molecular formula C23H46ClNO4 B1662240 D-Palmitoylcarnitine chloride CAS No. 6865-14-1

D-Palmitoylcarnitine chloride

货号: B1662240
CAS 编号: 6865-14-1
分子量: 436.1 g/mol
InChI 键: GAMKNLFIHBMGQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palmitoyl-DL-carnitine is a long-chain acylcarnitine with both intracellular and extracellular roles. Within the cell, palmitoylcarnitine is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production. Exogenously added Palmitoyl-DL-carnitine alters calcium mobilization in many cell types. It also affects endothelial and epithelial tight junctions, reducing resistance and increasing permeability while decreasing cell viability.>Intermediate in mitochondrial fatty acid oxidation. Has a wide range of biological actions including the inhibition of protein kinase C and cell membrane disruption.

属性

IUPAC Name

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKNLFIHBMGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6865-14-1
Record name Palmitoyl carnitine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYLCARNITINE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Neurotoxic Cascade of Palmitoylcarnitine: A Technical Guide to its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylcarnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, is a critical intermediate in fatty acid metabolism. While essential for energy production through its transport of fatty acids into the mitochondria, emerging evidence implicates elevated levels of palmitoylcarnitine, particularly L-Palmitoylcarnitine, in neuronal dysfunction and neurodegenerative processes. This technical guide provides an in-depth exploration of the molecular mechanisms by which palmitoylcarnitine exerts its effects on neurons, with a focus on the signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.

A Note on Stereoisomers: The majority of current research has focused on the biological effects of L-Palmitoylcarnitine or racemic mixtures (DL-Palmitoylcarnitine). Data specifically characterizing the neuronal impact of D-Palmitoylcarnitine chloride remains limited. While some studies on other carnitine derivatives suggest stereospecific effects, others indicate a lack of stereoselectivity for certain actions of palmitoylcarnitine in non-neuronal cells.[1] Therefore, this guide primarily details the established mechanisms of L-Palmitoylcarnitine, while acknowledging the critical need for further research into the specific actions of the D-isomer.

Core Mechanisms of Action

L-Palmitoylcarnitine's neurotoxic effects appear to be driven by a cascade of interconnected cellular events, primarily revolving around mitochondrial dysfunction, calcium dyshomeostasis, and the subsequent aberrant signaling that leads to hallmarks of neurodegeneration.

Mitochondrial Dysfunction and Increased Fission

L-Palmitoylcarnitine has been shown to induce significant mitochondrial dysfunction in neuronal cells.[2][3][4] A key manifestation of this is the promotion of mitochondrial fission, the process by which mitochondria divide.[3][4] This is in contrast to mitochondrial fusion, where mitochondria elongate and form interconnected networks. An imbalance favoring fission can lead to smaller, fragmented mitochondria that are less efficient at energy production and more prone to releasing pro-apoptotic factors. At higher concentrations, palmitoylcarnitine may also contribute to a non-specific disruption of the mitochondrial membrane architecture.[5]

Intracellular Calcium Overload

A central consequence of L-Palmitoylcarnitine exposure in neurons is a significant elevation of intracellular calcium levels.[2][3][4] This calcium overload is thought to result from the compromised integrity and function of mitochondria, which are crucial for buffering intracellular calcium. Palmitoyl-DL-carnitine has been observed to impair the efficiency of intracellular calcium handling in dorsal root ganglion neurons.[6] This disruption of calcium homeostasis is a critical trigger for downstream pathological events.

Activation of Kinases and Tau Hyperphosphorylation

The sustained increase in intracellular calcium acts as a potent signaling event, leading to the activation of several kinases. Key among these in the context of L-Palmitoylcarnitine-induced neurotoxicity are:

  • Glycogen Synthase Kinase-3β (GSK-3β): A primary kinase responsible for the phosphorylation of tau protein.

  • Cyclin-Dependent Kinase 5 (CDK5): Another critical tau kinase.

  • Calpain: A calcium-dependent protease that can cleave and activate other proteins in the signaling cascade.

The activation of these kinases by L-Palmitoylcarnitine-induced calcium overload leads to the hyperphosphorylation of the microtubule-associated protein tau.[2][3][4][7] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles, a hallmark pathology of Alzheimer's disease. The inhibition of these kinases has been shown to mitigate the L-Palmitoylcarnitine-induced increase in tau phosphorylation.[2]

Modulation of Protein Palmitoylation

Beyond the aforementioned cascade, palmitoylcarnitine can also influence another crucial post-translational modification: protein palmitoylation. This process involves the attachment of palmitic acid to cysteine residues of proteins and is vital for protein trafficking, localization, and function in neurons. Acylcarnitines are known to play a role in brain lipid synthesis and membrane stabilization.[8][9]

Quantitative Data on Palmitoylcarnitine's Neuronal Effects

The following tables summarize the available quantitative data from studies investigating the effects of palmitoylcarnitine on neuronal and related cell types.

Table 1: Effects of L-Palmitoylcarnitine on Mitochondrial Function

ParameterCell TypeConcentrationObserved EffectReference
Mitochondrial Membrane Potential (ΔΨm)Rat Ventricular Myocytes1 and 5 µMSlight hyperpolarization[10]
Mitochondrial Membrane Potential (ΔΨm)Rat Ventricular Myocytes10 µMDepolarization (TMRE intensity decreased to 61.9% of baseline)[10]
Mitochondrial Permeability Transition Pore (mPTP) OpeningRat Ventricular Myocytes10 µMIncreased opening (Calcein intensity decreased to 70.7% of baseline)[10]
Reactive Oxygen Species (ROS) GenerationRat Ventricular Myocytes10 µM3.4-fold increase over baseline[10]

Table 2: Effects of Palmitoylcarnitine on Intracellular Calcium

ParameterCell TypeConcentrationObserved EffectReference
Intracellular Ca2+ InfluxPC3 (Prostate Cancer) Cells5-50 µMDose-dependent increase in Ca2+ influx[11]
Ca2+-activated Chloride CurrentsRat Dorsal Root Ganglion Neurons0.01 to 1 mMProlonged duration, suggesting slower Ca2+ removal[6]
Voltage-activated Calcium Channel CurrentsRat Dorsal Root Ganglion Neurons0.01 to 1 mMReduction in Ca2+ currents[6]

Table 3: L-Palmitoylcarnitine and Tau Phosphorylation

ParameterCell TypeTreatmentObserved EffectReference
Tau Phosphorylation (T181, S262, PHF-1 sites)SH-SY5Y Neuroblastoma Cells5 µM L-PalmitoylcarnitineSignificant increase in phosphorylation[4][7]
Tau Phosphorylation (T181, S262, PHF-1 sites)SH-SY5Y Neuroblastoma Cells5 µM L-Palmitoylcarnitine + 5 µM SB216763 (GSK-3β inhibitor)Inhibition of L-Palmitoylcarnitine-induced phosphorylation[2]
Tau Phosphorylation (T181, S262, PHF-1 sites)SH-SY5Y Neuroblastoma Cells5 µM L-Palmitoylcarnitine + 5 µM Roscovitine (CDK5 inhibitor)Inhibition of L-Palmitoylcarnitine-induced phosphorylation[2]
Tau Phosphorylation (T181, S262, PHF-1 sites)SH-SY5Y Neuroblastoma Cells5 µM L-Palmitoylcarnitine + 5 µM PD150606 (Calpain inhibitor)Inhibition of L-Palmitoylcarnitine-induced phosphorylation[2]

Signaling Pathway and Experimental Workflow Diagrams

Palmitoylcarnitine_Signaling_Pathway PC L-Palmitoylcarnitine Mito Mitochondrial Dysfunction PC->Mito Fission Increased Mitochondrial Fission Mito->Fission Ca_Overload Intracellular Ca2+ Overload Mito->Ca_Overload Kinases Kinase Activation Ca_Overload->Kinases GSK3B GSK-3β Kinases->GSK3B CDK5 CDK5 Kinases->CDK5 Calpain Calpain Kinases->Calpain Tau Tau Hyperphosphorylation GSK3B->Tau CDK5->Tau Calpain->Tau NFT Neurofibrillary Tangles Tau->NFT

Caption: L-Palmitoylcarnitine Signaling Pathway in Neurons.

Experimental_Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with L-Palmitoylcarnitine Start->Treatment Mito_Assay Mitochondrial Fission Assay Treatment->Mito_Assay Ca_Assay Intracellular Calcium Imaging (Fura-2 AM) Treatment->Ca_Assay Tau_Assay Tau Phosphorylation Analysis (Western Blot) Treatment->Tau_Assay Mito_Imaging Live-cell imaging of fluorescently labeled mitochondria Mito_Assay->Mito_Imaging Ca_Imaging Ratiometric fluorescence microscopy Ca_Assay->Ca_Imaging WB SDS-PAGE and immunoblotting with phospho-specific tau antibodies Tau_Assay->WB Mito_Analysis Quantification of mitochondrial morphology Mito_Imaging->Mito_Analysis Ca_Analysis Calculation of intracellular calcium concentration Ca_Imaging->Ca_Analysis Tau_Analysis Densitometric analysis of phosphorylated tau levels WB->Tau_Analysis

Caption: Experimental Workflow for Investigating Palmitoylcarnitine's Neuronal Effects.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Fission in Live Neurons

Objective: To visualize and quantify changes in mitochondrial morphology in response to L-Palmitoylcarnitine treatment.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • MitoTracker™ Red CMXRos or equivalent mitochondrial stain

  • L-Palmitoylcarnitine stock solution

  • Live-cell imaging medium

  • Confocal microscope with a live-cell imaging chamber

  • Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin)

Procedure:

  • Cell Seeding: Seed neurons onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24-48 hours.

  • L-Palmitoylcarnitine Treatment: Prepare working solutions of L-Palmitoylcarnitine in complete cell culture medium. A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM) is recommended. Include a vehicle control. Treat the cells for the desired duration (e.g., 24 hours).

  • Mitochondrial Staining: Prepare a staining solution of MitoTracker™ Red CMXRos (e.g., 100 nM) in pre-warmed complete culture medium. Remove the L-Palmitoylcarnitine-containing medium, wash the cells once with pre-warmed PBS, and add the MitoTracker™ staining solution. Incubate for 15-30 minutes at 37°C.

  • Imaging Preparation: Remove the staining solution and wash the cells twice with pre-warmed PBS. Add pre-warmed live-cell imaging medium to the dish.

  • Live-Cell Imaging: Transfer the imaging dish to the confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2. Acquire Z-stacks to obtain a comprehensive view of the mitochondrial network.[12]

  • Data Analysis: Use image analysis software to quantify mitochondrial morphology. Key parameters to measure include mitochondrial length, aspect ratio (major axis / minor axis), and form factor (a measure of circularity and branching).[12] A decrease in length and aspect ratio, and an increase in the number of individual mitochondria, are indicative of increased fission.

Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in neurons following treatment with Palmitoylcarnitine.

Materials:

  • Cultured neurons on glass coverslips

  • Fura-2 AM stock solution (e.g., 1 mM in dry DMSO)

  • Physiological salt solution (e.g., Tyrode's solution or HBSS), phenol red-free

  • Pluronic F-127 (optional, to aid dye loading)

  • Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)

  • Perfusion system

  • Palmitoylcarnitine stock solution

Procedure:

  • Dye Loading: Prepare a loading solution of 1-4 µM Fura-2 AM in the physiological salt solution.[13] Vortex vigorously. Transfer the coverslip with neurons to the loading solution and incubate at 37°C for 30-45 minutes in the dark.[13][14]

  • De-esterification: After loading, transfer the coverslip to a dish with fresh physiological salt solution and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse the cells with the physiological salt solution.

  • Baseline Measurement: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

  • Stimulation: Perfuse the cells with a solution containing the desired concentration of Palmitoylcarnitine. Continue to acquire ratiometric images.

  • Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium. The ratio values can be converted to absolute calcium concentrations using an in vitro or in vivo calibration procedure.[13][15]

Protocol 3: Quantitative Western Blot for Phosphorylated Tau

Objective: To quantify the levels of phosphorylated tau at specific epitopes in neuronal lysates after treatment with L-Palmitoylcarnitine.

Materials:

  • Cultured neurons

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: phospho-specific tau antibodies (e.g., against pT181, pS262, pS396/S404) and a total tau antibody.

  • Secondary antibodies (HRP- or fluorescently-conjugated)

  • Chemiluminescent substrate or fluorescence imaging system

  • Densitometry software

Procedure:

  • Cell Lysis: After treatment with L-Palmitoylcarnitine, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific tau antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the signal using a chemiluminescent substrate and an imager or a fluorescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total tau or a housekeeping protein (e.g., β-actin or GAPDH).

  • Quantitative Analysis: Perform densitometric analysis of the bands using imaging software. Normalize the intensity of the phospho-tau band to the intensity of the total tau or housekeeping protein band.[16][17]

Conclusion and Future Directions

The available evidence strongly suggests that L-Palmitoylcarnitine acts as a neurotoxic agent by initiating a pathological cascade involving mitochondrial dysfunction, calcium overload, and subsequent kinase activation leading to tau hyperphosphorylation. These mechanisms provide a plausible link between dysregulated lipid metabolism and the progression of neurodegenerative diseases such as Alzheimer's disease.

However, a significant knowledge gap exists regarding the specific effects of this compound in neurons. Future research should prioritize the direct comparison of the D- and L-isomers to determine if the observed neurotoxicity is stereospecific. A deeper understanding of the enzymatic processes governing the metabolism of palmitoylcarnitine stereoisomers in the brain, particularly the selectivity of carnitine palmitoyltransferases, is also crucial. Furthermore, the development of more detailed dose-response studies and the identification of the direct molecular targets of palmitoylcarnitine will be vital for the development of therapeutic strategies aimed at mitigating its neurotoxic effects.

References

D-Palmitoylcarnitine Chloride: A Technical Guide to its Role as a Protein Kinase C Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Palmitoylcarnitine chloride is a long-chain acylcarnitine that has garnered significant interest for its multifaceted role in cellular signaling, particularly its interaction with Protein Kinase C (PKC). Contrary to being a straightforward inhibitor, this compound acts as a sophisticated modulator of PKC activity. Its effects are context-dependent, capable of either inhibiting the enzyme's basal activity or enhancing its activation in the presence of co-factors like phorbol esters. This technical guide provides an in-depth analysis of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers exploring its therapeutic potential and mechanism of action.

Mechanism of Action: A Dual Modulator of Protein Kinase C

This compound's interaction with Protein Kinase C is not a simple inhibitory mechanism. Instead, it functions as a lipophilic modulator, influencing the enzyme's activity based on the cellular environment.[1] In the absence of PKC activators, this compound can inhibit the basal activity of the enzyme. However, in the presence of phorbol esters, such as phorbol 12,13-dibutyrate (PDBu), it can significantly enhance PKC activity. This dual functionality suggests that this compound alters the conformation of PKC, increasing its dependency on activators.

The modulatory effect is believed to be related to its structure, possessing a long fatty acid ester, a quaternary amine, and an anionic charge.[1] It has been observed to diminish the binding of phorbol esters to PKC in some contexts, suggesting a complex interaction with the enzyme's regulatory domains.[2][3]

Quantitative Data on the Effects of this compound

Quantitative data on the direct inhibition of specific PKC isoforms by this compound is not extensively available in publicly accessible literature. However, its effects on cellular processes influenced by PKC have been quantified.

ParameterCell LineConditionValueReference
Median Inhibitory Concentration (IC50) HL-60 (Human promyelocytic leukemia)Inhibition of TPA-induced cell adhesion1 µM[4]

Note: TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent activator of PKC.

Signaling Pathways Modulated by this compound

This compound's modulation of PKC activity has significant downstream consequences on various signaling pathways, most notably those involved in neuronal differentiation and apoptosis.

Modulation of the PKC-GAP-43 Signaling Pathway in Neuronal Cells

In neuroblastoma cells, this compound has been shown to influence the phosphorylation of Growth Associated Protein 43 (GAP-43), a key PKC substrate involved in neuronal growth and plasticity.[5][6] Specifically, it decreases the amount of GAP-43 that co-immunoprecipitates with PKCδ, leading to reduced phosphorylation of GAP-43.[5][6] This suggests a role for this compound in modulating neuronal differentiation and neurite outgrowth.

PKC_GAP43_Pathway PKC_delta PKCδ GAP43 GAP-43 PKC_delta->GAP43 Phosphorylates DPC D-Palmitoylcarnitine chloride DPC->PKC_delta Modulates pGAP43 Phosphorylated GAP-43 GAP43->pGAP43 Neuronal_Plasticity Neuronal Plasticity (e.g., Neurite Outgrowth) pGAP43->Neuronal_Plasticity

Diagram 1. Modulation of the PKCδ-GAP-43 signaling pathway by this compound.
Induction of Apoptosis through Caspase Activation

This compound has been implicated in the induction of apoptosis. Studies have shown that it can stimulate the activity of caspases, which are key executioners of apoptosis.[7][8] Specifically, palmitoylcarnitine has been found to stimulate the activity of caspases 3, 7, and 8.[7] This suggests that this compound may promote apoptosis by directly or indirectly activating the caspase cascade.

Apoptosis_Pathway DPC D-Palmitoylcarnitine chloride Procaspases Pro-caspases (e.g., pro-caspase-8, -3, -7) DPC->Procaspases Stimulates Activation Caspases Active Caspases (e.g., caspase-8, -3, -7) Procaspases->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Diagram 2. Induction of apoptosis by this compound via caspase activation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on PKC signaling and cell viability.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general guideline for measuring PKC activity in the presence of this compound. It is based on the principles of in vitro kinase assays using a peptide substrate and radiolabeled ATP.

Materials:

  • Purified PKC isoforms

  • This compound solution (in appropriate solvent, e.g., DMSO)

  • PKC peptide substrate (e.g., MARCKS protein-derived peptide)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Lipid vesicles (Phosphatidylserine and Diacylglycerol)

  • Phorbol esters (e.g., PDBu) for potentiation studies

  • Phosphocellulose paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and vials

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid vesicles, and the PKC peptide substrate.

  • Add this compound: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

  • Add PKC Enzyme: Add the purified PKC isoform to each tube and pre-incubate for 5-10 minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. For potentiation studies, also add the phorbol ester at this stage.

  • Incubate: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop solution.

  • Wash: Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition or potentiation compared to the control.

PKC_Assay_Workflow A Prepare Reaction Mix (Buffer, Lipids, Peptide Substrate) B Add this compound (or Vehicle) A->B C Add PKC Enzyme (Pre-incubate) B->C D Initiate Reaction (Add [γ-³²P]ATP +/- Phorbol Ester) C->D E Incubate at 30°C D->E F Stop Reaction (Spot on Phosphocellulose Paper) E->F G Wash to Remove Unincorporated [γ-³²P]ATP F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis H->I

Diagram 3. Experimental workflow for an in vitro PKC activity assay.
Western Blot Analysis of GAP-43 Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of GAP-43 in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-GAP-43 (Ser41) antibody

    • Anti-total-GAP-43 antibody

    • Anti-β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-GAP-43, anti-total-GAP-43, and loading control) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated GAP-43 signal to the total GAP-43 and the loading control.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells and cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound is a fascinating molecule with a complex and nuanced role in cellular signaling. Its ability to modulate PKC activity, rather than simply inhibit it, opens up a range of possibilities for its application in research and drug development. By influencing key pathways such as those involved in neuronal plasticity and apoptosis, this compound presents a potential tool for manipulating cellular fate and function. Further research is warranted to fully elucidate the specific interactions with different PKC isoforms and to explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers embarking on the study of this intriguing compound.

References

D-Palmitoylcarnitine Chloride: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, is a crucial intermediate in cellular metabolism, primarily known for its role in the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1][2] Beyond this fundamental metabolic function, emerging research has elucidated a spectrum of biological activities that position this compound as a significant modulator of key cellular signaling pathways. These activities include the inhibition of Protein Kinase C (PKC), induction of apoptosis, modulation of mitochondrial function, and influence on intracellular calcium signaling and pro-inflammatory pathways.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Functions

Role in Mitochondrial Fatty Acid Oxidation

D-Palmitoylcarnitine is an essential intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process critical for cellular energy homeostasis.[1][2] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA molecules.[2] The carnitine shuttle system facilitates their transport through a series of enzymatic steps:

  • Acyl-CoA Formation: Palmitic acid is first activated in the cytoplasm to form palmitoyl-CoA.[2]

  • Palmitoylcarnitine Formation: Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming D-palmitoylcarnitine.[6]

  • Translocation: The newly formed D-palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

  • Palmitoyl-CoA Regeneration: Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts D-palmitoylcarnitine back to palmitoyl-CoA and L-carnitine.[1]

  • β-Oxidation: The regenerated palmitoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.[1][2]

Fatty_Acid_Transport cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Palmitoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 D-Palmitoylcarnitine_inter D-Palmitoylcarnitine CPT1->D-Palmitoylcarnitine_inter Forms CACT CACT D-Palmitoylcarnitine_inter->CACT D-Palmitoylcarnitine_matrix D-Palmitoylcarnitine CACT->D-Palmitoylcarnitine_matrix Translocates CPT2 CPT2 Palmitoyl-CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl-CoA_matrix Regenerates L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix D-Palmitoylcarnitine_matrix->CPT2 Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation

Figure 1: Carnitine shuttle for long-chain fatty acid transport.
Inhibition of Protein Kinase C (PKC)

This compound is a recognized inhibitor of Protein Kinase C (PKC), a family of protein kinases that plays a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[3][7] Studies have shown that palmitoylcarnitine can inhibit PKC activity in a dose-dependent manner.[3] This inhibition is uncompetitive and involves diminishing the binding of phorbol esters, which are potent PKC activators.[3][8] The inhibitory effect of palmitoylcarnitine on PKC can lead to the promotion of cell differentiation and inhibition of proliferation in certain cell types, such as neuroblastoma cells.[3][9]

PKC_Inhibition D-Palmitoylcarnitine D-Palmitoylcarnitine PKC Protein Kinase C (PKC) D-Palmitoylcarnitine->PKC Inhibits (Uncompetitive) Substrate PKC Substrate PKC->Substrate Phosphorylates Phorbol_Esters Phorbol Esters (e.g., PMA) Phorbol_Esters->PKC Activates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, etc.) Phosphorylated_Substrate->Cellular_Response

Figure 2: Mechanism of Protein Kinase C inhibition.

Effects on Cellular Processes

Induction of Apoptosis

D-Palmitoylcarnitine has been demonstrated to induce apoptosis in various cancer cell lines, including liver and colorectal cancer cells.[10][11][12] The pro-apoptotic effects appear to be selective for cancer cells, with non-transformed cells showing resistance.[11][12] The mechanism of apoptosis induction is multifaceted and involves:

  • Mitochondrial-Mediated Pathway: Palmitoylcarnitine can trigger mitochondria-mediated apoptosis by increasing the mitochondrial respiration rate, leading to the production of reactive oxygen species (ROS).[10][11] This oxidative stress can subsequently activate caspase cascades.

  • Caspase Activation: Studies have shown that D-palmitoylcarnitine stimulates the activity of caspases, including caspase-3, -7, and -8.[10][13] L-carnitine, in contrast, can inhibit caspase activity, suggesting that the balance between carnitine and its acylated forms is crucial in regulating apoptosis.[13]

A synergistic anti-tumor effect has been observed when D-palmitoylcarnitine is combined with other therapeutic agents like dasatinib in liver cancer cells.[10]

Apoptosis_Induction D-Palmitoylcarnitine D-Palmitoylcarnitine Mitochondria Mitochondria D-Palmitoylcarnitine->Mitochondria Increases Respiration Caspases Caspase Cascade (Caspase-3, -7, -8) D-Palmitoylcarnitine->Caspases Stimulates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates ROS->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: D-Palmitoylcarnitine-induced apoptosis pathway.
Modulation of Mitochondrial Function

The effects of D-palmitoylcarnitine on mitochondrial function are concentration-dependent.[5][14]

  • Low Concentrations (1-5 µM): At lower concentrations, D-palmitoylcarnitine can cause a slight hyperpolarization of the mitochondrial membrane potential (Δψm) without opening the mitochondrial permeability transition pore (mPTP).[5]

  • High Concentrations (10 µM): Higher concentrations lead to depolarization of Δψm, opening of the mPTP, and a significant increase in the generation of reactive oxygen species (ROS).[5]

This dose-dependent effect highlights the delicate balance of acylcarnitine levels required for normal mitochondrial function. Excessive accumulation can lead to mitochondrial dysfunction and cellular stress.[5]

Influence on Calcium Signaling and Pro-inflammatory Pathways

D-Palmitoylcarnitine can modulate intracellular calcium (Ca²⁺) levels and influence pro-inflammatory signaling.[4][15] In certain cell types, such as prostate cancer cells, high levels of palmitoylcarnitine can induce a rapid influx of Ca²⁺.[4] This effect on calcium homeostasis can, in turn, impact various downstream signaling pathways.

Furthermore, elevated levels of palmitoylcarnitine have been associated with an increased expression and secretion of the pro-inflammatory cytokine IL-6 in prostate cancer cells.[4][16] This suggests a potential role for D-palmitoylcarnitine in mediating inflammatory responses in pathological conditions.[4]

Quantitative Data Summary

Biological EffectCell TypeConcentrationObservationReference
PKC Inhibition Neuroblastoma NB-2a cellsDose-dependentInhibition of phorbol ester-stimulated PKC activity.[3]
Apoptosis Induction HT29 colorectal adenocarcinoma cells50 µM, 100 µMDecreased cell survival at 24 and 48 hours.[11]
HepG2 liver cancer cells100 µM (in combination)Synergistic reduction in cell viability with dasatinib.[10]
Mitochondrial Membrane Potential Rat ventricular myocytes1 and 5 µMSlight hyperpolarization of Δψm.[5]
Rat ventricular myocytes10 µMDepolarization of Δψm.[5]
mPTP Opening Rat ventricular myocytes10 µMOpening of the mitochondrial permeability transition pore.[5]
ROS Generation Rat ventricular myocytes10 µM3.4-fold increase in ROS generation.[5]
Calcium Influx PC3 prostate cancer cellsHigh levelsRapid influx of Ca²⁺.[4]
IL-6 Secretion PC3 prostate cancer cellsHigh levelsIncreased gene expression and secretion of IL-6.[4]

Experimental Protocols

PKC Activity Assay

Objective: To measure the effect of this compound on Protein Kinase C (PKC) activity.

Methodology (adapted from[3]):

  • Cell Culture: Neuroblastoma NB-2a cells are cultured in appropriate media.

  • Cell Treatment: Cells are exposed to varying concentrations of this compound in the presence or absence of a PKC activator, such as phorbol 12-myristate-13-acetate (PMA).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.

  • PKC Immunoprecipitation (Optional): Specific PKC isozymes can be immunoprecipitated using corresponding antibodies.

  • Kinase Assay: The kinase activity is measured by incubating the cell lysates or immunoprecipitated PKC with a specific PKC peptide substrate and [γ-³²P]ATP.

  • Quantification: The incorporation of ³²P into the substrate is quantified using scintillation counting or autoradiography, reflecting the PKC activity.

Apoptosis Assay (Caspase Activity)

Objective: To determine the effect of this compound on caspase-mediated apoptosis.

Methodology (adapted from[12]):

  • Cell Culture: Cancer cell lines (e.g., HT-29) and non-transformed control cells are cultured.

  • Cell Treatment: Cells are treated with different concentrations of this compound for specific time periods.

  • Cell Lysis: Cells are lysed to release cellular contents.

  • Caspase-3 Activity Measurement: A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to the cell lysates.

  • Fluorometric Analysis: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential (Δψm) Measurement

Objective: To assess the impact of this compound on mitochondrial membrane potential.

Methodology (adapted from[5]):

  • Cell Preparation: Isolated cells (e.g., rat ventricular myocytes) are permeabilized with saponin.

  • Fluorescent Dye Loading: Cells are loaded with a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in mitochondria in a membrane potential-dependent manner.

  • Cell Treatment: Permeabilized cells are perfused with solutions containing different concentrations of this compound.

  • Confocal Microscopy: The fluorescence intensity of TMRE is monitored over time using a laser scanning confocal microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Experimental_Workflow_MMP Start Start Cell_Isolation Isolate Cells (e.g., Myocytes) Start->Cell_Isolation Permeabilization Permeabilize Cells (Saponin) Cell_Isolation->Permeabilization Dye_Loading Load with TMRE Dye Permeabilization->Dye_Loading Treatment Treat with D-Palmitoylcarnitine Dye_Loading->Treatment Imaging Confocal Microscopy (Monitor Fluorescence) Treatment->Imaging Analysis Analyze Fluorescence (Hyperpolarization/ Depolarization) Imaging->Analysis End End Analysis->End

Figure 4: Workflow for mitochondrial membrane potential measurement.

Conclusion and Future Directions

This compound is a molecule with a profound and diverse range of biological functions that extend far beyond its classical role in fatty acid metabolism. Its ability to inhibit PKC, induce apoptosis in cancer cells, and modulate mitochondrial function and calcium signaling underscores its potential as a therapeutic agent or a lead compound for drug development. The concentration-dependent nature of its effects highlights the importance of maintaining cellular acylcarnitine homeostasis.

Future research should focus on further elucidating the specific molecular targets of this compound and the downstream signaling cascades it modulates. Investigating its in vivo efficacy and safety in preclinical models of cancer and other diseases characterized by metabolic dysregulation will be crucial for translating the current body of knowledge into clinical applications. The development of selective agonists or antagonists for the observed biological activities could also open new avenues for therapeutic intervention.

References

The Multifaceted Effects of D-Palmitoylcarnitine Chloride on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, is an endogenous metabolite that plays a crucial role in fatty acid metabolism. Beyond its metabolic functions, a growing body of evidence reveals its significant impact on various cellular signaling pathways. This technical guide provides an in-depth analysis of the effects of this compound on key signaling cascades, including its well-documented role as a Protein Kinase C (PKC) inhibitor, its influence on intracellular calcium homeostasis, its effects on mitochondrial function and the generation of reactive oxygen species (ROS), and its involvement in pro-inflammatory and apoptotic processes. This document synthesizes quantitative data from multiple studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visually represent the complex signaling networks and experimental workflows discussed.

Introduction to this compound

D-Palmitoylcarnitine is an ester derivative of carnitine, essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] It is formed from palmitoyl-CoA and L-carnitine by the enzyme carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.[2] Palmitoylcarnitine is then translocated across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), where it is converted back to palmitoyl-CoA by CPTII.[1] Under certain pathological conditions, such as ischemia and metabolic disorders, the concentration of long-chain acylcarnitines, including palmitoylcarnitine, can increase significantly, leading to profound effects on cellular function.[3] This guide focuses on the chloride salt form, this compound, which is commonly used in experimental settings.

Effects on Protein Kinase C (PKC) Signaling

This compound is widely recognized as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[4]

Mechanism of PKC Inhibition

Palmitoylcarnitine has been shown to inhibit the phorbol ester-stimulated activity of PKC.[5] This inhibition is associated with a dose-dependent decrease in the phosphorylation of conventional and novel PKC isozymes, primarily on serine residues.[5] The interaction appears to be uncompetitive with phorbol esters, suggesting that palmitoylcarnitine may not directly compete for the diacylglycerol/phorbol ester binding site.[5] Instead, it may interfere with the interaction between PKC and its receptor for activated C-kinase (RACK). Furthermore, palmitoylcarnitine has been observed to decrease the amount of GAP-43, a PKC substrate, in complex with PKCδ.[6]

Quantitative Data on PKC Inhibition
Cell TypePKC Isoform(s)This compound ConcentrationObserved EffectReference(s)
Neuroblastoma NB-2a cellsConventional and Novel IsoformsDose-dependentDramatic decrease in phosphorylation on serine residues.[5]
Neuroblastoma NB-2a cellsPKCδNot specifiedDecreased amount of GAP-43 in complex with PKCδ.[6]
Pancreatic aciniCa2+- and phospholipid-dependent kinase activityNot specifiedInhibition of kinase activity in soluble and particulate fractions.[7]

Signaling Pathway Diagram

PKC_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC PKC Substrate Substrate (e.g., GAP-43) PKC->Substrate Phosphorylates Phorbol_Ester Phorbol Ester / DAG Phorbol_Ester->PKC Activates D_Palmitoylcarnitine D-Palmitoylcarnitine chloride D_Palmitoylcarnitine->PKC Inhibits Phosphorylated_Substrate Phosphorylated Substrate

This compound inhibits PKC activation and substrate phosphorylation.

Modulation of Intracellular Calcium Signaling

This compound exerts complex, concentration-dependent effects on intracellular calcium ([Ca2+]i) homeostasis.

Effects on Calcium Influx and Handling

In prostate cancer cells (PC3), palmitoylcarnitine has been shown to induce a rapid and dose-responsive influx of Ca2+.[8][9] This effect was not observed in normal prostate cells (PNT1A) or other prostate cancer cell lines (DU145, BPH-1), suggesting cell-type specific responses.[8] In cultured dorsal root ganglion neurons, palmitoyl-DL-carnitine reduced voltage-activated Ca2+ currents and prolonged Ca2+-activated Cl- currents, indicating a reduced efficiency of intracellular Ca2+ handling.[3] It can also directly activate Ca2+ channels.[4]

Quantitative Data on Calcium Signaling
Cell TypeThis compound ConcentrationObserved Effect on [Ca2+]iReference(s)
PC3 Prostate Cancer Cells5-50 µMDose-responsive increase in Ca2+ influx.[8]
PNT1A, BPH-1, DU145 Prostate Cells5-50 µMNo significant Ca2+ influx.[8]
Rat Dorsal Root Ganglion Neurons0.01-1 mMReduced voltage-activated Ca2+ currents.[3]
Rat Cortical MembranesIC50: 120 ± 1 µM ([3H]-nitrendipine binding)Inhibition of ligand binding to Ca2+ channels.[4]
Rat Cortical MembranesIC50: 95 ± 17 µM ([3H]-verapamil binding)Inhibition of ligand binding to Ca2+ channels.[4]
Rat Cortical MembranesIC50: 120 ± 15 µM ([3H]-diltiazem binding)Inhibition of ligand binding to Ca2+ channels.[4]

Signaling Pathway Diagram

Calcium_Signaling D_Palmitoylcarnitine D-Palmitoylcarnitine chloride Ca_Channel Voltage-gated Ca2+ Channel D_Palmitoylcarnitine->Ca_Channel Modulates ER Endoplasmic Reticulum D_Palmitoylcarnitine->ER Affects Ca2+ handling Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca ↑ [Ca2+]i ER->Intracellular_Ca Release Ca_Influx->Intracellular_Ca Downstream Downstream Signaling Intracellular_Ca->Downstream

This compound modulates intracellular calcium levels.

Impact on Mitochondrial Function

This compound has profound, concentration-dependent effects on mitochondrial function, including membrane potential and the production of reactive oxygen species (ROS).

Mitochondrial Membrane Potential (ΔΨm)

In rat ventricular myocytes, lower concentrations (1 and 5 µM) of palmitoylcarnitine caused a slight hyperpolarization of the mitochondrial membrane potential, while a higher concentration (10 µM) led to depolarization.[9] In isolated rat heart mitochondria, palmitoylcarnitine at concentrations above 50 nmoles/mg protein induced a fall in transmembrane potential.[6]

Reactive Oxygen Species (ROS) Production

The increase in mitochondrial ROS production appears to be a key consequence of elevated palmitoylcarnitine levels. In rat ventricular myocytes, a high concentration (10 µM) of palmitoylcarnitine significantly increased ROS generation.[9]

Quantitative Data on Mitochondrial Effects
Cell/OrganelleThis compound ConcentrationEffect on ΔΨmEffect on ROS ProductionReference(s)
Rat Ventricular Myocytes1 and 5 µMSlight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% and 110.7 ± 1.6% of baseline)Not significant[9]
Rat Ventricular Myocytes10 µMDepolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline)Increased (DCF intensity increased to 3.4 ± 0.3-fold of baseline)[9]
Rat Heart Mitochondria> 50 nmoles/mg proteinDepolarizationNot specified[6]

Experimental Workflow Diagram

Mitochondrial_Function_Workflow start Start cell_culture Cell Culture (e.g., Cardiomyocytes) start->cell_culture treatment Treat with D-Palmitoylcarnitine chloride (various concentrations) cell_culture->treatment mmp_assay Measure Mitochondrial Membrane Potential (ΔΨm) (e.g., TMRE staining) treatment->mmp_assay ros_assay Measure ROS Production (e.g., DCF-DA staining) treatment->ros_assay data_analysis Data Analysis and Quantification mmp_assay->data_analysis ros_assay->data_analysis end End data_analysis->end

Workflow for assessing mitochondrial function after this compound treatment.

Role in Apoptosis and Pro-inflammatory Signaling

The accumulation of this compound has been linked to the induction of apoptosis and the activation of pro-inflammatory pathways.

Induction of Apoptosis

In liver cancer cells, palmitoylcarnitine, in combination with dasatinib, has been shown to induce caspase-dependent apoptosis.[7] This is associated with mitochondrial membrane depolarization and increased production of H2O2.[7]

Pro-inflammatory Effects

In prostate cancer cells (PC3), high concentrations of palmitoylcarnitine (50 µM) significantly increased the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[8][10] This effect was not observed in normal prostate cells.[8]

Signaling Pathway Diagram

Apoptosis_Inflammation D_Palmitoylcarnitine D-Palmitoylcarnitine chloride Mitochondria Mitochondria D_Palmitoylcarnitine->Mitochondria NFkB NF-κB Pathway D_Palmitoylcarnitine->NFkB ROS ↑ ROS Mitochondria->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis IL6 ↑ IL-6 Secretion NFkB->IL6 Inflammation Inflammation IL6->Inflammation

This compound induces apoptosis and pro-inflammatory signaling.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i)
  • Cell Preparation: Culture cells to 70-80% confluency. Harvest cells and resuspend in a suitable buffer (e.g., HBSS).

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) at a final concentration of 2-5 µM for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with buffer to remove extracellular dye.

  • Measurement: Resuspend cells in buffer and measure fluorescence using a fluorometer or a fluorescence microscope equipped for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • Treatment: Establish a baseline fluorescence reading, then add this compound at the desired concentration and continue recording to observe changes in [Ca2+]i.

  • Controls: Use a vehicle control (e.g., DMSO) and a positive control for calcium influx (e.g., ionomycin or thapsigargin).

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Preparation: Seed cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Dye Staining: Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

    • TMRE: Use at a concentration of 25-100 nM for 15-30 minutes at 37°C.

    • JC-1: Use at a concentration of 1-5 µg/mL for 15-30 minutes at 37°C.

  • Imaging/Measurement:

    • For TMRE, measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates depolarization.

    • For JC-1, measure the ratio of red fluorescence (J-aggregates in healthy mitochondria, ~590 nm emission) to green fluorescence (monomers in depolarized mitochondria, ~529 nm emission). A decrease in the red/green ratio indicates depolarization.

  • Controls: Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).

Detection of Intracellular Reactive Oxygen Species (ROS)
  • Cell Preparation: Culture cells in a multi-well plate.

  • Treatment: Treat cells with this compound.

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a concentration of 5-10 µM for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~525 nm).

  • Controls: Use a vehicle control and a positive control for ROS induction (e.g., H2O2 or menadione).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Preparation and Treatment: Culture and treat cells with this compound.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Controls: Include unstained cells, cells stained with only Annexin V, and cells stained with only PI as controls.

Conclusion

This compound is a bioactive lipid metabolite with diverse and potent effects on key cellular signaling pathways. Its ability to inhibit PKC, modulate intracellular calcium, disrupt mitochondrial function, and promote apoptosis and inflammation underscores its potential significance in both physiological and pathological contexts. The concentration-dependent and cell-type-specific nature of its effects highlights the complexity of its biological actions. This technical guide provides a comprehensive overview for researchers and professionals in drug development, offering a foundation for further investigation into the therapeutic and toxicological implications of this compound and its role in cellular signaling. The provided data, diagrams, and protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the intricate mechanisms governed by this important endogenous molecule.

References

The Double-Edged Sword: D-Palmitoylcarnitine Chloride and the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

D-Palmitoylcarnitine, an ester derivative of carnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] However, an accumulation of this metabolite, particularly under pathological conditions such as ischemia, can have deleterious effects on mitochondrial integrity. This technical guide provides a comprehensive overview of the current understanding of the relationship between D-Palmitoylcarnitine chloride and the mitochondrial permeability transition pore (mPTP). It delves into the quantitative effects of D-Palmitoylcarnitine on mitochondrial function, details the experimental protocols for investigating these effects, and visually represents the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mitochondrial biology, metabolic diseases, and drug development.

Introduction: The Role of D-Palmitoylcarnitine in Mitochondrial Function

Carnitine and its acyl esters are essential for the mitochondrial oxidation of long-chain fatty acids. The carnitine palmitoyltransferase (CPT) system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, facilitates the transport of fatty acids across the mitochondrial membranes.[2][3] D-Palmitoylcarnitine is formed when the palmitoyl group from palmitoyl-CoA is transferred to carnitine by CPT1.[1][2] It is then transported across the inner mitochondrial membrane in exchange for free carnitine by the carnitine-acylcarnitine translocase.[1] Inside the mitochondrial matrix, CPT2 converts palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA for the Krebs cycle and subsequent ATP production.[1]

While indispensable for normal metabolism, dysregulation of fatty acid oxidation and the accumulation of long-chain acylcarnitines like palmitoylcarnitine have been implicated in various pathologies, including cardiovascular diseases and metabolic syndrome.[4] One of the key mechanisms underlying the toxicity of elevated palmitoylcarnitine levels is the induction of the mitochondrial permeability transition pore (mPTP).

The mPTP is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress.[5][6] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (Δψm), uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[5]

Quantitative Effects of D-Palmitoylcarnitine on Mitochondrial Parameters

The interaction of D-Palmitoylcarnitine with mitochondria exhibits a dose-dependent duality. At lower concentrations, it can stimulate mitochondrial respiration, while higher concentrations are demonstrably detrimental. The following tables summarize the key quantitative data from studies investigating the effects of palmitoyl-L-carnitine on mitochondrial function.

Table 1: Effects of Palmitoyl-L-carnitine on Mitochondrial Membrane Potential (Δψm) in Rat Ventricular Myocytes [7][8][9]

Concentration of Pal-carChange in TMRE Intensity (% of baseline)Effect on Δψm
1 µM115.5 ± 5.4%Slight hyperpolarization
5 µM110.7 ± 1.6%Slight hyperpolarization
10 µM61.9 ± 12.2%Significant depolarization

TMRE (Tetramethylrhodamine, ethyl ester) is a fluorescent dye used to measure Δψm. An increase in TMRE intensity indicates hyperpolarization, while a decrease signifies depolarization.

Table 2: Effects of Palmitoyl-L-carnitine on mPTP Opening in Rat Ventricular Myocytes [8][9]

Concentration of Pal-carChange in Calcein Intensity (% of baseline)mPTP Status
1 µM95.4 ± 2.9%No significant opening
10 µM70.7 ± 2.8%Significant opening
10 µM + Cyclosporin A (0.1 µM)84.5 ± 0.2%Attenuated opening

Calcein AM is a fluorescent dye that is quenched by Co2+ in the cytoplasm but fluoresces within the mitochondria. A decrease in mitochondrial calcein fluorescence indicates mPTP opening and leakage of the dye.

Table 3: Effects of Palmitoyl-L-carnitine on Reactive Oxygen Species (ROS) Generation in Rat Ventricular Myocytes [7][9]

Concentration of Pal-carChange in DCF Fluorescence (fold of baseline)ROS Production
1 µM1.6 ± 0.2Modest increase
10 µM3.4 ± 0.3Rapid and large increase

DCF (2',7'-dichlorofluorescein) is a fluorescent probe used to detect intracellular ROS. An increase in DCF fluorescence indicates increased ROS production.

Table 4: Effects of Palmitoyl Carnitine and Palmitoyl CoA on Rat Heart Mitochondria [10]

CompoundConcentration (nmoles/mg protein)Effect
Palmitoyl Carnitine> 50Fall in transmembrane potential and loss of endogenous Mg2+
Palmitoyl CoA> 20Fall in transmembrane potential and loss of endogenous Mg2+

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on mitochondrial function.

Isolation of Mitochondria from Rodent Heart Tissue

This protocol is adapted from established methods for isolating functional mitochondria.[11][12]

Materials:

  • Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Homogenization Buffer: MIB supplemented with a protease inhibitor cocktail.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Excise the heart from a euthanized rodent and place it in ice-cold MIB.

  • Mince the heart tissue into small pieces using scissors.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[12]

  • Carefully collect the supernatant and centrifuge it at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.[12]

  • Discard the supernatant and resuspend the mitochondrial pellet in MIB.

  • Repeat the centrifugation step (step 6) to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a standard method (e.g., BCA assay).

  • Keep the isolated mitochondria on ice and use them for experiments within a few hours.

Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, ethyl ester (TMRE).[7]

Materials:

  • Isolated mitochondria or permeabilized cells.

  • TMRE stock solution (in DMSO).

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 10 mM HEPES, pH 7.4).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Resuspend the isolated mitochondria or permeabilized cells in respiration buffer at a final protein concentration of 0.5-1 mg/mL.

  • Add TMRE to a final concentration of 10 nM.[7]

  • Incubate for 10-15 minutes at 37°C to allow the dye to accumulate in the mitochondria.

  • Measure the baseline fluorescence using an excitation wavelength of ~543 nm and an emission wavelength of ~560 nm.[7]

  • Add this compound at the desired concentrations.

  • Record the change in fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

  • As a positive control for depolarization, add a mitochondrial uncoupler such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

Assessment of mPTP Opening using the Calcein-AM Assay

This method relies on the release of the fluorescent dye calcein from mitochondria upon mPTP opening.[9]

Materials:

  • Isolated mitochondria or cells.

  • Calcein-AM stock solution (in DMSO).

  • CoCl2 (cobalt chloride) solution.

  • Respiration buffer.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Load cells with 1 µM Calcein-AM for 25-30 minutes at 37°C.[9] For isolated mitochondria, they can be loaded similarly.

  • Wash the cells or mitochondria to remove excess Calcein-AM.

  • Add CoCl2 to the extracellular medium (for cells) or the respiration buffer (for isolated mitochondria) to quench the cytosolic/extramitochondrial calcein fluorescence.

  • Measure the baseline mitochondrial calcein fluorescence (excitation ~490 nm, emission ~520 nm).

  • Add this compound at various concentrations.

  • Monitor the decrease in mitochondrial fluorescence over time, which indicates the opening of the mPTP and the leakage of calcein.

  • As a positive control for mPTP opening, add a known inducer like Ca2+ and phosphate.

  • To confirm the involvement of the mPTP, pre-incubate the sample with an inhibitor such as Cyclosporin A (0.1 µM) before adding this compound.[9]

Measurement of Mitochondrial Swelling

Mitochondrial swelling is a hallmark of mPTP opening and can be measured by monitoring the change in light scattering at 540 nm.[11]

Materials:

  • Isolated mitochondria.

  • Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, pH 7.2).

  • Spectrophotometer capable of measuring absorbance at 540 nm.

Procedure:

  • Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.

  • Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Induce mPTP opening by adding this compound.

  • Monitor the decrease in absorbance over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • A known inducer of mPTP, such as a high concentration of Ca2+, can be used as a positive control.

Signaling Pathways and Mechanisms

The induction of the mPTP by D-Palmitoylcarnitine is a multifaceted process involving the interplay of several key factors, including increased reactive oxygen species (ROS) production and calcium (Ca2+) overload.

The Role of Reactive Oxygen Species (ROS)

High concentrations of palmitoylcarnitine lead to a significant increase in mitochondrial ROS production.[7][9] This is likely due to the over-reduction of the electron transport chain as a result of excessive fatty acid oxidation. The generated ROS can then directly oxidize critical protein thiols within the mPTP complex, sensitizing it to opening.

Calcium Overload

Elevated intracellular calcium is a primary trigger for mPTP opening.[5] Palmitoylcarnitine has been shown to induce an increase in intracellular calcium levels.[13][14] This calcium can be taken up by the mitochondria via the mitochondrial calcium uniporter (MCU). The accumulation of calcium in the mitochondrial matrix, especially in the presence of oxidative stress, dramatically increases the probability of mPTP opening.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by elevated levels of D-Palmitoylcarnitine, leading to the opening of the mitochondrial permeability transition pore.

Palmitoylcarnitine_mPTP_Pathway PalCar High Concentration D-Palmitoylcarnitine CPT1 CPT1 PalCar->CPT1 Transport Ca_Influx ↑ Intracellular Ca²⁺ PalCar->Ca_Influx Mito Mitochondrion CPT1->Mito ROS ↑ ROS Production Mito->ROS Excessive β-oxidation mPTP mPTP Opening ROS->mPTP Oxidative Stress MCU MCU Ca_Influx->MCU Uptake Matrix_Ca ↑ Matrix Ca²⁺ MCU->Matrix_Ca Matrix_Ca->mPTP Ca²⁺ Overload DeltaPsi Δψm Collapse mPTP->DeltaPsi Swelling Mitochondrial Swelling mPTP->Swelling Apoptosis Cell Death DeltaPsi->Apoptosis Swelling->Apoptosis

Caption: Signaling pathway of D-Palmitoylcarnitine-induced mPTP opening.

Experimental Workflow for Investigating D-Palmitoylcarnitine Effects

The following diagram outlines a logical workflow for researchers investigating the impact of D-Palmitoylcarnitine on mitochondrial function and mPTP opening.

Experimental_Workflow Start Start: Hypothesis (Palmitoylcarnitine affects mPTP) Isolation Mitochondrial Isolation (e.g., from rat heart) Start->Isolation Characterization Mitochondrial Quality Control (e.g., RCR measurement) Isolation->Characterization Dose_Response Dose-Response Studies with D-Palmitoylcarnitine Characterization->Dose_Response DeltaPsi_Assay Measure Δψm (TMRE Assay) Dose_Response->DeltaPsi_Assay mPTP_Assay Measure mPTP Opening (Calcein-AM Assay) Dose_Response->mPTP_Assay Swelling_Assay Measure Mitochondrial Swelling (Light Scattering at 540 nm) Dose_Response->Swelling_Assay ROS_Assay Measure ROS Production (DCF Assay) Dose_Response->ROS_Assay Data_Analysis Quantitative Data Analysis and Interpretation DeltaPsi_Assay->Data_Analysis Inhibitor_Studies Inhibitor Studies (e.g., Cyclosporin A) mPTP_Assay->Inhibitor_Studies Swelling_Assay->Data_Analysis ROS_Assay->Data_Analysis Inhibitor_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for studying D-Palmitoylcarnitine and mPTP.

Conclusion and Future Directions

This compound holds a critical but precarious position in cellular metabolism. While essential for energy production, its accumulation can trigger a cascade of events leading to mitochondrial dysfunction through the opening of the mitochondrial permeability transition pore. The dose-dependent nature of its effects underscores the importance of tightly regulated fatty acid metabolism.

For researchers and drug development professionals, understanding the mechanisms by which D-Palmitoylcarnitine induces mPTP opening offers several avenues for therapeutic intervention. Targeting the upstream events, such as inhibiting excessive ROS production or modulating intracellular calcium signaling, could prove beneficial in mitigating the detrimental effects of palmitoylcarnitine accumulation in diseases characterized by metabolic stress. Furthermore, the development of high-throughput screens based on the experimental protocols outlined in this guide could facilitate the discovery of novel compounds that protect against mPTP-mediated cell death.

Future research should focus on elucidating the precise molecular components of the mPTP that are targeted by ROS and the exact mechanisms by which palmitoylcarnitine elevates intracellular calcium. A deeper understanding of these processes will be pivotal in designing targeted therapies for a range of metabolic and cardiovascular diseases.

References

Investigating the Physiological Relevance of D-Palmitoylcarnitine Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Palmitoylcarnitine chloride is the D-enantiomer of palmitoylcarnitine, a critical intermediate in the mitochondrial transport of long-chain fatty acids for β-oxidation. While the L-isomer, L-Palmitoylcarnitine, is a well-studied, endogenous metabolite essential for cellular energy metabolism, the physiological relevance of this compound is not well-established and it is generally considered to be biologically inactive in the canonical fatty acid oxidation pathway. In fact, D-carnitine and its esters can act as competitive inhibitors of the enzymes and transporters involved in L-carnitine metabolism, potentially leading to detrimental physiological effects.

This technical guide provides a comprehensive overview of the known physiological roles of palmitoylcarnitine, with the understanding that the vast majority of available research has been conducted on the L-isomer or unspecified mixtures of isomers. This information is presented to offer a foundational understanding of the biological systems in which this compound might exert effects, likely through inhibitory or off-target mechanisms. We will delve into its role in cellular metabolism, mitochondrial function, signaling pathways, and its implications in various disease states. Detailed experimental protocols and quantitative data from key studies are provided to aid researchers in designing and interpreting their own investigations.

The Role of Carnitine Isomers in Fatty Acid Metabolism

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] This process, known as the carnitine shuttle, involves three key components:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs (like Palmitoyl-CoA) to L-carnitine, forming acylcarnitines such as L-Palmitoylcarnitine.[3][4]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free L-carnitine.[5]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the acylcarnitine back to the fatty acyl-CoA and free L-carnitine within the mitochondrial matrix.[5][6] The regenerated fatty acyl-CoA can then enter the β-oxidation spiral.

The D-isomers of carnitine and its acyl-derivatives are not recognized as substrates for this transport system. Moreover, D-carnitine can competitively inhibit CPT1, thereby impairing fatty acid oxidation. This highlights the stereospecificity of the carnitine shuttle and underscores the importance of distinguishing between the L- and D-enantiomers in physiological studies.

Figure 1: The Carnitine Shuttle for Long-Chain Fatty Acid Transport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Palmitoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 D-Palmitoylcarnitine D-Palmitoylcarnitine (Inhibitory) D-Palmitoylcarnitine->CPT1 Inhibits L-Palmitoylcarnitine_ims L-Palmitoylcarnitine CPT1->L-Palmitoylcarnitine_ims Forms CACT CACT L-Palmitoylcarnitine_ims->CACT CACT->L-Carnitine_cyto L-Palmitoylcarnitine_matrix L-Palmitoylcarnitine CACT->L-Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoyl-CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl-CoA_matrix Reforms L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Releases L-Palmitoylcarnitine_matrix->CPT2 Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix->CACT Antiport Figure 2: Palmitoylcarnitine-Induced Apoptotic Pathway PC High L-Palmitoylcarnitine Mito Mitochondrial Dysfunction PC->Mito ROS Increased ROS Mito->ROS mPTP mPTP Opening Mito->mPTP Caspase Caspase Activation ROS->Caspase mPTP->Caspase Apoptosis Apoptosis Caspase->Apoptosis Figure 3: LC-MS/MS Workflow for Acylcarnitine Analysis Sample Biological Sample (Plasma, Tissue) Extraction Extraction & Protein Precipitation Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometer (Precursor Ion Selection) LC->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Spectrometer (Product Ion Detection) Collision->MS2 Data Data Analysis & Quantification MS2->Data

References

The Amphipathic Modulator: An In-depth Technical Guide to D-Palmitoylcarnitine Chloride's Role in the Membrane Lipid Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Palmitoylcarnitine chloride (PCC), a long-chain acylcarnitine, is an amphipathic molecule with significant and complex interactions with the membrane lipid environment. This technical guide provides a comprehensive overview of the current understanding of PCC's role in modulating membrane biophysical properties, its influence on membrane-associated signaling pathways, and its effects on cellular function and viability. We present a synthesis of quantitative data from multiple studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in investigating PCC's membrane interactions. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the multifaceted activities of this compound.

Introduction

This compound is an endogenous metabolite that plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, at elevated concentrations, PCC exhibits profound effects on the lipid bilayers of cellular membranes, altering their structure and function. As an amphipathic molecule, PCC partitions into lipid membranes, leading to changes in fluidity, permeability, and the function of embedded proteins. These membrane-perturbing properties are linked to a range of physiological and pathological processes, including cellular toxicity and the modulation of signaling cascades. Understanding the precise mechanisms of PCC's interaction with the membrane lipid environment is critical for elucidating its biological roles and for harnessing its therapeutic or addressing its toxicological potential.

Modulation of Membrane Biophysical Properties

PCC's insertion into the lipid bilayer disrupts the packing of phospholipids, leading to significant alterations in the physical properties of the membrane.

Membrane Fluidity

PCC has been shown to alter the fluidity of erythrocyte membranes. This effect is attributed to its detergent-like properties, which disrupt the ordered arrangement of lipid acyl chains[1]. The change in membrane fluidity can be quantified by measuring the order parameter 'S' using electron spin resonance (ESR) spectroscopy with spin labels like 5-doxylstearic acid. While studies have confirmed this effect, specific quantitative data for the change in the order parameter 'S' upon PCC treatment were not available in the reviewed literature.

Membrane Permeability and Integrity

PCC induces a dose-dependent increase in the permeability of epithelial cell monolayers, such as Caco-2 and IEC-18 cells. This is evidenced by a decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers like mannitol and FITC-dextran[2][3]. At higher concentrations (≥0.4 mM), PCC's effects become lytic, leading to a loss of membrane integrity and cell viability[2][3]. This is demonstrated by the leakage of intracellular enzymes like lactate dehydrogenase (LDH) and the uptake of membrane-impermeant dyes such as propidium iodide[2].

Interaction with Lipid Rafts

The direct interaction of free this compound with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids, is not well-documented in the current literature. However, the palmitoyl moiety of PCC is significant. Palmitoylation, the covalent attachment of palmitate to proteins, is a well-known mechanism for targeting proteins to lipid rafts[2][4]. It is plausible that PCC, by partitioning into the membrane, could influence the local environment of lipid rafts and thereby affect the function of raft-associated proteins. Further research is required to directly investigate the affinity of PCC for lipid rafts and its impact on their stability and composition.

Quantitative Data on Membrane Effects

The following tables summarize the quantitative data extracted from various studies on the effects of this compound on different cell types and model systems.

Cell LinePCC Concentration (mM)Effect on Transepithelial Electrical Resistance (TEER)Reference
Caco-20.4Complete recovery within 6 hours after 30 min exposure[5]
Caco-21Partial recovery after 22 hours[5]
Cell LinePCC Concentration (mM)Effect on Cell Viability (Neutral Red Assay)Reference
Caco-20.4Not restored 22 hours after 30 min exposure[5]
Caco-21Not restored 22 hours after 30 min exposure[5]
Cell TypePCC Concentration (µM)Effect on Mitochondrial Membrane Potential (ΔΨm)Reference
Rat Ventricular Myocytes1 and 5Slight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% and 110.7 ± 1.6% of baseline)[4][6]
Rat Ventricular Myocytes10Significant depolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline)[4][6]
Rat Heart Mitochondria> 50 nmol/mg proteinFall in transmembrane potential[7]
Cell TypePCC Concentration (µM)Effect on Reactive Oxygen Species (ROS) GenerationReference
Rat Ventricular Myocytes1Gradual and modest increase (1.6 ± 0.2-fold of baseline)[4]
Rat Ventricular Myocytes10Rapid and larger increase (3.4 ± 0.3-fold of baseline)[4]

Signaling Pathways Modulated by this compound

PCC is not merely a passive disruptor of membrane structure; it actively modulates intracellular signaling pathways, often through its effects on membrane-associated proteins.

Protein Kinase C (PKC) Inhibition

This compound is a known inhibitor of Protein Kinase C (PKC)[8]. PKC enzymes are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC, PCC can interfere with these fundamental cellular functions.

PKC_Inhibition_Pathway PCC D-Palmitoylcarnitine chloride PKC Protein Kinase C (PKC) PCC->PKC Inhibits Substrate PKC Substrate PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse

Caption: this compound inhibits Protein Kinase C (PKC).

Calcium Signaling

In certain cell types, such as PC3 prostate cancer cells, PCC can induce a rapid and dose-dependent influx of extracellular calcium (Ca2+)[9]. This elevation in intracellular Ca2+ can trigger a variety of downstream signaling events, including the activation of Ca2+-dependent enzymes and transcription factors, and the modulation of pro-inflammatory pathways.

Calcium_Signaling_Pathway cluster_membrane PCC D-Palmitoylcarnitine chloride CaChannel Calcium Channel (putative) PCC->CaChannel Activates Membrane Plasma Membrane Ca_int Intracellular Ca²⁺ (Increased) CaChannel->Ca_int Influx Ca_ext Extracellular Ca²⁺ Downstream Downstream Signaling (e.g., pro-inflammatory pathways) Ca_int->Downstream

Caption: PCC-induced calcium influx and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Cell Viability (LDH and Neutral Red Assays)

Objective: To quantify the cytotoxic effects of this compound.

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The Neutral Red (NR) assay is based on the uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.

Protocol:

  • Seed cells (e.g., Caco-2 or IEC-18) in 96-well plates and grow to confluence.

  • Prepare a range of PCC concentrations (e.g., 0 to 1 mM) in the appropriate cell culture medium.

  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the PCC solutions to the wells and incubate for a specified time (e.g., 30 minutes).

  • For LDH Assay:

    • Collect the supernatant from each well.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • For Neutral Red Assay:

    • After PCC exposure, wash the cells with PBS.

    • Incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for a defined period (e.g., 2 hours).

    • Wash the cells to remove unincorporated dye.

    • Extract the incorporated dye from the lysosomes using a destaining solution (e.g., 1% acetic acid in 50% ethanol).

    • Measure the absorbance of the extracted dye at the appropriate wavelength (e.g., 540 nm).

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity_Assay_Workflow Start Seed and Culture Cells to Confluence Prepare_PCC Prepare PCC Solutions Start->Prepare_PCC Expose_Cells Expose Cells to PCC Prepare_PCC->Expose_Cells Collect_Supernatant Collect Supernatant (for LDH Assay) Expose_Cells->Collect_Supernatant Wash_Cells Wash Cells (for NR Assay) Expose_Cells->Wash_Cells LDH_Assay Measure LDH Activity Collect_Supernatant->LDH_Assay NR_Stain Incubate with Neutral Red Wash_Cells->NR_Stain Analyze Calculate Cell Viability LDH_Assay->Analyze NR_Extract Extract Dye NR_Stain->NR_Extract Measure_Absorbance Measure Absorbance NR_Extract->Measure_Absorbance Measure_Absorbance->Analyze

References

Methodological & Application

Protocol for the Dissolution and Use of D-Palmitoylcarnitine Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization and application of D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, for in vitro cell culture experiments. Adherence to this protocol will ensure consistent and reliable results when investigating the effects of this compound on cellular processes.

Introduction

This compound is the D-isomer of palmitoylcarnitine, a key intermediate in the mitochondrial oxidation of long-chain fatty acids. In cell culture, it is utilized to study cellular metabolism, signaling pathways, and the effects of lipid accumulation (lipotoxicity). Proper dissolution and handling are critical for experimental reproducibility.

Materials

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, cell culture grade

  • Sterile phosphate-buffered saline (PBS)

  • Sterile deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile filters (0.22 µm)

Quantitative Data Summary

The solubility of Palmitoylcarnitine chloride isomers in common laboratory solvents is summarized below. This data is crucial for the preparation of stock solutions.

SolventL-Palmitoylcarnitine-d3 chloride SolubilityPalmitoyl-DL-carnitine chloride SolubilityNotes
DMSO ≥ 10 mg/mL (≥ 22.77 mM)14 mg/mLHygroscopic; use freshly opened DMSO for best results.[1]
Ethanol ≥ 20 mg/mL (≥ 45.55 mM)20 mg/mLPurge with an inert gas before storage.
Dimethyl formamide (DMF) ≥ 20 mg/mL (≥ 45.55 mM)20 mg/mLPurge with an inert gas before storage.[2]
Water 25 mg/mL (56.94 mM)25 mg/mLSlightly soluble; requires warming (e.g., to 60°C) and/or sonication to dissolve.[1] Aqueous solutions are not recommended for long-term storage; prepare fresh daily.[3]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol details the preparation of a DMSO stock solution, which is generally preferred for cell culture applications due to its miscibility with aqueous media and high solvating power for organic compounds.

Preparation of a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

  • Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 436.07 g/mol ), weigh out 4.36 mg.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of cell culture-grade DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.36 mg).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube to remove any potential microbial contaminants.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stored for at least 1 month at -20°C and up to 1 year at -80°C.[4]

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution:

    • Prepare an intermediate dilution of the stock solution in cell culture medium if necessary.

    • Directly dilute the stock solution into the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cells.

  • Solvent Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.

Visualization of Cellular Effects

Experimental Workflow for Cell Treatment

experimental_workflow Experimental Workflow: this compound Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Media prep_stock->prep_working seed_cells Seed Cells in Culture Plates incubate_adhere Incubate for Cell Adherence seed_cells->incubate_adhere add_working Add Working Solution to Cells incubate_adhere->add_working add_vehicle Add Vehicle Control incubate_adhere->add_vehicle incubate_treatment Incubate for Defined Period add_working->incubate_treatment add_vehicle->incubate_treatment perform_assay Perform Cellular Assays incubate_treatment->perform_assay

Caption: Workflow for treating cultured cells with this compound.

Signaling Pathway Affected by Palmitoylcarnitine

Palmitoylcarnitine has been shown to induce pro-inflammatory signaling and increase intracellular calcium levels in various cell types, including prostate cancer cells.[5][6] The following diagram illustrates a potential signaling cascade initiated by elevated levels of palmitoylcarnitine.

signaling_pathway Potential Signaling Pathway of Palmitoylcarnitine PC D-Palmitoylcarnitine Chloride Membrane Cell Membrane Perturbation PC->Membrane Ca_Influx Increased Intracellular Calcium (Ca2+) Membrane->Ca_Influx MAPK MAPK Pathway Activation (JNK, ERK, p38) Membrane->MAPK NFkB NF-κB Activation Ca_Influx->NFkB MAPK->NFkB IL6 Increased IL-6 Gene Expression & Secretion NFkB->IL6 Inflammation Pro-inflammatory Response IL6->Inflammation

Caption: Palmitoylcarnitine-induced pro-inflammatory signaling cascade.

Safety Precautions

This compound should be handled with care. It is intended for research use only and is not for human or veterinary use. Avoid ingestion, inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

References

Application Notes and Protocols for D-Palmitoylcarnitine Chloride in Mitochondrial Respiration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of D-Palmitoylcarnitine chloride as a substrate in mitochondrial respiration assays. D-Palmitoylcarnitine is a critical intermediate in the metabolism of long-chain fatty acids, and its use in respirometry allows for the specific assessment of fatty acid oxidation (FAO) and its impact on mitochondrial function.

Introduction

Mitochondrial fatty acid β-oxidation is a primary pathway for energy production in many cell types, particularly in tissues with high energy demands such as the heart and skeletal muscle. D-Palmitoylcarnitine, an ester derivative of carnitine and palmitic acid, is the key molecule that transports long-chain fatty acids across the inner mitochondrial membrane for subsequent oxidation.[1][2] The use of this compound in mitochondrial respiration assays, such as those performed with extracellular flux analyzers (e.g., Seahorse XF) or isolated mitochondria preparations, enables the direct measurement of oxygen consumption rate (OCR) driven by FAO. This provides valuable insights into the bioenergetic status of cells and the functional integrity of the FAO pathway. Dysregulation of FAO has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular diseases.[3][4]

Principle of the Assay

The assay is based on providing this compound as the primary fuel source to either isolated mitochondria or intact cells. The transport of palmitoylcarnitine into the mitochondrial matrix is facilitated by the carnitine-acylcarnitine translocase.[1] Once inside, carnitine palmitoyltransferase II (CPT-II) converts palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation spiral.[2][5] Each round of β-oxidation produces one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA. These reducing equivalents (NADH and FADH₂) donate electrons to the electron transport chain (ETC), leading to the consumption of oxygen and the generation of a proton gradient that drives ATP synthesis. By measuring the rate of oxygen consumption, the efficiency of fatty acid oxidation can be quantified.

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The following diagram illustrates the pathway of palmitoylcarnitine entry into the mitochondria and its subsequent β-oxidation.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Acyl-CoA Synthetase D-Palmitoylcarnitine D-Palmitoylcarnitine Palmitoyl-CoA->D-Palmitoylcarnitine CPT-I CACT Carnitine-Acylcarnitine Translocase D-Palmitoylcarnitine->CACT Transport across outer membrane CPT-I CPT-I Palmitoyl-CoA_mito Palmitoyl-CoA Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA NADH_FADH2 NADH + FADH2 Beta-Oxidation->NADH_FADH2 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle TCA Cycle->NADH_FADH2 ETC Electron Transport Chain NADH_FADH2->ETC ATP ATP ETC->ATP Oxidative Phosphorylation CPT-II CPT-II CACT->Palmitoyl-CoA_mito Transport across inner membrane via CPT-II

Caption: Fatty acid import and β-oxidation pathway.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effect of this compound on mitochondrial respiration.

Table 1: Oxygen Consumption Rate (OCR) in Isolated Mitochondria

Substrate(s)State 2 Respiration (LEAK) (nmol O₂/min/mg protein)State 3 Respiration (OXPHOS) (nmol O₂/min/mg protein)Reference
15 µM Palmitoylcarnitine11 ± 1- (No response to ADP)[6]
50 µM Palmitoylcarnitine (Control Diet)~25~100[7]
50 µM Palmitoylcarnitine (High-Fat Diet)~30~150[7]
Pyruvate + Malate~10~60[1]
Palmitoylcarnitine + Malate~15~45[1]

Table 2: Respiratory Control Ratio (RCR) in Isolated Mitochondria

Substrate(s)Respiratory Control Ratio (RCR = State 3 / State 4)Reference
PalmitoylcarnitineVaries with experimental conditions, often requires malate to prevent inhibition.[6]
Pyruvate + Palmitoylcarnitine~4-6[1]

Note: RCR is a key indicator of mitochondrial coupling. A higher RCR indicates well-coupled mitochondria. The lack of response to ADP with palmitoylcarnitine alone in some studies highlights the importance of including malate to replenish TCA cycle intermediates.[6]

Experimental Protocols

Protocol 1: Respiration Assay in Isolated Mitochondria

This protocol is adapted for use with an oxygen electrode (e.g., Clark-type) or a microplate-based respirometer.

Materials:

  • Isolated mitochondria (e.g., from liver, heart, or skeletal muscle)

  • Respiration Buffer (e.g., MAS: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2 at 37°C)

  • This compound stock solution (e.g., 10 mM in water)

  • Malate stock solution (e.g., 1 M)

  • ADP stock solution (e.g., 100 mM)

  • Oligomycin stock solution (e.g., 1 mg/mL in ethanol)

  • FCCP stock solution (e.g., 10 mM in ethanol)

  • Rotenone/Antimycin A stock solution (e.g., 1 mM each in ethanol)

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.[8] Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup:

    • Add respiration buffer to the assay chamber and equilibrate to 37°C.

    • Add isolated mitochondria to a final concentration of 0.1-0.5 mg/mL.

  • Substrate Addition (State 2):

    • Add this compound to a final concentration of 10-50 µM.

    • Add malate to a final concentration of 0.5-2 mM.

    • Record the basal oxygen consumption rate (State 2 or LEAK respiration).

  • State 3 Respiration (OXPHOS):

    • Add ADP to a final concentration of 1-2 mM to stimulate ATP synthesis.

    • Record the increased oxygen consumption rate (State 3).

  • State 4 Respiration:

    • Allow the ADP to be phosphorylated to ATP, at which point the respiration rate will decrease to State 4.

  • Uncoupled Respiration:

    • Optionally, add a chemical uncoupler like FCCP (in titrations to determine the optimal concentration, typically 0.5-2 µM) to measure the maximal respiratory capacity.

  • Inhibition:

    • Add oligomycin (e.g., 1-2 µM) to inhibit ATP synthase and confirm that the State 3 respiration was coupled to ATP production.

    • Add Rotenone (e.g., 1 µM) and Antimycin A (e.g., 1 µM) to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.

Protocol 2: Cell-Based Fatty Acid Oxidation Assay using a Seahorse XF Analyzer

This protocol outlines a general procedure for measuring palmitoylcarnitine-driven respiration in adherent cells.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and L-carnitine as needed for the specific experimental design)[9]

  • This compound

  • Etomoxir (CPT-I inhibitor, as a control)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.[8]

  • Assay Preparation:

    • On the day of the assay, replace the growth medium with pre-warmed assay medium. For specific FAO measurements, a substrate-limited medium may be used overnight prior to the assay.[9]

    • Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.

    • Prepare the injection solutions: D-Palmitoylcarnitine, oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium at the desired final concentrations. Load the injection ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • The instrument will measure the basal OCR.

    • Sequential injections are performed automatically:

      • Injection A: D-Palmitoylcarnitine (e.g., 25-50 µM final concentration). The increase in OCR after this injection reflects the rate of palmitoylcarnitine oxidation. In control wells, Etomoxir can be injected to confirm the OCR is CPT-I dependent.

      • Injection B: Oligomycin (e.g., 1.0-1.5 µM).

      • Injection C: FCCP (e.g., 0.5-1.5 µM, concentration should be optimized for cell type).

      • Injection D: Rotenone/Antimycin A (e.g., 0.5 µM).

  • Data Analysis: The Seahorse XF software automatically calculates OCR. The data can be used to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity driven by fatty acid oxidation.

Experimental Workflow Diagrams

Workflow for Isolated Mitochondria Respiration Assay

isolated_mito_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate Mitochondria Isolate Mitochondria Determine Protein Concentration Determine Protein Concentration Isolate Mitochondria->Determine Protein Concentration Equilibrate Chamber Equilibrate Respirometer Chamber with Buffer Determine Protein Concentration->Equilibrate Chamber Add Mitochondria Add Mitochondria Equilibrate Chamber->Add Mitochondria Add Palmitoylcarnitine + Malate Add D-Palmitoylcarnitine + Malate (State 2) Add Mitochondria->Add Palmitoylcarnitine + Malate Add ADP Add ADP (State 3) Add Palmitoylcarnitine + Malate->Add ADP Add Oligomycin Add Oligomycin Add ADP->Add Oligomycin Add FCCP Add FCCP Add Oligomycin->Add FCCP Add Rot/AA Add Rotenone/ Antimycin A Add FCCP->Add Rot/AA Calculate OCR Calculate Oxygen Consumption Rates Add Rot/AA->Calculate OCR Calculate RCR Calculate Respiratory Control Ratio Calculate OCR->Calculate RCR

Caption: Isolated mitochondria respiration assay workflow.

Workflow for Seahorse XF Cell-Based FAO Assay

seahorse_workflow cluster_prep Day Before Assay cluster_assay_day Day of Assay cluster_analysis Data Analysis Seed Cells Seed Cells in XF Plate Change Medium Change to Assay Medium Seed Cells->Change Medium Hydrate Cartridge Hydrate Sensor Cartridge Load Cartridge Load Injection Ports Hydrate Cartridge->Load Cartridge Calibrate Calibrate in Seahorse Analyzer Change Medium->Calibrate Load Cartridge->Calibrate Run Assay Run Mito Stress Test with Palmitoylcarnitine Calibrate->Run Assay Analyze OCR Analyze OCR Data (Basal, ATP-linked, Maximal Respiration) Run Assay->Analyze OCR

Caption: Seahorse XF cell-based FAO assay workflow.

References

Application Notes and Protocols for Studying Fatty Acid Oxidation Using D- and L-Palmitoylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in various tissues, particularly the heart, skeletal muscle, and liver. The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a tightly regulated process facilitated by the carnitine shuttle. Palmitoylcarnitine, an ester derivative of carnitine and palmitic acid, is a key intermediate in this pathway.[1]

The stereoisomers of palmitoylcarnitine, L-Palmitoylcarnitine and D-Palmitoylcarnitine, serve as invaluable tools for investigating the intricacies of FAO.

  • L-Palmitoylcarnitine : The endogenously produced, biologically active isomer. It is transported across the inner mitochondrial membrane to be converted back into Palmitoyl-CoA for β-oxidation.[1] Administering exogenous L-Palmitoylcarnitine allows researchers to bypass the outer membrane enzyme Carnitine Palmitoyltransferase I (CPT1) and directly probe the downstream components of the FAO pathway. It is also used to model cellular stress caused by the accumulation of long-chain acylcarnitines, a condition observed in ischemia, heart failure, and inherited FAO disorders.[2][3]

  • D-Palmitoylcarnitine : The synthetic, biologically inactive enantiomer. Its primary utility in research is as a competitive inhibitor of carnitine palmitoyltransferase, thereby blocking the entry of long-chain fatty acids into the mitochondria.[4] It also serves as an essential negative control in experiments involving L-Palmitoylcarnitine to distinguish specific metabolic effects from non-specific membrane interactions.

This document provides detailed protocols and data for utilizing both D- and L-Palmitoylcarnitine chloride to study the mechanisms and regulation of fatty acid oxidation.

Mechanism of Action: The Carnitine Shuttle

The transport of long-chain fatty acids like palmitate from the cytoplasm into the mitochondrial matrix is accomplished via the carnitine shuttle, which involves three key components:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts cytosolic long-chain acyl-CoA (e.g., Palmitoyl-CoA) into its corresponding acylcarnitine (e.g., L-Palmitoylcarnitine).[5]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the matrix.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitine back into acyl-CoA and free carnitine.[5] The resulting acyl-CoA is then available for β-oxidation within the matrix.

D-Palmitoylcarnitine acts as an inhibitor of CPT, preventing the formation of L-Palmitoylcarnitine and thus blocking the entire shuttle process for long-chain fatty acids.[4]

CarnitineShuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Matrix LCFA_CoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) CPT1 CPT1 LCFA_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 L_Palmitoylcarnitine L-Palmitoylcarnitine CACT CACT L_Palmitoylcarnitine->CACT LCFA_CoA_matrix Long-Chain Acyl-CoA beta_ox β-Oxidation LCFA_CoA_matrix->beta_ox L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT L-Carnitine OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CPT1->L_Palmitoylcarnitine CoA CPT2 CPT2 CACT->CPT2 CPT2->LCFA_CoA_matrix L-Carnitine D_Palmitoylcarnitine D-Palmitoylcarnitine (Inhibitor) D_Palmitoylcarnitine->CPT1

Figure 1. The Carnitine Shuttle for long-chain fatty acid transport into mitochondria.

Data Presentation: Effects of L-Palmitoylcarnitine

The accumulation of L-Palmitoylcarnitine (Pal-car) can significantly impact mitochondrial function. The following tables summarize quantitative data from studies on saponin-treated rat ventricular myocytes.[6][7][8]

Table 1: Effect of L-Palmitoylcarnitine on Mitochondrial Membrane Potential (ΔΨm)

Concentration (µM) Effect on ΔΨm % of Baseline TMRE Intensity
1 Slight Hyperpolarization 115.5 ± 5.4%
5 Slight Hyperpolarization 110.7 ± 1.6%
10 Depolarization 61.9 ± 12.2%

TMRE (Tetramethylrhodamine, ethyl ester) is a fluorescent dye used to measure ΔΨm.

Table 2: Effect of L-Palmitoylcarnitine on Mitochondrial Permeability and ROS

Concentration (µM) mPTP Opening (% of Baseline Calcein Intensity) ROS Generation (Fold increase in DCF Intensity)
1 No significant change (95.4 ± 2.9%) 1.6 ± 0.2
10 Significant opening (70.7 ± 2.8%) 3.4 ± 0.3

mPTP (mitochondrial permeability transition pore) opening is measured by the release of calcein. ROS (Reactive Oxygen Species) generation is measured by DCF (2′,7′-dichlorofluorescein) fluorescence.

Table 3: Effect of L-Palmitoylcarnitine on Prostate Cancer Cell Viability

Concentration (µM) Effect on PC3 Cell Viability
0 - 50 No significant toxic effect
> 50 Significant decrease in cell viability

Data from a study on PC3 prostate cancer cells after 24 hours of treatment.

Experimental Protocols

Protocol 1: Measuring Fatty Acid Oxidation using Radiolabeled Palmitate

This protocol is adapted from methods for measuring FAO in isolated primary hepatocytes and can be modified for cultured cells or tissue homogenates. It measures the conversion of [1-¹⁴C]palmitic acid to acid-soluble metabolites (ASM), primarily ¹⁴C-acetyl-CoA.

Materials:

  • Cells or tissue homogenate

  • [1-¹⁴C]palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine solution

  • D-Palmitoylcarnitine chloride (for inhibition studies)

  • Krebs-Ringer Bicarbonate buffer (or other suitable assay buffer)

  • Perchloric acid (PCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation:

    • For adherent cells, seed in 24-well plates and grow to ~80-90% confluency.

    • For suspension cells or homogenates, prepare a suspension of known concentration (e.g., 750,000 cells/mL).[6]

  • Substrate Preparation:

    • Prepare a stock solution of ¹⁴C-palmitate complexed to BSA. For example, resuspend 0.05 µCi of ¹⁴C-palmitate per sample in a 7% BSA solution.

    • The final assay concentration is typically around 100 µM total palmitic acid with 0.4 µCi/mL ¹⁴C-palmitic acid.[6]

  • Experimental Setup (in triplicate):

    • Control Wells: Cells + Assay Buffer + ¹⁴C-Palmitate-BSA substrate.

    • Inhibition Wells: Pre-incubate cells with this compound (concentration to be optimized, e.g., 10-100 µM) for 30-60 minutes before adding the ¹⁴C-Palmitate-BSA substrate.

  • Incubation: Incubate the plates/tubes at 37°C for a defined period (e.g., 1-2 hours).

  • Stopping the Reaction:

    • Add ice-cold perchloric acid to a final concentration of ~0.5 M to stop the reaction and precipitate protein and lipids.

    • Incubate on ice for 30 minutes.

  • Separation of ASM:

    • Centrifuge the samples (e.g., 10,000 x g for 10 min at 4°C) to pellet the precipitated material.

    • Carefully collect the supernatant, which contains the ¹⁴C-labeled acid-soluble metabolites.

  • Quantification:

    • Add a known volume of the supernatant to scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Normalize the counts per minute (CPM) to the protein content of the cells/homogenate in each sample.

Protocol 2: Assessing Mitochondrial Function after L-Palmitoylcarnitine Treatment

This protocol describes how to measure changes in mitochondrial membrane potential (ΔΨm) and ROS production in response to treatment with L-Palmitoylcarnitine, which mimics the effects of acylcarnitine accumulation.

Materials:

  • Cultured cells (e.g., cardiomyocytes, hepatocytes, or a cell line of interest)

  • L-Palmitoylcarnitine chloride

  • This compound (as a negative control)

  • TMRE (Tetramethylrhodamine, ethyl ester) for ΔΨm measurement

  • CM-H2DCFDA or similar probe for ROS measurement

  • Fluorescence microscope or plate reader

  • Appropriate cell culture media and buffers (e.g., HBSS)

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or in a 96-well clear-bottom black plate suitable for fluorescence imaging.

  • Dye Loading:

    • For ΔΨm: Incubate cells with a low concentration of TMRE (e.g., 25-100 nM) in culture media for 20-30 minutes at 37°C.

    • For ROS: Incubate cells with CM-H2DCFDA (e.g., 5-10 µM) in serum-free media for 30 minutes at 37°C. After loading, wash the cells with warm buffer (e.g., HBSS).

  • Treatment and Imaging:

    • Acquire a baseline fluorescence reading.

    • Add L-Palmitoylcarnitine chloride to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).[6] In parallel wells, add D-Palmitoylcarnitine as a negative control.

    • Immediately begin acquiring images or readings at regular intervals (e.g., every 1-2 minutes) for a duration of 10-30 minutes.

  • Data Analysis:

    • Quantify the average fluorescence intensity per cell or per well over time.

    • Normalize the fluorescence intensity of treated cells to their own baseline and/or to vehicle-treated control cells.

    • For TMRE, a decrease in fluorescence indicates mitochondrial depolarization. For CM-H2DCFDA, an increase indicates ROS production.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for investigating the role of CPT and FAO using D- and L-Palmitoylcarnitine.

ExperimentalWorkflow cluster_exp Experimental Arms cluster_assays Endpoint Assays start Select Cell Line or Tissue Model hypothesis Hypothesis: Investigate role of FAO in a specific context start->hypothesis control Vehicle Control (e.g., DMSO) hypothesis->control l_pal L-Palmitoylcarnitine (Bypass CPT1 / Model Accumulation) hypothesis->l_pal d_pal D-Palmitoylcarnitine (CPT Inhibition / Negative Control) hypothesis->d_pal fao_assay FAO Rate (e.g., ¹⁴C-Palmitate Oxidation) control->fao_assay mito_func Mitochondrial Function (ΔΨm, ROS, mPTP) control->mito_func cell_via Cellular Phenotype (Viability, Apoptosis, Function) control->cell_via l_pal->fao_assay l_pal->mito_func l_pal->cell_via d_pal->fao_assay d_pal->mito_func d_pal->cell_via analysis Data Analysis & Interpretation fao_assay->analysis mito_func->analysis cell_via->analysis conclusion Conclusion on the Role of FAO analysis->conclusion

Figure 2. General experimental workflow for studying FAO using Palmitoylcarnitine isomers.

References

D-Palmitoylcarnitine Chloride: A Tool for Investigating Protein Kinase C Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Abstract

D-Palmitoylcarnitine chloride is a naturally occurring long-chain acylcarnitine that has been identified as an inhibitor of Protein Kinase C (PKC). This document provides detailed application notes and experimental protocols for the use of this compound as a tool to investigate PKC signaling pathways in a research setting. It is intended for researchers, scientists, and drug development professionals. The information compiled herein summarizes its mechanism of action, provides quantitative data on its effective concentrations, and offers detailed methodologies for its application in cell-based assays.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and tumorigenesis.[1][2] The dysregulation of PKC activity is implicated in various diseases, making it a significant target for therapeutic intervention and a key subject of basic research. This compound, an endogenous metabolite involved in fatty acid oxidation, has been demonstrated to modulate PKC activity.[3] It acts as an inhibitor of PKC, affecting downstream signaling events.[4] These properties make this compound a valuable pharmacological tool for elucidating the complex roles of PKC in cellular physiology and pathology. Unlike highly specific synthetic inhibitors, its nature as an endogenous molecule provides a unique perspective on the physiological regulation of PKC.

Quantitative Data Summary

While specific IC50 values for this compound against individual PKC isoforms are not extensively reported in the public literature, numerous studies have established effective concentrations for observing its inhibitory effects in various cell-based assays. The following table summarizes these findings to guide experimental design.

Cell Line/SystemAssayEffective ConcentrationObserved EffectReference
Human promyelocytic leukemia (HL-60)TPA-induced cell adhesion and morphological changes1 µM (median inhibitory concentration)Inhibition of TPA-induced adhesion and morphological changes.[5]
Neuroblastoma NB-2a cellsPKC isoform distribution and GAP-43 phosphorylationNot specifiedAltered distribution of PKCβ and PKCδ isoforms and decreased phosphorylation of GAP-43.[4]
Pancreatic cancer cells (MIA PaCa-2)Vasculogenic mimicryNot specifiedInhibition of vasculogenic mimicry channel formation.[1]
Prostate cancer cells (PC3)IL-6 gene expression and secretion>50 µMIncreased IL-6 expression and secretion.[1]
Prostate cancer cells (PC3)Calcium (Ca2+) influx50 µMInduced a rapid Ca2+ influx.[1]
Liver cancer cells (HepG2)Cell viability100 µMReduced cell viability to ~85%.[6]

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in PKC signaling and its application in experimental settings, the following diagrams are provided.

PKC_Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor, Phorbol Ester) receptor Membrane Receptor extracellular->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor ca2 Ca2+ er->ca2 releases ca2->pkc activates substrate Downstream Substrates (e.g., GAP-43, MARCKS) pkc->substrate phosphorylates dpc D-Palmitoylcarnitine chloride dpc->pkc inhibits response Cellular Response (Proliferation, Differentiation, Apoptosis, etc.) substrate->response

Figure 1: Simplified PKC signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis on PKC's role in a cellular process cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. Treatment - Control (Vehicle) - Activator (e.g., PMA/TPA) - this compound - Activator + this compound cell_culture->treatment incubation 3. Incubation (Time-course experiment) treatment->incubation analysis 4. Downstream Analysis incubation->analysis pkc_assay A. In vitro PKC Kinase Assay analysis->pkc_assay western_blot B. Western Blot (Substrate phosphorylation, e.g., p-GAP-43) analysis->western_blot cell_based_assay C. Cell-Based Functional Assay (Proliferation, Adhesion, Ca2+ imaging) analysis->cell_based_assay end End: Conclusion on PKC's involvement pkc_assay->end western_blot->end cell_based_assay->end

References

Application Note: HPLC Method for Enantiomeric Separation of D- and L-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of D- and L-palmitoylcarnitine. The methodology is based on pre-column derivatization with the chiral reagent (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC), followed by reversed-phase HPLC with fluorescence detection. This approach is designed for researchers, scientists, and professionals in drug development who require a reliable method to distinguish and quantify the enantiomers of palmitoylcarnitine, a key long-chain acylcarnitine involved in fatty acid metabolism. The D-enantiomer can have toxic effects, making its separation from the biologically active L-enantiomer critical.[1]

Introduction

L-palmitoylcarnitine is an essential intermediate in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The presence of its unnatural enantiomer, D-palmitoylcarnitine, can competitively inhibit carnitine acyltransferases, potentially leading to toxic effects. Consequently, the ability to separate and quantify these enantiomers is crucial for pharmaceutical quality control, metabolic research, and drug development.

Direct enantiomeric separation of long-chain acylcarnitines like palmitoylcarnitine by HPLC is challenging due to their amphipathic nature and the lack of a strong chromophore. To overcome these limitations, this method employs a pre-column derivatization strategy. The use of a chiral derivatizing agent such as (+)-FLEC converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.[2] This approach offers a robust and cost-effective alternative to specialized chiral stationary phases.

Experimental
  • D-Palmitoylcarnitine and L-Palmitoylcarnitine standards

  • (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC) (Sigma-Aldrich)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

ParameterValue
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 10 mM Borate Buffer, pH 8.0
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 260 nm, Emission: 315 nm
Protocols
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of D-palmitoylcarnitine and L-palmitoylcarnitine in 10 mL of methanol separately.

  • Working Standard Solutions (10 µg/mL): Dilute the stock solutions 1:100 with methanol to prepare working standards.

  • Borate Buffer Preparation: Prepare a 0.2 M boric acid solution and adjust the pH to 8.5 with 1 M sodium hydroxide.

  • (+)-FLEC Solution: Prepare a 1 mg/mL solution of (+)-FLEC in acetone. This solution should be prepared fresh daily.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the palmitoylcarnitine working standard solution with 100 µL of the 0.2 M borate buffer (pH 8.5).

    • Add 200 µL of the (+)-FLEC solution.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes in the dark.

    • Stop the reaction by adding 100 µL of a 1 M glycine solution to consume the excess FLEC. Vortex for 1 minute.

    • The sample is now ready for HPLC analysis.

Results and Discussion

The proposed method is expected to achieve baseline separation of the two diastereomeric derivatives of D- and L-palmitoylcarnitine. The increased hydrophobicity of the palmitoyl chain compared to shorter-chain carnitines necessitates a higher percentage of organic solvent in the mobile phase. The gradient elution from 70% to 95% acetonitrile is designed to effectively elute the highly retained diastereomers from the C18 column.

The fluorescence detection provides high sensitivity and selectivity for the FLEC-derivatized compounds.[2] The retention times for the L- and D-palmitoylcarnitine derivatives are anticipated to be in the range of 15-25 minutes under the specified conditions. Method validation would be required to determine linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Expected Quantitative Data Summary (Hypothetical)

ParameterD-Palmitoylcarnitine DerivativeL-Palmitoylcarnitine Derivative
Retention Time (min) ~18.5~20.1
Resolution (Rs) -> 1.5
Linearity (r²) > 0.999> 0.999
LOD (ng/mL) ~5~5
LOQ (ng/mL) ~15~15
Conclusion

This application note provides a detailed protocol for a proposed HPLC method for the enantiomeric separation of D- and L-palmitoylcarnitine. The pre-column derivatization with (+)-FLEC, coupled with reversed-phase HPLC and fluorescence detection, offers a sensitive and effective strategy for this challenging separation. This method can serve as a valuable starting point for researchers requiring the analysis of palmitoylcarnitine enantiomers in various matrices. Further method development and validation are recommended to adapt and optimize the procedure for specific applications.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Standard D/L-Palmitoylcarnitine Standard Reaction Derivatization Reaction Standard->Reaction Deriv_Agent (+)-FLEC Reagent Deriv_Agent->Reaction Buffer Borate Buffer (pH 8.5) Buffer->Reaction Quench Reaction Quench (Glycine) Reaction->Quench Derivatized_Sample Derivatized Sample Quench->Derivatized_Sample Autosampler Autosampler Injection Derivatized_Sample->Autosampler Column C18 Column Separation Autosampler->Column Detector Fluorescence Detection Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Experimental workflow for the enantiomeric separation of D- and L-Palmitoylcarnitine.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Methodological Solution Enantiomers D/L-Palmitoylcarnitine Enantiomers Identical_Properties Identical Physicochemical Properties Enantiomers->Identical_Properties leads to No_Chromophore Lack of Strong UV Chromophore Enantiomers->No_Chromophore possess Chiral_Deriv Chiral Derivatization with (+)-FLEC Identical_Properties->Chiral_Deriv overcome by No_Chromophore->Chiral_Deriv addressed by Diastereomers Formation of Diastereomers Chiral_Deriv->Diastereomers results in Fluorescence Fluorescence Detection Chiral_Deriv->Fluorescence enables RP_HPLC Reversed-Phase HPLC (C18 Column) Diastereomers->RP_HPLC separated by

Caption: Logical relationship between the analytical problem and the proposed HPLC method.

References

Application Note and Protocol: Mass Spectrometry Analysis of D-Palmitoylcarnitine Chloride in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Palmitoylcarnitine chloride is a critical long-chain acylcarnitine involved in the transport of palmitic acid into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its quantification in biological matrices is a key aspect of lipidomics, providing insights into fatty acid metabolism and its dysregulation in various pathological conditions, including metabolic disorders and cancer.[2][3][4] This document provides detailed protocols for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and explores its role in cellular signaling.

Quantitative Data Summary

The following tables summarize representative quantitative data for palmitoylcarnitine in different biological samples.

Table 1: Palmitoylcarnitine Concentrations in Human Prostate Tissue

Sample TypeMean Concentration (μM)Standard Deviation (μM)
Non-cancerous Prostate Tissue0.0340.02
Cancerous Prostate Tissue0.0680.03

Source: Data adapted from a study on palmitoylcarnitine accumulation in prostate cancer.[3]

Table 2: Palmitoylcarnitine Concentrations in Human Plasma

ConditionMean Concentration (μM)Standard Deviation (μM)
Chronic Fatigue Syndrome0.3520.148
Control0.4040.220

Source: Data compiled from various studies quantifying palmitoylcarnitine levels.[3]

Table 3: Palmitoylcarnitine Concentrations in Rodent Tissues under Different Diets

TissueDietMean Concentration (µM)
Adipose tissue (rat)Standard~17
Adipose tissue (rat)High Fat~19
Muscle (rat)Standard~6
Muscle (rat)High Fat~12

Source: Data from studies investigating the impact of diet on acylcarnitine levels.[3]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of this compound from plasma.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) working solution (e.g., d3-Palmitoylcarnitine in ACN:water 1:1)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution to the plasma sample. The use of a stable isotope-labeled internal standard like d3-palmitoylcarnitine is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[5][6]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like acylcarnitines.[5][6] A common choice is a silica-based column.

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate

  • Mobile Phase B: 0.1% Formic acid in acetonitrile with 10 mM ammonium formate

  • Flow Rate: 0.4 mL/min[5]

  • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous phase to elute the analytes.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • D-Palmitoylcarnitine: Precursor ion (m/z) 400.3 → Product ion (m/z) 85.1 (or 341.3). The fragment at m/z 85 is a characteristic ion for carnitine and its esters.[7]

    • d3-Palmitoylcarnitine (IS): Precursor ion (m/z) 403.3 → Product ion (m/z) 85.1 (or 341.3).[5]

  • Collision Energy (CE): Optimization is required for the specific instrument, but typical values range from 20-40 eV.

  • Source Temperature: 500°C[5]

Visualizations

Signaling Pathway: Role of D-Palmitoylcarnitine in Fatty Acid Oxidation

fatty_acid_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase Palmitoylcarnitine D-Palmitoylcarnitine Palmitoyl_CoA->Palmitoylcarnitine CPT1 CPT1 Carnitine Palmitoyltransferase I (CPT1) Palmitoyl_CoA_mito Palmitoyl-CoA Palmitoylcarnitine->Palmitoyl_CoA_mito CPT2 CACT Carnitine-Acylcarnitine Translocase (CACT) Palmitoylcarnitine->CACT Beta_Oxidation β-Oxidation Palmitoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP CACT->Palmitoylcarnitine Transport CPT2 Carnitine Palmitoyltransferase II (CPT2)

Caption: Mitochondrial import and β-oxidation of palmitic acid.

Experimental Workflow: LC-MS/MS Analysis of D-Palmitoylcarnitine

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis arrow arrow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (d3-Palmitoylcarnitine) Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation HILIC Separation Supernatant->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification using Calibration Curve Integration->Quantification Results Results Reporting Quantification->Results

Caption: Workflow for D-Palmitoylcarnitine quantification.

Logical Relationship: D-Palmitoylcarnitine and Cellular Stress

logical_relationship Elevated_Palmitoylcarnitine Elevated D-Palmitoylcarnitine Mitochondrial_Dysfunction Mitochondrial Dysfunction Elevated_Palmitoylcarnitine->Mitochondrial_Dysfunction Lipotoxicity Lipotoxicity Elevated_Palmitoylcarnitine->Lipotoxicity Proinflammatory_Pathways Activation of Pro-inflammatory Pathways Elevated_Palmitoylcarnitine->Proinflammatory_Pathways Calcium_Influx Increased Calcium Influx Elevated_Palmitoylcarnitine->Calcium_Influx ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Cellular_Senescence Cellular Senescence ROS_Production->Cellular_Senescence Lipotoxicity->Cellular_Senescence Cancer_Progression Cancer Progression Cellular_Senescence->Cancer_Progression Proinflammatory_Pathways->Cancer_Progression Calcium_Influx->Cancer_Progression

Caption: Pathophysiological roles of elevated D-Palmitoylcarnitine.

References

Application Notes and Protocols: D-Palmitoylcarnitine Chloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Palmitoylcarnitine chloride is the D-isomer of the endogenous long-chain acylcarnitine, palmitoylcarnitine. As an intermediate in fatty acid metabolism, it plays a role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Emerging research has implicated dysregulation of fatty acid metabolism and accumulation of acylcarnitines in the pathophysiology of neurodegenerative diseases. This compound serves as a valuable tool to investigate these pathological mechanisms in various experimental models. These application notes provide an overview of its use in neurodegenerative disease models, focusing on its role in key cellular processes such as tau phosphorylation, mitochondrial dysfunction, neuroinflammation, and protein kinase C (PKC) signaling. Detailed protocols for in vitro studies are also provided.

Applications in Neurodegenerative Disease Models

Alzheimer's Disease Models

Recent studies have identified palmitoyl-L-carnitine as a metabolite that is significantly increased in aged mice, suggesting a potential role in the pathogenesis of Alzheimer's disease (AD).[1][2] In vitro experiments using the human neuroblastoma SH-SY5Y cell line, a common model for studying neurodegenerative diseases, have demonstrated that treatment with palmitoyl-L-carnitine can induce key pathological features of AD.[1][2]

Specifically, palmitoyl-L-carnitine treatment has been shown to:

  • Enhance Tau Phosphorylation: A hallmark of AD is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Palmitoyl-L-carnitine treatment increases tau phosphorylation.[1][2]

  • Induce Mitochondrial Dysfunction: It causes increased mitochondrial fission, a process linked to mitochondrial dysfunction.[1][2]

  • Elevate Intracellular Calcium Levels: The compound leads to calcium overload within neuronal cells.[1][2][3]

The mechanism underlying these effects involves the activation of tau kinases, including glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and calpain, as a consequence of calcium overload.[1][2] Inhibition of these kinases has been found to significantly reduce the increased tau phosphorylation induced by palmitoyl-L-carnitine.[1]

Modulation of Protein Kinase C (PKC) Signaling

D-Palmitoylcarnitine has been identified as a modulator of Protein Kinase C (PKC) activity.[4] In neuroblastoma NB-2a cells, palmitoylcarnitine inhibits the phorbol ester-stimulated activity of PKC and decreases the phosphorylation of conventional and novel PKC isozymes. This interaction appears to affect the autophosphorylation process of PKC.[5] Furthermore, palmitoylcarnitine has been observed to influence the distribution of PKC isoforms and decrease the phosphorylation of the PKC substrate GAP-43, a protein associated with neuronal growth cones.[6] Given the role of PKC in neuronal differentiation and signal transduction, this compound can be used to probe the consequences of altered PKC signaling in neurodegenerative contexts.

Neuroinflammation

While high levels of palmitic acid may promote neuroinflammation[7], L-palmitoylcarnitine has demonstrated anti-inflammatory effects in a mouse model of transient middle cerebral artery occlusion (tMCAO), which involves neuroinflammation. Treatment with L-palmitoylcarnitine significantly attenuated the increased levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNFα in both the serum and the brain.[8] This suggests that this compound could be utilized in models of neuroinflammation to investigate the therapeutic potential of modulating fatty acid metabolism.

Mitochondrial Function and Apoptosis

As an intermediate in fatty acid metabolism, the levels of palmitoylcarnitine can impact mitochondrial function. High concentrations of palmitoylcarnitine can lead to a decrease in the mitochondrial transmembrane potential.[9] In some cellular contexts, such as human colon cancer cells, an increased uptake of palmitoylcarnitine into the mitochondria, in the presence of L-carnitine, can accelerate fatty acid oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[10] This pro-apoptotic mechanism may be relevant to the neuronal cell death observed in neurodegenerative diseases.

Signaling Pathways and Experimental Workflows

Palmitoylcarnitine_Tau_Pathway PC D-Palmitoylcarnitine chloride Mito Mitochondrial Dysfunction PC->Mito Ca Increased Intracellular Ca2+ Mito->Ca Kinases Activation of GSK-3β, CDK5, Calpain Ca->Kinases Tau Tau Kinases->Tau Phosphorylation pTau Hyperphosphorylated Tau

Caption: this compound induced tau phosphorylation pathway.

Palmitoylcarnitine_PKC_Pathway PC D-Palmitoylcarnitine chloride PKC Protein Kinase C (PKC) PC->PKC pPKC Phosphorylated PKC (Active) PKC->pPKC Autophosphorylation GAP43 GAP-43 pPKC->GAP43 Phosphorylation pGAP43 Phosphorylated GAP-43

Caption: this compound mediated inhibition of PKC signaling.

Quantitative Data

Table 1: Effect of Palmitoyl-L-carnitine on Mitochondrial Fusion and Fission Proteins

ProteinTreatmentFold Change vs. ControlCell ModelReference
OPA1Palmitoyl-L-carnitineDecreasedSH-SY5Y
Mitofusin-1Palmitoyl-L-carnitineDecreasedSH-SY5Y
Mitofusin-2Palmitoyl-L-carnitineDecreasedSH-SY5Y

Table 2: Anti-inflammatory Effects of L-Palmitoylcarnitine in a tMCAO Mouse Model

CytokineTreatment GroupConcentration in Serum (pg/mL)Concentration in Brain (pg/mg protein)Reference
IL-6Sham~20~10[8]
tMCAO~120~60[8]
tMCAO + L-PC (1 mg/kg)~80~40[8]
tMCAO + L-PC (4 mg/kg)~60~30[8]
IL-1βSham~10~5[8]
tMCAO~50~25[8]
tMCAO + L-PC (1 mg/kg)~35~18[8]
tMCAO + L-PC (4 mg/kg)~25~12[8]
TNFαSham~15~8[8]
tMCAO~60~30[8]
tMCAO + L-PC (1 mg/kg)~40~20[8]
tMCAO + L-PC (4 mg/kg)~30~15[8]

Experimental Protocols

Protocol 1: In Vitro Treatment of SH-SY5Y Cells with this compound

Objective: To investigate the effects of this compound on tau phosphorylation, mitochondrial function, and calcium homeostasis in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, or 96-well, depending on the downstream assay)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • Preparation of D-Palmitoylcarnitine-BSA Conjugate:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • Prepare a solution of fatty acid-free BSA in serum-free DMEM.

    • Add the this compound stock solution to the BSA solution while vortexing to facilitate conjugation. The molar ratio of D-Palmitoylcarnitine to BSA should be optimized, but a 5:1 ratio is a common starting point.

    • Incubate the mixture at 37°C for 30-60 minutes.

    • Prepare a control solution of BSA alone in serum-free DMEM.

  • Cell Treatment:

    • Seed SH-SY5Y cells in the desired plate format and allow them to adhere and grow for 24 hours.

    • On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.

    • Add serum-free DMEM containing the D-Palmitoylcarnitine-BSA conjugate at the desired final concentrations (e.g., 1-20 µM).

    • For control wells, add the BSA-only solution.

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various analyses, including:

      • Western Blotting: To analyze the phosphorylation status of tau, GSK-3β, and other proteins of interest.

      • Mitochondrial Function Assays: Such as MTT or Seahorse XF analysis to assess cell viability and mitochondrial respiration.

      • Calcium Imaging: Using fluorescent calcium indicators like Fura-2 AM to measure intracellular calcium levels.

      • Immunofluorescence: To visualize mitochondrial morphology and protein localization.

Protocol 2: Western Blot Analysis for Tau Phosphorylation

Objective: To determine the effect of this compound treatment on the phosphorylation of tau protein in SH-SY5Y cells.

Materials:

  • Treated and control SH-SY5Y cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-tau (specific for various phosphorylation sites), anti-total-tau, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-tau signal to the total-tau signal and/or the loading control (β-actin).

    • Compare the levels of phosphorylated tau between treated and control groups.

Protocol 3: Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration in SH-SY5Y cells following treatment with this compound.

Materials:

  • SH-SY5Y cells cultured on glass-bottom dishes or black-walled 96-well plates

  • Fura-2 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or another physiological buffer

  • D-Palmitoylcarnitine-BSA conjugate

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Preparation:

    • Seed SH-SY5Y cells and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS.

    • Wash the cells with HBSS and incubate them with the loading solution in the dark at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Calcium Imaging:

    • Mount the dish on the microscope stage or place the plate in the reader.

    • Acquire a baseline fluorescence reading.

    • Add the D-Palmitoylcarnitine-BSA conjugate to the cells.

    • Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Compare the response in treated cells to control cells.[3]

References

Application Notes and Protocols for D-Palmitoylcarnitine Chloride in Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Palmitoylcarnitine chloride is an acylcarnitine that plays a role in fatty acid metabolism. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to selectively induce cell death in various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cancer cell viability assays. The information herein is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and apoptotic effects of this compound.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by inducing mitochondrial dysfunction and oxidative stress. In cancer cells, it can lead to an increase in mitochondrial respiration, which in turn elevates the production of reactive oxygen species (ROS)[1][2]. This surge in ROS can overwhelm the cellular antioxidant capacity, leading to oxidative damage and the initiation of apoptosis[1][2].

The apoptotic cascade triggered by this compound often involves the activation of caspases, key executioner proteins in programmed cell death[1][3][4]. Specifically, studies have shown the activation of caspase-3, -6, -7, and -9 in response to treatment[1][4][5]. Furthermore, this compound has been observed to influence pro-inflammatory pathways and induce calcium influx in certain cancer cell types, which may also contribute to its cytotoxic effects[6][7].

Data Presentation

The following tables summarize quantitative data from various studies on the effect of this compound on cancer cell viability.

Table 1: Effect of this compound on Cancer Cell Viability (MTT/XTT/WST-1 Assays)

Cell LineCancer TypeConcentration (µM)Incubation Time (h)Viability Assay% Viability Reduction (approx.)Reference
HT29Colorectal50, 10024, 48XTTSignificant decrease[3]
HCT 116Colorectal50, 10024, 48Crystal VioletSignificant decrease
PC3Prostate0-10024WST-1Dose-dependent decrease[6]
HepG2Liver10024MTTSignificant decrease[1]
SiHaCervical0-10024, 48MTTDose-dependent decrease
HeLaCervical0-10024, 48MTTDose-dependent decrease[8]

Table 2: Induction of Apoptosis and Caspase Activation by this compound

Cell LineCancer TypeConcentration (µM)Incubation Time (h)Apoptosis/Caspase AssayKey FindingsReference
HT29Colorectal50, 10024Caspase-3 ActivityIncreased caspase-3 activity[3]
HepG2Liver10024Western BlotIncreased cleaved caspase-3, -6, -7, PARP[1]
JurkatT-cell leukemiaNot specifiedNot specifiedRecombinant Caspase ActivityStimulated activity of caspases 3, 7, 8[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9][10].

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[8].

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[11][12][13][14].

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes[14].

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[14].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[14].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative[12].

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[12].

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G DPC D-Palmitoylcarnitine chloride Mito Mitochondria DPC->Mito Increased respiration Ca ↑ Intracellular Ca2+ DPC->Ca ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Casp9 Caspase-9 activation ROS->Casp9 Ca->Mito Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 24-48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate percent cell viability H->I

Caption: General workflow for an MTT-based cell viability assay.

References

D-Palmitoylcarnitine Chloride: A Substrate for Elucidating Carnitine Palmitoyltransferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Palmitoylcarnitine chloride is a long-chain acylcarnitine that serves as a crucial substrate for the enzyme carnitine palmitoyltransferase (CPT). The CPT enzyme system is central to cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2][3] This system comprises two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane.[1][2] CPT1 catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to their corresponding acylcarnitines, which are then translocated across the inner mitochondrial membrane.[4] Subsequently, CPT2 catalyzes the reverse reaction, converting the acylcarnitine back to an acyl-CoA within the mitochondrial matrix, making it available for β-oxidation.[1][5]

The study of CPT activity is paramount in understanding various metabolic disorders, including fatty acid oxidation defects, diabetes, and obesity. This compound is a valuable tool in this research, as it allows for the direct investigation of CPT2 activity (the "reverse" reaction) and can be used in coupled enzyme assays to study the overall flux of the carnitine shuttle. Furthermore, inhibitors of CPT are actively being investigated as potential therapeutic agents for metabolic diseases and cancer, making robust and reliable assay systems essential for drug development.

These application notes provide a comprehensive overview of the use of this compound as a substrate for CPT, including detailed experimental protocols and data presentation to aid researchers in their investigations.

Data Presentation

Kinetic Parameters of Carnitine Palmitoyltransferases

The kinetic constants, Michaelis constant (Km) and maximum velocity (Vmax), are fundamental parameters for characterizing enzyme activity. While extensive data is available for the forward reaction of CPT1 (utilizing Palmitoyl-CoA and L-carnitine), specific kinetic data for the reverse reaction of CPT1 and CPT2 with this compound and Coenzyme A (CoA) is less abundant in the literature. The following tables summarize known kinetic parameters for various CPT isoforms. It is important to note that D-Palmitoylcarnitine has been reported to not inhibit the activity of CPT2.[1]

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg protein)Source
Palmitoyl-CoABovine Liver CPT0.8 - 4Not Reported[6]
L-CarnitineBovine Liver CPT185Not Reported[6]
Palmitoyl-CoABeef Heart Mitochondrial CPT (pH 8)1.9 (K0.5)Not Reported[7]
Palmitoyl-CoABeef Heart Mitochondrial CPT (pH 6)24.2 (K0.5)Not Reported[7]
L-CarnitineBeef Heart Mitochondrial CPT (pH 8)200 (K0.5)Not Reported[7]
L-CarnitineBeef Heart Mitochondrial CPT (pH 6)2900 (K0.5)Not Reported[7]
3-Hydroxypalmitoyl-CoAPurified CPT II20 ± 6 (K0.5)Not Reported[6]
3-Oxopalmitoyl-CoAPurified CPT II65 ± 17 (K0.5)Not Reported[6]
L-CarnitineratCPT1A30Not Reported[8]
L-CarnitineratCPT1B500Not Reported[8]

Note: K0.5 is reported for enzymes exhibiting sigmoidal kinetics. The Vmax values are often reported in various units and can be dependent on the specific activity of the enzyme preparation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Palmitoylcarnitine_cyto D-Palmitoylcarnitine Palmitoylcarnitine_ims D-Palmitoylcarnitine Palmitoylcarnitine_cyto->Palmitoylcarnitine_ims via CACT CoA_cyto CoA CPT1->Palmitoylcarnitine_cyto CPT1->CoA_cyto CACT CACT Palmitoylcarnitine_ims->CACT CPT2 CPT2 Palmitoylcarnitine_ims->CPT2 L_Carnitine_ims L-Carnitine CACT->L_Carnitine_ims Antiport Fatty_Acyl_CoA_matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_matrix L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_matrix->Beta_Oxidation CoA_matrix CoA CoA_matrix->CPT2 L_Carnitine_matrix->L_Carnitine_ims via CACT

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

CPT_Assay_Workflow cluster_Preparation Sample & Reagent Preparation cluster_Assay Enzyme Assay cluster_Detection Detection & Analysis Sample Isolate Mitochondria or Cell Lysate Reaction_Mix Combine sample, substrates, and buffer Sample->Reaction_Mix Substrates Prepare this compound, CoA, and other reagents Substrates->Reaction_Mix Incubation Incubate at controlled temperature and time Reaction_Mix->Incubation Stop_Reaction Stop the reaction (e.g., with acid) Incubation->Stop_Reaction Detection Measure product formation (Spectrophotometry, Radiometry, etc.) Stop_Reaction->Detection Analysis Calculate enzyme activity (e.g., nmol/min/mg protein) Detection->Analysis Kinetics Determine Km and Vmax (if applicable) Analysis->Kinetics

Caption: General Workflow for a Carnitine Palmitoyltransferase (CPT) Assay.

Experimental Protocols

The following protocols describe common methods for measuring CPT activity using this compound as a substrate. These assays can be adapted for use with isolated mitochondria, cell lysates, or purified enzyme preparations.

Protocol 1: Spectrophotometric Assay for CPT2 Activity (Reverse Reaction)

This method measures the CPT2-catalyzed formation of Palmitoyl-CoA from Palmitoylcarnitine and CoA. The production of CoA is monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • DTNB (Ellman's reagent)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Isolated mitochondria or other enzyme source

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • CoA Solution: 10 mM CoA in water.

    • This compound Solution: Prepare a stock solution (e.g., 10 mM) in water. The final concentration in the assay will typically be in the range of 50-200 µM.

    • Enzyme Preparation: Resuspend isolated mitochondria in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) to a protein concentration of 1-5 mg/mL.

  • Assay Protocol:

    • Set up the reaction in a 1 mL cuvette. The final volume is typically 1 mL.

    • Add the following to the cuvette:

      • Assay Buffer (to final volume)

      • 0.1 mM DTNB

      • 0.1% (v/v) Triton X-100 (to solubilize membranes and expose CPT2)

      • Enzyme preparation (e.g., 20-50 µg of mitochondrial protein)

    • Mix and incubate at 30°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding this compound to the desired final concentration.

    • Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance curve.

    • Use the molar extinction coefficient of the TNB anion (13,600 M-1cm-1) to convert the rate of absorbance change to the rate of CoA production (nmol/min).

    • Express the specific activity as nmol of CoA produced per minute per milligram of protein.

Protocol 2: Radiometric Assay for CPT2 Activity (Reverse Reaction)

This highly sensitive method measures the formation of radiolabeled Palmitoyl-CoA from Palmitoylcarnitine and radiolabeled [14C]CoA or [3H]CoA. The radiolabeled product is then separated from the unreacted substrate and quantified by liquid scintillation counting.

Materials:

  • This compound

  • Radiolabeled Coenzyme A ([14C]CoA or [3H]CoA)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Perchloric acid (HClO4)

  • Liquid scintillation cocktail and vials

  • Liquid scintillation counter

  • Isolated mitochondria or other enzyme source

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 120 mM KCl, 20 mM Tris-HCl (pH 7.4), 1 mM EGTA.

    • Substrate Mix: Prepare a solution containing this compound (e.g., 200 µM) and radiolabeled CoA (e.g., 100 µM, with a specific activity of ~10,000 dpm/nmol) in the assay buffer.

    • Enzyme Preparation: Prepare as described in Protocol 1.

  • Assay Protocol:

    • Set up the reaction in microcentrifuge tubes.

    • Add 50 µL of the enzyme preparation to the tube.

    • Pre-incubate the tubes at 37°C for 2 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed Substrate Mix.

    • Incubate the reaction at 37°C for a specific time (e.g., 1, 2, 5, and 10 minutes for a time course).

    • Stop the reaction by adding 100 µL of ice-cold 1 M HClO4.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein and unreacted D-Palmitoylcarnitine. The supernatant contains the radiolabeled Palmitoyl-CoA.

  • Quantification:

    • Carefully transfer a known volume of the supernatant to a liquid scintillation vial.

    • Add an appropriate volume of liquid scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Convert CPM to disintegrations per minute (DPM) using the counter's efficiency.

    • Calculate the amount of radiolabeled Palmitoyl-CoA formed (in nmol) based on the specific activity of the [14C]CoA or [3H]CoA.

    • Calculate the specific activity of CPT2 as nmol of Palmitoyl-CoA formed per minute per milligram of protein.

Conclusion

This compound is an indispensable substrate for the investigation of carnitine palmitoyltransferase activity, particularly for the characterization of CPT2. The protocols provided herein offer robust methods for quantifying CPT2 activity in various biological preparations. A thorough understanding of the kinetics and regulation of the CPT system is crucial for advancing our knowledge of metabolic diseases and for the development of novel therapeutic interventions. The application of these methods will undoubtedly contribute to these important research endeavors.

References

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with D-Palmitoylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. The composition of these LNPs is critical to their efficacy and safety, with cationic or ionizable lipids playing a key role in encapsulating and delivering the payload. D-Palmitoylcarnitine chloride is a cationic lipid that offers unique properties for drug delivery applications. Its inclusion in LNP formulations can enhance cellular uptake and provide additional therapeutic effects, such as the inhibition of Protein Kinase C (PKC), an enzyme implicated in various diseases, including cancer.[1]

This document provides detailed application notes and protocols for the formulation of LNPs containing this compound. It is important to note that while the D-isomer is specified, much of the currently available research has been conducted using Palmitoyl-DL-carnitine chloride or Palmitoyl-L-carnitine. The data and protocols presented herein are based on the available scientific literature and should be adapted and optimized for specific research applications.

Data Presentation

The inclusion of Palmitoyl-DL-carnitine chloride (PC) in liposomal formulations has been shown to significantly impact the physicochemical properties of the nanoparticles. The following tables summarize quantitative data from a study on nanoliposomes developed for the delivery of Gemcitabine Elaidate to treat pancreatic cancer, comparing formulations with and without PC.[1]

Table 1: Physicochemical Characterization of Nanoliposomes [1]

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Nanoliposomes with PC81.78 ± 2.31< 0.2+31.6 ± 3.54
Nanoliposomes without PC> 130> 0.3-46.4 ± 12.8

Table 2: Encapsulation Efficiency and Drug Loading [1]

ParameterValue
Encapsulation Efficiency of Gemcitabine Elaidate in PGPLs93.25% w/v
Drug Loading of PGPLs4.77% w/w

PGPLs: Palmitoyl-DL-carnitine chloride and Gemcitabine Elaidate co-loaded nanoliposomes

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of LNPs containing this compound. These should be considered as starting points and may require optimization based on the specific drug cargo and desired nanoparticle characteristics.

Protocol 1: LNP Formulation using Thin-Film Hydration

This method is a common technique for the preparation of liposomes and lipid nanoparticles.

Materials:

  • This compound

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound and other lipid components in a suitable organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.

    • Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion.

    • For extrusion, the suspension is passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times.

  • Purification:

    • Remove unencapsulated drug and other impurities by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS).

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate and report the average and standard deviation.

2. Zeta Potential Analysis:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer or deionized water.

    • Measure the zeta potential using an ELS instrument.

    • Perform measurements in triplicate and report the average and standard deviation.

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Analysis:

  • Technique: High-Performance Liquid Chromatography (HPLC) or a suitable quantification assay for the encapsulated drug.

  • Procedure:

    • Separate the unencapsulated drug from the LNPs using methods like ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of drug in the supernatant (unencapsulated drug).

    • Lyse the LNP pellet with a suitable solvent (e.g., methanol) to release the encapsulated drug and quantify its amount.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total Drug - Unencapsulated Drug) / Total Drug * 100

      • DL (%) = (Weight of Encapsulated Drug) / (Total Weight of LNP) * 100

Mandatory Visualizations

Signaling Pathways

The inclusion of this compound in LNP formulations can offer therapeutic benefits beyond drug delivery due to its role as a PKC inhibitor and its influence on other cellular pathways.

Signaling_Pathway cluster_LNP LNP with this compound cluster_Cell Target Cell LNP LNP Delivery PKC Protein Kinase C (PKC) LNP->PKC Inhibits Apoptosis Apoptosis LNP->Apoptosis Induces (via Oxidative Stress) IL6 IL-6 Secretion LNP->IL6 Increases Ca_Influx Calcium Influx LNP->Ca_Influx Increases Proliferation Cell Proliferation & Metastasis PKC->Proliferation Promotes Angiogenesis Angiogenesis PKC->Angiogenesis Promotes

Caption: Signaling pathways affected by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of LNPs containing this compound.

Experimental_Workflow A 1. Lipid & Drug Solubilization (in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration with Aqueous Phase (Drug Encapsulation) B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purification (Dialysis/Chromatography) D->E F 6. LNP Characterization E->F G Particle Size & PDI (DLS) F->G H Zeta Potential (ELS) F->H I Encapsulation Efficiency (HPLC) F->I

Caption: General workflow for LNP formulation and characterization.

Concluding Remarks

The use of this compound in LNP formulations presents a promising strategy for enhancing drug delivery and achieving synergistic therapeutic effects. The protocols and data provided in this document serve as a foundational guide for researchers. It is crucial to perform thorough characterization and optimization for each specific drug and application to ensure the development of safe and effective nanomedicines. Further research into the specific properties and biological effects of the D-enantiomer of Palmitoylcarnitine in LNP systems is warranted to fully elucidate its potential in drug delivery.

References

Troubleshooting & Optimization

D-Palmitoylcarnitine chloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with D-Palmitoylcarnitine chloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a long-chain acylcarnitine.[1] It is the D-enantiomer of the biologically significant L-Palmitoylcarnitine. While L-Palmitoylcarnitine is a crucial intermediate for transporting fatty acids into the mitochondria for energy production, both isomers are used in research.[2][3] D-Palmitoylcarnitine is known to inhibit carnitine palmitoyltransferase.[1] The racemate form, Palmitoyl-DL-carnitine chloride, has been identified as an inhibitor of protein kinase C (PKC) and can disrupt cell membranes.[4]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) polar head (the carnitine group) and a water-fearing (hydrophobic) long tail (the palmitoyl fatty acid chain). This dual nature leads to limited solubility in water. At concentrations above its Critical Micelle Concentration (CMC), the molecules self-assemble into aggregates called micelles, which can make the solution appear cloudy or cause the compound to precipitate out of solution.[5][6][7]

Q3: What is the recommended method for preparing a solution of this compound?

The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous experimental buffer. This approach minimizes direct dissolution issues in water.

Q4: What are the recommended solvents and known solubilities for this compound?

This compound is soluble in several organic solvents. While its direct solubility in pure water is low, related isomers can be dissolved in water with the help of heat or sonication.[8] However, such aqueous solutions are not stable.[2]

Data Presentation: Solubility Summary

CompoundSolventSolubilityReference
This compound Dimethylformamide (DMF)20 mg/mL[1][9]
Dimethyl sulfoxide (DMSO)14 mg/mL[1][9]
Ethanol20 mg/mL[1][9]
L-Palmitoylcarnitine chloride Water25 mg/mL (with heat/sonication)[8][10][11]
Palmitoyl-DL-carnitine chloride Water25 mg/mL (with heat/sonication)

Q5: Can I prepare and store an aqueous solution of this compound?

It is strongly advised not to store aqueous solutions of palmitoylcarnitine.[2] Due to its amphipathic nature, the compound is prone to aggregation and precipitation over time in aqueous media. For consistent experimental results, always prepare fresh aqueous working solutions from your organic stock solution on the day of use.[2]

Troubleshooting Guide

Issue 1: My this compound will not dissolve in my aqueous buffer.

  • Cause: Direct dissolution of this compound in aqueous buffers is challenging due to its low water solubility.

  • Solution: Do not attempt to dissolve the solid powder directly in your aqueous medium. Follow the recommended protocol of first creating a concentrated stock solution in an organic solvent like DMSO or ethanol.[1] Then, dilute the stock solution to your final desired concentration in the aqueous buffer. Ensure vigorous mixing during dilution.

Issue 2: After diluting my organic stock solution, the final aqueous solution is cloudy or hazy.

  • Cause 1: Concentration is too high. You may have exceeded the Critical Micelle Concentration (CMC) in your final working solution, leading to the formation of micelles that scatter light and cause a cloudy appearance.[5][6]

  • Solution 1: Try preparing a more dilute working solution. If your experiment allows, lower the final concentration of this compound.

  • Cause 2: Solvent shock. Adding the organic stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.

  • Solution 2: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

Issue 3: My aqueous working solution was clear initially but developed a precipitate after a short time.

  • Cause: The compound is unstable in aqueous solutions and will aggregate and precipitate over time.[2]

  • Solution: This is expected behavior. Aqueous solutions of palmitoylcarnitine should be prepared immediately before use and should not be stored.[2] Discard any solution that has developed a precipitate and prepare a fresh one.

Issue 4: I am observing inconsistent or unexpected results in my cell-based assays.

  • Cause: Inconsistent results can arise from the variable solubility and aggregation state of the compound. If the compound is not fully dissolved or has formed micelles, the effective monomer concentration available to interact with the cells is unknown and variable. Palmitoylcarnitine is also known to disrupt cell membranes, which could lead to cytotoxicity or other off-target effects.

  • Solution:

    • Confirm Solubility: Always ensure your final working solution is clear and free of any visible precipitate before adding it to your cells.

    • Use Fresh Preparations: Never use stored aqueous solutions. Prepare them fresh for every experiment.

    • Control for Solvent: Ensure your vehicle control contains the same final concentration of the organic solvent (e.g., DMSO) used to prepare the working solution.

    • Concentration Range: Test a range of concentrations to understand the dose-dependent effects and identify potential toxicity thresholds.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Formula Weight: 436.1 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen) - Recommended[2][12]

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weigh out the required amount of this compound powder in a sterile vial. For example, to make 1 mL of a 10 mM stock, weigh 4.36 mg.

  • Add the appropriate volume of DMSO to the vial.

  • It is good practice to purge the solvent with an inert gas before use to prevent oxidation.[2][12]

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Store the stock solution at -20°C.[2]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into a cell culture medium or buffer.

Materials:

  • Concentrated stock solution of this compound (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)

  • Sterile conical tube or microcentrifuge tube

Methodology:

  • Bring the required volume of your aqueous buffer/medium to the desired temperature.

  • Calculate the volume of stock solution needed to achieve your final target concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock.

  • Add the aqueous buffer/medium to a sterile tube.

  • While vigorously vortexing the tube, add the calculated volume of the stock solution drop-by-drop. This ensures rapid mixing and minimizes precipitation.

  • Visually inspect the solution to ensure it is clear and free of precipitate.

  • Use this freshly prepared working solution immediately for your experiment. Do not store.[2]

Mandatory Visualizations

The biological activity of palmitoylcarnitine is closely linked to its role in cellular metabolism, specifically the transport of long-chain fatty acids into the mitochondria for β-oxidation. The following workflow illustrates this critical process, known as the carnitine shuttle.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Mitochondrial Matrix PA Palmitic Acid ACS Acyl-CoA Synthetase PA->ACS PCoA Palmitoyl-CoA CPT1 CPT I PCoA->CPT1 + Carnitine ACS->PCoA PC_IMS D-Palmitoylcarnitine CPT1->PC_IMS - CoA CACT CACT (Translocase) PC_IMS->CACT CPT2 CPT II CACT->CPT2 D-Palmitoylcarnitine PCoA_matrix Palmitoyl-CoA CPT2->PCoA_matrix + CoA - Carnitine BetaOx β-Oxidation PCoA_matrix->BetaOx

Caption: Carnitine shuttle workflow for fatty acid transport into mitochondria.

References

Optimizing D-Palmitoylcarnitine Chloride Concentration to Avoid Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing D-Palmitoylcarnitine chloride in experimental settings while minimizing the risk of cytotoxicity. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended non-cytotoxic concentration range for this compound?

A1: The optimal non-cytotoxic concentration of this compound is highly cell-type dependent. However, based on available literature for palmitoylcarnitine (predominantly the L-isomer or DL-racemic mixture), concentrations should be carefully titrated. For sensitive cell lines, it is advisable to start with concentrations in the low micromolar range (1-10 µM). Studies have shown that concentrations above 50 µM can lead to significant cytotoxicity in various cell lines, including colorectal and cervical cancer cells.[1][2] In some cell types, like Caco-2 and IEC-18, cytotoxic effects are observed at concentrations of 0.4 mM and higher. It is crucial to perform a dose-response experiment to determine the specific IC50 for your cell line of interest.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism of cytotoxicity induced by palmitoylcarnitine involves mitochondrial dysfunction. High concentrations of palmitoylcarnitine can lead to the depolarization of the mitochondrial membrane potential, opening of the mitochondrial permeability transition pore (mPTP), and a subsequent increase in the production of reactive oxygen species (ROS).[3][4] This cascade of events can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, cell death.[1][5]

Q3: Is there a known difference in cytotoxicity between this compound and L-Palmitoylcarnitine chloride?

A3: Currently, there is a lack of direct comparative studies specifically investigating the cytotoxic differences between the D- and L-isomers of palmitoylcarnitine. The majority of published research has been conducted using L-palmitoylcarnitine or a racemic mixture (DL-palmitoylcarnitine). One study on the effects of palmitoylcarnitine on calcium antagonists in myocytes suggested a lack of stereoselectivity in that specific context. However, it cannot be definitively stated that there is no difference in their cytotoxic profiles. Given that the L-isomer is the naturally occurring and metabolically active form for transport into mitochondria, it is plausible that the D-isomer may have different cellular interactions and potencies. Therefore, it is imperative for researchers using the D-isomer to establish its specific cytotoxic profile for their experimental system.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is soluble in water, although heating or sonication may be required to achieve a concentration of 25 mg/mL.[6][7][8][9] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO, ethanol, or sterile water.[10][11] It is recommended to purge the solvent with an inert gas before dissolving the compound. Aqueous stock solutions are not recommended for long-term storage and should ideally be used on the same day they are prepared.[10] For longer-term storage, aliquoted stock solutions in organic solvents should be stored at -20°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cytotoxicity at low concentrations Cell line is highly sensitive to fatty acids.Perform a broad dose-response curve starting from a very low concentration (e.g., 0.1 µM) to accurately determine the non-toxic range.
Contamination of the this compound stock.Prepare a fresh stock solution from a new vial of the compound. Ensure sterile handling techniques.
Instability of the compound in the culture medium.Prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent or non-reproducible results Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well. Cell density can influence the apparent cytotoxicity of a compound.
Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary for aqueous stocks. Visually inspect for any precipitate before use.
Interaction with components in the serum or media.Consider reducing the serum concentration during the treatment period, as serum proteins can bind to fatty acids and affect their bioavailability. Be aware that different basal media (e.g., DMEM vs. RPMI-1640) can influence cellular metabolism and sensitivity to the compound.[12]
Precipitate forms in the culture medium upon addition of this compound The concentration of the compound exceeds its solubility limit in the aqueous medium.Prepare a more diluted stock solution or add the stock solution to the medium with gentle agitation. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells.

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 500 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[13]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assessing Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is important to include the following controls as per the kit manufacturer's instructions:

    • Background control: Medium without cells.

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution provided in the kit.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[8]

  • LDH Reaction: Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance: Add the stop solution from the kit to each well. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and spontaneous release values from the experimental values and normalizing to the maximum release control.

Detecting Apoptosis with Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Materials:

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Your cell line of interest

  • This compound

  • Flow cytometer

  • Binding buffer (provided in the kit)

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add the fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

Visualizing the Path to Cytotoxicity

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining optimal concentration and the signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of This compound treat Treat Cells with Compound prep_compound->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apoptosis Annexin V Assay incubate->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calc Calculate % Viability/ Cytotoxicity readout->calc ic50 Determine IC50 calc->ic50 Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis Induction palmitoylcarnitine High Concentration of This compound membrane_potential ↓ Mitochondrial Membrane Potential palmitoylcarnitine->membrane_potential Induces mptp ↑ mPTP Opening membrane_potential->mptp Leads to ros ↑ Reactive Oxygen Species (ROS) mptp->ros Contributes to caspase Caspase Activation ros->caspase Activates cell_death Apoptotic Cell Death caspase->cell_death Executes Troubleshooting_Tree cluster_high High Cytotoxicity cluster_low Low/No Cytotoxicity cluster_inconsistent Inconsistent Results start Unexpected Cytotoxicity Results check_conc Verify Concentration & Dilutions start->check_conc check_solubility Ensure Complete Solubilization start->check_solubility check_seeding Standardize Cell Seeding Density start->check_seeding check_cell_line Is the cell line known to be sensitive? check_conc->check_cell_line check_stability Check Compound Stability in Media check_cell_line->check_stability check_serum Is serum interfering with bioavailability? check_solubility->check_serum check_time Increase Incubation Time check_serum->check_time check_handling Review Pipetting & Handling Technique check_seeding->check_handling fresh_reagents Use Freshly Prepared Reagents check_handling->fresh_reagents

References

Technical Support Center: Preventing D-Palmitoylcarnitine Chloride-Induced Mitochondrial Depolarization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Palmitoylcarnitine chloride and investigating its effects on mitochondrial function.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound induces mitochondrial depolarization?

A1: D-Palmitoylcarnitine, an ester derivative of carnitine, is involved in fatty acid metabolism.[1] While essential for energy production, excessive concentrations of D-Palmitoylcarnitine can be detrimental to mitochondrial health. At high concentrations (e.g., 10 µM in rat ventricular myocytes), it can induce mitochondrial depolarization, lead to the opening of the mitochondrial permeability transition pore (mPTP), and increase the production of reactive oxygen species (ROS).[2][3][4] Interestingly, lower concentrations (1-5 µM) have been observed to cause a slight hyperpolarization of the mitochondrial membrane.[2][3][4]

Q2: What are some common inhibitors or compounds that can prevent this compound-induced mitochondrial depolarization?

A2: Several compounds can counteract the effects of this compound:

  • L-carnitine: Can suppress mitochondrial dysfunction induced by the related metabolite, palmitoyl-CoA.[5]

  • Cyclosporin A (CsA): As an inhibitor of the mPTP, CsA can attenuate the opening of the pore induced by high concentrations of palmitoylcarnitine.[4]

  • N-acetyl cysteine (NAC): This antioxidant can reverse some of the cytotoxic effects of palmitoylcarnitine by reducing lipid peroxidation.[6]

  • GSK-3β, CDK5, and Calpain Inhibitors: These can mitigate downstream effects such as tau hyperphosphorylation that are induced by palmitoylcarnitine.[7][8][9]

Q3: How do I choose the right concentration of this compound for my experiment?

A3: The concentration of this compound is critical, as its effects are dose-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. As a starting point, concentrations ranging from 1 µM to 50 µM have been used in various studies. Lower concentrations (1-5 µM) may induce mitochondrial hyperpolarization, while higher concentrations (≥10 µM) typically lead to depolarization.[2][3][4]

Q4: My cells are dying after treatment with this compound. How can I distinguish between mitochondrial depolarization and general cytotoxicity?

A4: It is crucial to assess cell viability in parallel with mitochondrial membrane potential. A decrease in the signal from mitochondrial membrane potential dyes can indicate either depolarization or cell death.[10] Assays such as Trypan Blue exclusion, MTT, or Real-Time Live/Dead cell imaging can be used to quantify cell viability. By comparing the timeline and dose-response of mitochondrial depolarization with that of cell death, you can determine if depolarization is an early event preceding cell death or a consequence of general cytotoxicity.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No change in mitochondrial membrane potential observed after this compound treatment. 1. Incorrect concentration: The concentration of this compound may be too low to induce a detectable effect in your cell type. 2. Cell type resistance: Your specific cell line may be less sensitive to this compound. 3. Incorrect assay timing: The measurement might be taken too early or too late to capture the peak effect.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Try a different cell line known to be sensitive to lipid-induced mitochondrial stress. 3. Conduct a time-course experiment to identify the optimal incubation time.
High background fluorescence in my mitochondrial membrane potential assay. 1. Excess dye: The concentration of the fluorescent dye (e.g., JC-1, TMRM, TMRE) may be too high. 2. Incomplete washing: Residual dye in the medium can contribute to background noise. 3. Autofluorescence: Some cell types or media components may exhibit natural fluorescence.1. Titrate the dye concentration to find the optimal signal-to-noise ratio. 2. Ensure thorough washing steps are included in your protocol to remove unbound dye.[11][12] 3. Include an unstained control to measure and subtract the background autofluorescence.
Inconsistent results between experiments. 1. Variability in cell health: Differences in cell confluency, passage number, or overall health can affect their response. 2. Reagent instability: this compound or fluorescent dyes may degrade over time if not stored properly. 3. Inconsistent timing: Variations in incubation times or measurement windows can lead to variable results.1. Standardize your cell culture procedures, ensuring consistent seeding density and using cells within a specific passage number range. 2. Prepare fresh stock solutions of reagents and store them according to the manufacturer's instructions. 3. Use a timer to ensure precise and consistent incubation and measurement times for all samples.
Seahorse XF assay shows a decrease in basal respiration but no change in maximal respiration after this compound treatment. 1. Substrate limitation: The primary effect of this compound might be on the oxidation of endogenous fatty acids, which may not be the primary substrate under basal conditions. 2. Complex I vs. Complex II effect: The compound might be specifically affecting Complex I-linked respiration, while maximal respiration (induced by FCCP) can still be driven by other substrates feeding into Complex II.1. Supplement the assay medium with exogenous long-chain fatty acids to assess the direct impact on fatty acid oxidation. 2. Use specific inhibitors of Complex I (e.g., rotenone) and Complex II (e.g., antimycin A) in your Seahorse assay to dissect the specific effects on the electron transport chain.[13]

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm)

1. JC-1 Assay

The JC-1 dye is a lipophilic, cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[14][15]

  • Protocol for Fluorescence Microscopy:

    • Seed cells on glass coverslips or in imaging-compatible plates and allow them to adhere.

    • Treat cells with this compound and appropriate controls.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, warm medium or PBS containing JC-1 dye (typically 2 µM final concentration) and incubate for 15-30 minutes at 37°C and 5% CO2.[14]

    • For a positive control, treat a separate sample with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 5 minutes).[14]

    • Wash the cells with warm PBS.

    • Image the cells using a fluorescence microscope with filters for red (emission ~590 nm) and green (emission ~530 nm) fluorescence.[15]

    • Analyze the ratio of red to green fluorescence intensity.

  • Protocol for Flow Cytometry:

    • Culture cells in suspension or detach adherent cells.

    • Treat cells with this compound and controls.

    • Incubate the cells with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.[16]

    • Optionally, wash the cells with PBS.

    • Analyze the cells on a flow cytometer, detecting the green fluorescence in the FITC channel and the red fluorescence in the PE channel.[17]

2. TMRM/TMRE Assay

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[11] A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • General Protocol:

    • Culture cells in a suitable format (e.g., multi-well plates, coverslips).

    • Treat cells with this compound and controls. A positive control for depolarization is the uncoupler FCCP (e.g., 20 µM for 10 minutes).[18]

    • Incubate cells with TMRM or TMRE (working concentrations typically range from 20 nM to 500 nM, which should be optimized for the cell type) for 20-30 minutes at 37°C.[12][19]

    • Wash the cells with PBS or an appropriate assay buffer.

    • Measure the fluorescence using a fluorescence microscope, plate reader (Ex/Em ~549/575 nm), or flow cytometer.[18][20]

Assessment of Mitochondrial Respiration

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess key parameters of mitochondrial function.[13][21]

  • Protocol Outline:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • The day before the assay, hydrate the sensor cartridge.

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates like pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C for one hour.[22]

    • Load the injector ports of the sensor cartridge with mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.[13][21]

    • Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.

    • The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[23]

Quantitative Data Summary

ParameterCompoundCell TypeConcentrationEffectReference
Mitochondrial Membrane Potential (ΔΨm) D-PalmitoylcarnitineRat Ventricular Myocytes1 µMSlight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% of baseline)[2][3][4]
D-PalmitoylcarnitineRat Ventricular Myocytes5 µMSlight hyperpolarization (TMRE intensity increased to 110.7 ± 1.6% of baseline)[2][3][4]
D-PalmitoylcarnitineRat Ventricular Myocytes10 µMDepolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline)[2][3][4]
Mitochondrial Permeability Transition Pore (mPTP) Opening D-PalmitoylcarnitineRat Ventricular Myocytes10 µMmPTP opening (calcein intensity decreased to 70.7 ± 2.8% of baseline)[3][4]
Reactive Oxygen Species (ROS) Production D-PalmitoylcarnitineRat Ventricular Myocytes10 µMIncreased ROS generation (DCF intensity increased to 3.4 ± 0.3 fold of baseline)[3][4]

Signaling Pathways and Experimental Workflows

Palmitoylcarnitine_Mitochondrial_Depolarization D-Palmitoylcarnitine Induced Mitochondrial Dysfunction Pathway PC High Concentration D-Palmitoylcarnitine Mito Mitochondria PC->Mito mPTP mPTP Opening Mito->mPTP Depol Mitochondrial Depolarization (ΔΨm ↓) Mito->Depol ROS Increased ROS Production Mito->ROS Ca Increased Intracellular Calcium mPTP->Ca Dysfunction Mitochondrial Dysfunction mPTP->Dysfunction Depol->Ca Depol->Dysfunction ROS->Dysfunction Kinases Activation of GSK-3β, CDK5, Calpain Ca->Kinases Tau Tau Hyperphosphorylation Kinases->Tau

Caption: D-Palmitoylcarnitine signaling pathway.

Mitochondrial_Potential_Assay_Workflow Workflow for Mitochondrial Membrane Potential Assay cluster_prep Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Analysis Seed Seed Cells Treat Treat with D-Palmitoylcarnitine Cl and Controls (e.g., Vehicle, FCCP) Seed->Treat Incubate Incubate with Fluorescent Dye (JC-1, TMRM, or TMRE) Treat->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Flow Flow Cytometry Wash->Flow Reader Plate Reader Wash->Reader Analyze Quantify Fluorescence Intensity (or Red/Green Ratio for JC-1) Microscopy->Analyze Flow->Analyze Reader->Analyze Compare Compare Treated vs. Control Analyze->Compare

Caption: Mitochondrial potential assay workflow.

Troubleshooting_Logic Troubleshooting Logic for No Depolarization Effect Start No Depolarization Observed CheckConc Is the D-Palmitoylcarnitine Cl concentration sufficient? Start->CheckConc CheckTime Is the incubation time optimal? CheckConc->CheckTime Yes Sol_Conc Action: Perform dose-response (e.g., 1-100 µM) CheckConc->Sol_Conc No CheckCell Is the cell line sensitive? CheckTime->CheckCell Yes Sol_Time Action: Perform time-course (e.g., 1-24 hours) CheckTime->Sol_Time No CheckAssay Is the assay protocol optimized? CheckCell->CheckAssay Yes Sol_Cell Action: Use a positive control (e.g., FCCP) to validate cell responsiveness. Consider another cell line. CheckCell->Sol_Cell No Sol_Assay Action: Optimize dye concentration and washing steps. Verify instrument settings. CheckAssay->Sol_Assay No End Re-evaluate Experiment Sol_Conc->End Sol_Time->End Sol_Cell->End Sol_Assay->End

Caption: Troubleshooting logic diagram.

References

D-Palmitoylcarnitine chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of D-Palmitoylcarnitine chloride, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored as a solid at -20°C.[1][2] When stored correctly, it is expected to be stable for at least two years.[2]

Q2: How should I prepare stock solutions of this compound?

A: Stock solutions can be prepared by dissolving the solid in an appropriate solvent. For organic solvents like ethanol, DMSO, and DMF, it is recommended to purge the solvent with an inert gas before use.[2] For aqueous solutions, solubility can be aided by warming and sonication.[1][3]

Q3: What is the stability of this compound in solution?

Q4: In which solvents is this compound soluble?

A: this compound is soluble in a variety of solvents. Please refer to the solubility data table below for specific concentrations.

Quantitative Data Summary

Storage and Stability
ParameterConditionDurationReference
Storage Temperature-20°C≥ 2 years[2]
Aqueous Solution StabilityRoom TemperatureNot recommended for more than one day
Solid Form Stability-20°C≥ 4 years (for L and DL isomers)[5]
Solubility Data
SolventSolubilityReference
Water25 mg/mL (with heat or sonication)[1][3]
Ethanol~20 mg/mL[2][6]
DMSO~10-14 mg/mL[2][6]
Dimethyl formamide (DMF)~20 mg/mL[2][6]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Aqueous Solutions
  • Problem: The compound is not fully dissolving in water or buffer.

  • Possible Causes:

    • Insufficient mixing.

    • Concentration is too high for the given volume.

    • The aqueous solvent is cold.

  • Solutions:

    • Vortex or Sonicate: Vigorously mix the solution. Sonication can aid in dissolving the compound.[1][3]

    • Gentle Warming: Gently warm the solution to increase solubility. Be cautious with temperature to avoid degradation.

    • Prepare a More Dilute Solution: If the desired concentration is high, consider preparing a more dilute solution.

    • Use a Co-solvent: If experimentally permissible, prepare a concentrated stock in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.

Issue 2: Inconsistent Experimental Results
  • Problem: Variability in results between experiments using the same nominal concentration of this compound.

  • Possible Causes:

    • Degradation of Aqueous Stock Solution: Using an aqueous stock solution that was prepared and stored for an extended period.

    • Incomplete Solubilization: The compound may not have been fully dissolved, leading to a lower effective concentration.

    • Improper Storage of Solid Compound: Exposure of the solid to moisture or elevated temperatures.

  • Solutions:

    • Prepare Fresh Aqueous Solutions: Always prepare aqueous solutions of this compound immediately before use.[4]

    • Ensure Complete Dissolution: Visually inspect your solution to ensure there are no visible particulates before use. Follow the solubilization guidelines above.

    • Verify Storage Conditions: Ensure the solid compound has been consistently stored at -20°C in a tightly sealed container.

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution
  • Weigh the desired amount of this compound solid in a suitable container.

  • Add the required volume of water or aqueous buffer.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the container in a sonicator bath for 5-10 minutes.

  • If necessary, gently warm the solution while stirring until the solid is completely dissolved.

  • Allow the solution to return to room temperature before use.

  • Use the freshly prepared solution immediately and do not store it for future use.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation A Weigh Solid D-Palmitoylcarnitine Chloride B Select Appropriate Solvent (e.g., Water, DMSO, Ethanol) A->B C Dissolve Compound (Vortex, Sonicate, Warm if needed) B->C D Ensure Complete Solubilization C->D E Add Solution to Experimental System D->E F Incubate/Treat as per Protocol E->F G Data Collection and Analysis F->G Troubleshooting_Guide Troubleshooting Inconsistent Results cluster_checks Initial Checks cluster_solutions Corrective Actions Start Inconsistent Experimental Results Observed Check_Solution Was the aqueous solution prepared fresh? Start->Check_Solution Check_Dissolution Was the compound completely dissolved? Check_Solution->Check_Dissolution Yes Sol_Fresh Prepare a fresh aqueous solution Check_Solution->Sol_Fresh No Check_Storage Is the solid stored correctly at -20°C? Check_Dissolution->Check_Storage Yes Sol_Dissolve Improve dissolution: vortex, sonicate, or warm Check_Dissolution->Sol_Dissolve No Sol_Storage Ensure proper storage of the solid compound Check_Storage->Sol_Storage No G If issues persist, consider other experimental variables Check_Storage->G Yes

References

Technical Support Center: Mass Spectrometry Analysis of D-Palmitoylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing D-Palmitoylcarnitine chloride interference in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze using mass spectrometry?

This compound is a long-chain acylcarnitine. These molecules are crucial intermediates in the metabolism of fatty acids, transporting them into the mitochondria for beta-oxidation.[1][2][3] In mass spectrometry, particularly with electrospray ionization (ESI), challenges arise from its physicochemical properties and the complexity of biological samples. Key issues include ion suppression, where other molecules in the sample interfere with the ionization of D-Palmitoylcarnitine, leading to reduced signal intensity, and the presence of isobaric or isomeric compounds, which have the same mass-to-charge ratio and can be difficult to distinguish without proper chromatographic separation.[1][4][5][6][7]

Q2: What are the common sources of interference in this compound analysis?

Common sources of interference include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenate) such as phospholipids, salts, and detergents can co-elute with D-Palmitoylcarnitine and suppress its ionization.[8][9][10][11]

  • Ion Suppression: High concentrations of co-eluting compounds can compete for ionization, reducing the signal intensity of D-Palmitoylcarnitine.[4][5][11] This is a significant issue in ESI-MS.[4]

  • Isobaric and Isomeric Interference: Other acylcarnitine isomers or different molecules with the same nominal mass can lead to inaccurate quantification if not chromatographically resolved.[1][6][7]

  • Contaminants: Substances introduced during sample preparation, such as polymers from plasticware or residues from solvents, can also interfere with the analysis.[5][12]

Q3: What is the characteristic fragmentation pattern of D-Palmitoylcarnitine in positive ion ESI-MS/MS?

In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acylcarnitines typically exhibit a characteristic neutral loss of 59 Da (trimethylamine) and a prominent product ion at m/z 85, which corresponds to the but-3-en-1-aminium fragment of the carnitine moiety.[1][13] For D-Palmitoylcarnitine, with a precursor ion [M]+ at m/z 400.4, the major fragment ions would be observed following collision-induced dissociation (CID). A common approach is to monitor the transition of the precursor ion to a specific product ion in Multiple Reaction Monitoring (MRM) mode for quantification.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your mass spectrometry experiments involving this compound.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Ion Suppression 1. Dilute the Sample: A simple first step is to dilute the sample to reduce the concentration of interfering matrix components.[5][10] 2. Optimize Chromatography: Improve the separation of D-Palmitoylcarnitine from matrix components by adjusting the mobile phase gradient, changing the column, or using a different chromatographic mode (e.g., HILIC).[10][14] 3. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[11][15]
Poor Ionization Efficiency 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized to promote the ionization of D-Palmitoylcarnitine (typically acidic conditions for positive ion mode).[12][15] 2. Optimize ESI Source Parameters: Tune the electrospray voltage, nebulizing gas flow, and drying gas temperature to maximize signal intensity.[11][15] 3. Consider Derivatization: Chemical derivatization, such as butylation, can improve ionization efficiency and chromatographic retention.[1][2]
Incorrect MS Parameters 1. Verify Mass Transitions: Ensure the correct precursor and product ions for D-Palmitoylcarnitine are being monitored in your MRM method. 2. Optimize Collision Energy: Tune the collision energy to achieve the most abundant and stable fragment ion signal.
Issue 2: Poor Reproducibility and High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d3-Palmitoylcarnitine) is crucial to compensate for variations in sample preparation and matrix effects.[14][16] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix similar to your samples to account for matrix effects.[11]
Sample Preparation Variability 1. Standardize Protocols: Ensure consistent execution of the sample preparation protocol for all samples and standards. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error.
Carryover 1. Optimize Wash Steps: Inject a blank sample after a high-concentration sample to check for carryover.[16] Increase the strength and volume of the needle wash solvent and add more wash cycles if necessary.
Issue 3: Inaccurate Quantification due to Interfering Peaks
Possible Cause Troubleshooting Step
Isobaric/Isomeric Interference 1. Improve Chromatographic Resolution: Employ a high-resolution chromatography method. Longer columns, smaller particle sizes (UPLC/UHPLC), or alternative column chemistries (e.g., mixed-mode) can separate isomers.[6][7] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar m/z values if their elemental compositions are different.
Co-eluting Contaminants 1. Enhance Sample Cleanup: Use a more selective sample preparation method like SPE to remove specific interferences.[11] 2. Modify Chromatographic Method: Adjust the gradient or mobile phase composition to separate the contaminant from D-Palmitoylcarnitine.[10]

Experimental Protocols

Protein Precipitation for Plasma Samples

This is a simple and fast method for sample cleanup, suitable for initial screening.

Materials:

  • Plasma sample

  • Acetonitrile (ACN) containing an internal standard (e.g., d3-Palmitoylcarnitine)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 200 µL of cold ACN containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.[17]

Liquid Chromatography Method for Acylcarnitine Separation

This method utilizes a C18 reversed-phase column for the separation of acylcarnitines.

Instrumentation:

  • HPLC or UHPLC system

  • C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution Program:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0200.3
2.0950.3
5.0950.3
5.1200.3
8.0200.3

MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for Palmitoylcarnitine: Precursor ion (m/z) 400.4 → Product ion (m/z) 85.1 (This is a representative transition and should be optimized on your instrument).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with ACN) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (e.g., C18 column) Supernatant_Transfer->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_flowchart Start Low or No Signal for Analyte Check_Tuning Is the instrument tuned and calibrated? Start->Check_Tuning Tune_Calibrate Tune and calibrate the mass spectrometer. Check_Tuning->Tune_Calibrate No Check_Suppression Suspect Ion Suppression? Check_Tuning->Check_Suppression Yes Tune_Calibrate->Check_Suppression Dilute_Sample Dilute the sample and re-inject. Check_Suppression->Dilute_Sample Yes Check_Ionization Are ionization parameters optimal? Check_Suppression->Check_Ionization No Optimize_Chroma Optimize chromatography to separate from matrix. Dilute_Sample->Optimize_Chroma Success Problem Resolved Dilute_Sample->Success Improve_Cleanup Improve sample cleanup (e.g., SPE). Optimize_Chroma->Improve_Cleanup Improve_Cleanup->Success Optimize_Source Optimize ESI source parameters. Check_Ionization->Optimize_Source No Check_Ionization->Success Yes Adjust_Mobile_Phase Adjust mobile phase pH/composition. Optimize_Source->Adjust_Mobile_Phase Adjust_Mobile_Phase->Success

Caption: A troubleshooting flowchart for addressing low signal intensity issues.

References

Addressing variability in cell response to D-Palmitoylcarnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Palmitoylcarnitine chloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in cell response observed during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to help you optimize your experiments and interpret your results with greater confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular function?

A1: this compound is an ester derivative of carnitine. Its primary role is to facilitate the transport of long-chain fatty acids, such as palmitic acid, across the inner mitochondrial membrane.[1][2] This transport is a critical step for the subsequent beta-oxidation of fatty acids within the mitochondria to produce ATP.[1] The process begins in the cytoplasm where palmitic acid is converted to Palmitoyl-CoA, which can cross the outer mitochondrial membrane.[1] The enzyme Carnitine O-palmitoyltransferase then converts Palmitoyl-CoA to D-Palmitoylcarnitine, allowing it to be transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase.[1]

Q2: Why am I observing significant variability in cell response to this compound across different experiments and cell lines?

A2: Variability in cellular response to this compound is a common issue and can be attributed to several factors:

  • Cellular Uptake Mechanisms: The entry of long-chain fatty acids into cells is complex, involving both passive diffusion and protein-mediated transport.[3][4][5] The expression levels of fatty acid transport proteins (FATPs), CD36, and fatty acid binding proteins (FABPs) can vary significantly between cell lines, influencing the intracellular concentration of this compound.[3][4]

  • Metabolic State of Cells: The metabolic activity of your cells, including their mitochondrial respiration rate and reliance on fatty acid oxidation for energy, will impact their sensitivity to this compound.[6]

  • Cell Line Specific Differences: Different cell lines, especially cancer cells versus non-transformed cells, exhibit varied responses. For instance, some cancer cells are more susceptible to apoptosis induced by this compound due to differences in their metabolic wiring.[7][8]

  • Experimental Conditions: Factors such as cell density, passage number, serum concentration in the culture medium, and the presence of other nutrients can all contribute to experimental variability.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to influence several key signaling pathways:

  • Apoptosis Induction: In certain cancer cell lines, this compound can induce apoptosis by increasing mitochondrial respiration, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[7][9] This can trigger caspase activation and subsequent cell death.[9]

  • Mitochondrial Dysfunction: At higher concentrations, it can lead to mitochondrial membrane depolarization, mitochondrial fission, and overall mitochondrial dysfunction.[10][11][12][13]

  • Calcium Signaling: this compound has been reported to induce an influx of intracellular calcium ([Ca2+]i) in certain cell types, which can activate various downstream signaling cascades.[8][11][14]

  • Pro-inflammatory Pathways: In some contexts, it has been linked to the increased expression and secretion of pro-inflammatory cytokines like IL-6.[8][14]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution
High variability in cell viability assays (e.g., MTT, WST-1) between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation. 3. Incomplete dissolution of this compound: Precipitate in the stock solution. 4. Cell clumping: Cells are not in a single-cell suspension.1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Warm the stock solution to 37°C and vortex to ensure complete dissolution before diluting into media.[15] 4. Gently pipette the cell suspension up and down before seeding.[15]
Unexpectedly low or no cytotoxic effect observed. 1. Low expression of fatty acid transporters: The cell line may have inefficient uptake of long-chain fatty acids.[3] 2. High metabolic plasticity: Cells may be able to switch to other energy sources (e.g., glycolysis). 3. Incorrect concentration range: The concentrations used may be too low for the specific cell line.1. Screen different cell lines to find a sensitive model. Consider transfecting cells to overexpress key fatty acid transport proteins. 2. Analyze the metabolic profile of your cell line. Consider co-treatment with inhibitors of other metabolic pathways. 3. Perform a dose-response study with a wider concentration range (e.g., 1 µM to 100 µM).[8][9]
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). 1. Timing of analysis: The time point for measuring apoptosis may be suboptimal. 2. Cell density: High cell density can affect nutrient availability and cell health. 3. Passage number: High passage number can lead to altered cellular phenotypes.1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time for apoptosis detection. 2. Seed cells at a consistent and appropriate density to avoid overgrowth. 3. Use cells within a consistent and low passage number range for all experiments.
Difficulty in reproducing mitochondrial membrane potential measurements. 1. Dye loading variability: Inconsistent loading of potentiometric dyes (e.g., TMRE, JC-1). 2. Phototoxicity: Excessive exposure of fluorescent dyes to light can cause artifacts. 3. Cellular stress: Handling of cells during the assay can induce stress and alter mitochondrial potential.1. Optimize dye concentration and incubation time for your specific cell line. Ensure consistent timing for all samples. 2. Minimize light exposure during dye loading and imaging. 3. Handle cells gently and minimize the time between treatment and analysis.

Data Presentation

Table 1: Concentration-Dependent Effects of Palmitoylcarnitine on Cell Viability

Cell LineTreatment Duration (h)Palmitoylcarnitine Concentration (µM)Effect on Cell ViabilityReference
HepG2 (Liver Cancer)24100Decreased cell viability[9]
PC3 (Prostate Cancer)24>50Significant decrease in cell viability[8]
PNT1A (Normal Prostate)24up to 100No toxic effect[8]

Table 2: Effects of Palmitoylcarnitine on Mitochondrial Function

Cell LinePalmitoylcarnitine Concentration (µM)Observed EffectReference
Rat Ventricular Myocytes1 and 5Slight hyperpolarization of mitochondrial membrane potential (ΔΨm)[13]
Rat Ventricular Myocytes10Depolarization of ΔΨm and opening of the mitochondrial permeability transition pore (mPTP)[13]
Rat Ventricular Myocytes10Increased ROS generation[12][13]
SH-SY5Y (Neuronal Cells)Not specifiedEnhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxic effects of Palmitoylcarnitine.[9]

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) in fresh culture medium for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in media) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol is based on methods for detecting intracellular ROS generation.[9][12]

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black plate for fluorescence measurements) and allow them to adhere.

  • Treatment: Treat cells with this compound at the desired concentrations and for the desired time.

  • Dye Loading: Wash the cells with a balanced salt solution and then incubate with a ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorofluorescein diacetate - DCFDA) according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

  • Analysis: Quantify the change in fluorescence relative to the control group.

Visualizations

Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DPC D-Palmitoylcarnitine chloride DPC_cyto D-Palmitoylcarnitine DPC->DPC_cyto Uptake via Transporters Ca_cyto Increased [Ca2+]i DPC_cyto->Ca_cyto Ca2+ Influx DPC_mito D-Palmitoylcarnitine DPC_cyto->DPC_mito Transport MitoDys Mitochondrial Dysfunction Ca_cyto->MitoDys ROS Increased ROS (e.g., H2O2) Caspases Caspase Activation ROS->Caspases ROS->MitoDys Apoptosis Apoptosis Caspases->Apoptosis BetaOx Increased β-oxidation DPC_mito->BetaOx BetaOx->ROS

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_protocol Protocol Review cluster_cells Cell Assessment cluster_assay Assay Optimization start Start: High variability in results check_protocol Step 1: Review Experimental Protocol start->check_protocol check_cells Step 2: Assess Cell Health & Consistency check_protocol->check_cells p1 Consistent cell seeding density? optimize_assay Step 3: Optimize Assay Parameters check_cells->optimize_assay c1 Low passage number? troubleshoot Troubleshooting optimize_assay->troubleshoot a1 Dose-response established? troubleshoot->check_protocol If issues persist end Consistent Results troubleshoot->end Problem solved p2 This compound fully dissolved? p3 Consistent incubation times? c2 Consistent cell morphology? c3 Mycoplasma tested? a2 Time-course performed? a3 Positive/Negative controls included?

Caption: Troubleshooting workflow for experimental variability.

Logical_Relationships cluster_factors Influencing Factors cluster_responses Cellular Responses Cell_Type Cell Line Type (e.g., Cancer vs. Normal) Metabolic_State Cellular Metabolic State Cell_Type->Metabolic_State Transporter_Exp Fatty Acid Transporter Expression Cell_Type->Transporter_Exp Mito_Function Mitochondrial Function Metabolic_State->Mito_Function Uptake Cellular Uptake Transporter_Exp->Uptake Concentration D-Palmitoylcarnitine Concentration Concentration->Uptake Uptake->Mito_Function Signaling Intracellular Signaling (e.g., Ca2+, ROS) Uptake->Signaling Viability Cell Viability / Apoptosis Mito_Function->Viability Signaling->Viability

Caption: Key factors influencing cell response to this compound.

References

Best practices for handling D-Palmitoylcarnitine chloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Palmitoylcarnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and answers to frequently asked questions regarding the laboratory use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound is the D-isomer of palmitoylcarnitine, a long-chain acylcarnitine. In biological systems, the L-isomer, L-Palmitoylcarnitine, is a crucial intermediate in the metabolism of long-chain fatty acids.[1][2] It facilitates the transport of palmitic acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[3] While the L-isomer is the biologically active form in this process, the D-isomer can be used as an experimental tool and may exhibit different biological effects, including the inhibition of carnitine palmitoyltransferase.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a solid at -20°C for long-term stability.[4] Under these conditions, it is stable for at least two to four years.

Q3: How do I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in organic solvents such as ethanol, DMSO, or DMF. The solid is soluble in these solvents. For use in aqueous solutions, it is advised to prepare fresh solutions daily, as aqueous solutions are not stable for more than one day. When preparing the stock solution, it is good practice to purge the solvent with an inert gas.

Q4: Is this compound soluble in water or cell culture media?

A4: this compound has limited solubility in water and aqueous solutions like cell culture media. It may require heating or sonication to dissolve. Due to its amphiphilic nature, it can form micelles in aqueous solutions, which may affect its biological activity and lead to experimental variability.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Cell Culture Media - Low solubility in aqueous solutions.- Exceeding the critical micelle concentration (CMC).- Interaction with media components.- Prepare fresh dilutions from a concentrated stock in an organic solvent (e.g., DMSO, ethanol) just before use.- Use a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery to cells.- Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent toxicity.
Inconsistent Experimental Results - Degradation of the compound in aqueous solution.- Formation of micelles affecting bioavailability.- Variability in stock solution preparation.- Always prepare fresh aqueous working solutions from a frozen stock in an organic solvent for each experiment.- Vortex the stock solution before making dilutions.- Consider the CMC of the compound when determining working concentrations to avoid artifacts from micelle formation.- Run appropriate vehicle controls in all experiments.
Cell Toxicity Observed at Low Concentrations - Detergent-like effects on cell membranes at high concentrations.- Contamination of the compound.- Solvent toxicity.- Determine the optimal non-toxic concentration range for your specific cell type using a dose-response curve.- Ensure the final concentration of the organic solvent is not causing cytotoxicity.- Purchase high-purity this compound from a reputable supplier.
Low or No Biological Activity - Use of the incorrect isomer (D- vs. L-isomer).- Degradation of the compound.- Insufficient cellular uptake.- Confirm that you are using the correct isomer for your experimental purpose. The L-isomer is the natural substrate for fatty acid oxidation.- Prepare fresh solutions for each experiment.- Optimize incubation time and concentration.

Quantitative Data

Solubility Data

SolventApproximate SolubilityReference(s)
Water25 mg/mL (with heat or sonication)[5]
Dimethylformamide (DMF)20 mg/mL[6]
Dimethyl sulfoxide (DMSO)14 mg/mL[6]
Ethanol20 mg/mL[6]

Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₂₃H₄₆NO₄Cl[5]
Molecular Weight436.07 g/mol [5]
AppearanceWhite powder/solid[4][5]
Storage Temperature-20°C[4][5]
Stability (solid at -20°C)≥ 4 years[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay (WST-1 Assay)
  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution immediately before use. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest concentration of the compound).

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Intracellular Calcium Influx Assay
  • Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM at a final concentration of 2-5 µM) by incubating at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with the buffer to remove excess dye.

  • Resuspend the cells in the buffer and transfer them to a fluorometer cuvette or a 96-well black plate.

  • Establish a baseline fluorescence reading.

  • Add this compound at the desired final concentration and record the change in fluorescence over time. A positive control (e.g., ionomycin) and a vehicle control should be included.

  • The change in intracellular calcium concentration is determined by the ratio of fluorescence emission at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2).

Visualizations

Fatty_Acid_Transport_and_Beta_Oxidation cluster_cytosol Cytosol Palmitate Palmitate (Long-Chain Fatty Acid) Palmitoyl_CoA Palmitoyl-CoA Palmitate->Palmitoyl_CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 Carnitine_in Carnitine Carnitine_in->CPT1 Palmitoylcarnitine Palmitoylcarnitine CPT1->Palmitoylcarnitine CACT CACT Palmitoylcarnitine->CACT CACT->Palmitoylcarnitine CPT2 CPT2 CACT->CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix Carnitine_out Carnitine CPT2->Carnitine_out Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Carnitine_out->CACT

Caption: Carnitine-dependent transport of long-chain fatty acids into the mitochondria for β-oxidation.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence prepare_treatment Prepare this compound dilutions adherence->prepare_treatment treat_cells Treat cells with compound and controls prepare_treatment->treat_cells incubation Incubate for desired time (e.g., 24-72h) treat_cells->incubation add_wst1 Add WST-1 reagent incubation->add_wst1 incubation_wst1 Incubate for 1-4 hours add_wst1->incubation_wst1 read_absorbance Measure absorbance at 450 nm incubation_wst1->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for assessing cell viability after treatment with this compound.

Palmitoylcarnitine_Signaling_Effects cluster_membrane Cellular Effects Palmitoylcarnitine This compound PKC Protein Kinase C (PKC) Inhibition Palmitoylcarnitine->PKC Inhibits Ca_Signaling Altered Intracellular Ca²⁺ Signaling Palmitoylcarnitine->Ca_Signaling Modulates Mitochondria Mitochondrial Dysfunction Palmitoylcarnitine->Mitochondria Impacts Downstream_Effects Downstream Cellular Responses (e.g., Apoptosis, Altered Gene Expression) PKC->Downstream_Effects Ca_Signaling->Downstream_Effects Mitochondria->Downstream_Effects

Caption: Overview of some reported cellular signaling effects of Palmitoylcarnitine.

References

Technical Support Center: D-Palmitoylcarnitine Chloride in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using D-Palmitoylcarnitine chloride in fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence assays?

This compound is the D-isomer of palmitoylcarnitine, a key intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation. In fluorescence assays, it is often used to study the activity of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in this process. By providing an excess of the product of CPT1, researchers can investigate downstream metabolic events or the effects of mitochondrial fatty acid overload.

Q2: What are the common types of artifacts observed with this compound in fluorescence assays?

The primary artifacts associated with this compound stem from its amphiphilic nature and its biological activity. These can manifest as:

  • Alterations in Mitochondrial Membrane Potential: Depending on the concentration, this compound can either hyperpolarize or depolarize the mitochondrial membrane, leading to misleading results with potentiometric dyes like TMRE or JC-1.[1][2]

  • Increased Reactive Oxygen Species (ROS) Production: At higher concentrations, this compound can induce mitochondrial stress and increase the production of ROS, which can interfere with fluorescent probes sensitive to oxidative stress.[1][2]

  • Changes in Intracellular Calcium Levels: D-Palmitoylcarnitine has been shown to induce calcium influx in certain cell types, which can be a significant artifact if the assay is designed to measure calcium signaling from other stimuli.

  • Light Scattering and Dye Sequestration: Above its critical micelle concentration (CMC), this compound can form micelles. These aggregates can scatter light, increasing background fluorescence, and may also sequester fluorescent dyes, altering their availability and spectral properties.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected increase or decrease in mitochondrial membrane potential dye fluorescence (e.g., TMRE, JC-1). Biological effect of this compound. Low concentrations (<5 µM) may cause hyperpolarization, while higher concentrations (>10 µM) can cause depolarization.[1][2]Perform a dose-response experiment to determine the concentration range where this compound does not independently alter the mitochondrial membrane potential in your specific cell type and assay conditions. Include a vehicle-only control and a positive control for depolarization (e.g., FCCP).
High background fluorescence or unexpected signal with ROS-sensitive dyes (e.g., DCFDA/H2DCFDA). This compound-induced ROS production. Higher concentrations can lead to increased ROS.[1][2]Test a lower concentration range of this compound. Include a positive control for ROS production (e.g., Antimycin A) and an antioxidant control (e.g., N-acetylcysteine) to confirm the source of the signal.
Spontaneous or altered calcium signals in cells loaded with calcium indicators (e.g., Fura-2, Fluo-4). This compound-induced calcium influx. This has been observed in some cell lines.If your experiment is not intended to measure this compound's effect on calcium, consider alternative methods to study your primary endpoint. If you must use it, characterize the calcium response to this compound alone in your cells before proceeding with other treatments.
High variability between replicate wells and inconsistent data. Micelle formation and light scattering. This occurs when the concentration of this compound is above its CMC.Reduce the concentration of this compound to below the estimated CMC (see table below). Ensure thorough mixing and consider using a detergent-free buffer if possible. Dynamic light scattering (DLS) can be used to check for aggregate formation in your experimental buffer.
Quenching or enhancement of fluorescent signal. Direct interaction of this compound with the fluorescent dye. Amphiphilic molecules can sometimes interact with and alter the spectral properties of fluorescent probes.[6]Perform a control experiment with the fluorescent dye and this compound in a cell-free system to check for direct interactions. If an interaction is observed, you may need to select a different fluorescent probe with a different chemical structure.

Quantitative Data Summary

The following table summarizes the critical micelle concentrations (CMCs) of this compound and related long-chain acyl molecules. Note that the CMC is sensitive to experimental conditions such as buffer composition, pH, and temperature.

CompoundCritical Micelle Concentration (CMC)ConditionsReference(s)
Palmitoyl-CoA 7 - 250 µMVaries with buffer, pH, and ionic strength[4]
Stearoylcarnitine ~10 - 25 µMVaries with pH (3.0 - 7.0)[5]
This compound Estimated to be in the low micromolar range (10-50 µM)Estimation based on structurally similar compoundsN/A

Experimental Protocols

Protocol 1: Measuring CPT1-Mediated Respiration using a Seahorse XF Analyzer

This protocol is adapted for measuring the effect of this compound on cellular respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES, pH 7.4.

  • This compound stock solution

  • Etomoxir (CPT1 inhibitor) stock solution

  • Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test reagents)

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[1][2]

  • Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells.

    • Wash the cells once with pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Compound Loading:

    • Load the injection ports of the hydrated sensor cartridge with the appropriate compounds (e.g., this compound, etomoxir, and Mito Stress Test reagents) diluted in assay medium.

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant with the cell plate and initiate the assay protocol.

    • The protocol should include baseline measurements followed by sequential injections of the compounds.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the cellular response to this compound and the specificity of CPT1-mediated respiration by observing the effect of etomoxir.

Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1 Dye

This protocol outlines the use of the ratiometric dye JC-1 to detect changes in mitochondrial membrane potential.

Materials:

  • JC-1 dye stock solution (in DMSO)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

  • This compound

  • FCCP (positive control for depolarization)

Procedure:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and grow to the desired confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control (FCCP) for the desired incubation time.

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution in pre-warmed cell culture medium (final concentration typically 1-10 µg/mL).

    • Remove the compound-containing medium from the cells and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh PBS or culture medium for imaging/reading.

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence intensity at two wavelength pairs:

      • Green (monomers): Excitation ~485 nm, Emission ~530 nm.

      • Red (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Microscopy: Capture images using filters for green and red fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[7][8]

Visualizations

experimental_workflow cluster_prep Cell and Reagent Preparation cluster_exp Experiment cluster_analysis Data Analysis and Interpretation cell_culture 1. Culture and seed cells reagent_prep 2. Prepare this compound and fluorescent dyes treatment 3. Treat cells with this compound reagent_prep->treatment staining 4. Stain with fluorescent probe treatment->staining measurement 5. Measure fluorescence (plate reader/microscope) staining->measurement data_analysis 6. Analyze fluorescence data measurement->data_analysis artifact_check 7. Check for potential artifacts data_analysis->artifact_check conclusion 8. Draw conclusions artifact_check->conclusion

Caption: General experimental workflow for fluorescence assays using this compound.

signaling_pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA LCFA->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Palmitoylcarnitine D-Palmitoylcarnitine CPT1->Palmitoylcarnitine Beta_Ox β-Oxidation Palmitoylcarnitine->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP ROS ROS ETC->ROS

Caption: Simplified signaling pathway of fatty acid oxidation and potential artifact source (ROS).

References

D-Palmitoylcarnitine chloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Palmitoylcarnitine chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed quality control information, purity assessment protocols, and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is the D-isomer of palmitoylcarnitine, a long-chain acylcarnitine. In research, it is often used as a reference standard or in comparative studies with its biologically active L-isomer, L-Palmitoylcarnitine. While L-Palmitoylcarnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the D-isomer is generally considered to have different or inhibitory effects.[1][2] It is also investigated for its role as a specific inhibitor of protein kinase C (PKC).[3]

Q2: What are the typical quality control parameters for this compound?

Reputable suppliers provide a Certificate of Analysis (CoA) with key quality control parameters. You should expect to see the following information:

ParameterTypical SpecificationMethod of Analysis
Appearance White to off-white solid/powderVisual Inspection
Purity (by HPLC) ≥95% - ≥98%High-Performance Liquid Chromatography (HPLC)[4]
Purity (by TLC) ≥98%Thin-Layer Chromatography (TLC)[5][6][7]
Identity Conforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[4]
Molecular Formula C23H46ClNO4Elemental Analysis
Molecular Weight ~436.1 g/mol Mass Spectrometry[1][4][8]

Note: Specifications can vary between suppliers and batches. Always refer to the lot-specific CoA.

Q3: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, proper storage and handling are crucial.

ConditionRecommendationRationale
Storage Temperature -20°CMinimizes degradation over long-term storage.[1][8][9][10]
Stability ≥ 2 to 4 years (when stored correctly)Ensures consistent experimental results over time.[1][8][9]
Handling Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.The compound is for research use only and should be considered hazardous until further information is available.[8][9][10]
Aqueous Solutions It is recommended not to store aqueous solutions for more than one day.[10]Prone to hydrolysis.

Troubleshooting Guide

Issue 1: Solubility Problems

Q: I am having trouble dissolving this compound. What can I do?

A: this compound has limited solubility in aqueous solutions but is more soluble in organic solvents.

Solubility Profile:

SolventApproximate Solubility
WaterSlightly soluble (heating and sonication may be required)[5][6][7][10]
Ethanol~20 mg/mL[1][8][9]
Dimethylformamide (DMF)~20 mg/mL[1][8][9]
Dimethyl sulfoxide (DMSO)~14 mg/mL[1][8]

Troubleshooting Steps:

  • Choose the right solvent: For cell culture experiments, DMSO is a common choice for creating a concentrated stock solution that can then be diluted in culture media. For other applications, ethanol or DMF can be used.[8][9]

  • Use an inert gas: When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[8][9][10]

  • Gentle warming and sonication: If using water, gentle warming and sonication can aid dissolution. However, be cautious as excessive heat can degrade the compound.[5][6][10] Do not store aqueous solutions for more than a day.[10]

Issue 2: Inconsistent Experimental Results

Q: My experimental results are not reproducible. Could the purity of my this compound be the issue?

A: Yes, inconsistent results can be due to issues with compound purity, stability, or experimental setup.

Logical Troubleshooting Workflow:

A Inconsistent Experimental Results B Verify Compound Integrity A->B E Review Experimental Protocol A->E C Check Storage Conditions (-20°C, desiccated?) B->C D Assess Purity (Run HPLC/LC-MS) B->D G Verify Isomer (D- vs L- vs DL-form) B->G I Purchase New Batch C->I Improper Storage D->I Purity < Specification F Check Solution Preparation (Freshly made? Correct solvent?) E->F H Contact Technical Support F->H Protocol Seems Correct G->I Incorrect Isomer Used

Caption: Troubleshooting workflow for inconsistent results.

Key Considerations:

  • Isomeric Purity: Ensure you are using the correct isomer (D-, L-, or DL-racemic mixture) as they have different biological activities.[2] The L-isomer is the biologically active form for fatty acid transport.

  • Stock Solution Age: Prepare fresh stock solutions regularly. Older solutions, especially if not stored properly, may have degraded. Aqueous solutions should be made fresh daily.[10]

  • Purity Verification: If you suspect contamination or degradation, the purity of your compound can be verified using HPLC.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system and column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA) or ammonium acetate.

  • Atlantis HILIC Silica column (50 x 2.0 mm, 4 µm particle size) or equivalent.[11]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 5% Acetonitrile in 5mM ammonium acetate solution.[11]

    • Mobile Phase B: 95% Acetonitrile in 5mM ammonium acetate solution.[11]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).

  • HPLC Conditions:

    • Column: Atlantis HILIC Silica (50 x 2.0 mm, 4 µm).[11]

    • Flow Rate: 0.4 mL/min.[11]

    • Injection Volume: 10 µL.[11]

    • Detection: UV at 212 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[10]

    • Gradient:

      • Initial: 90% B.

      • Decrease to 10% B over 1 minute.

      • Hold at 10% B for 1 minute.

      • Return to 90% B and re-equilibrate for 2 minutes.[11]

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Chiral Purity Assessment (Distinguishing D- and L-isomers)

Determining the enantiomeric excess of this compound requires a chiral separation method. This often involves derivatization followed by HPLC analysis.

Principle: The D- and L-isomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.

Derivatization Agent Example: (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[12]

Procedure Outline:

  • Derivatization: React the this compound sample with (+)-FLEC in a suitable buffer.

  • HPLC Separation:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase.

    • Detection: Fluorescence detection is typically used for FLEC derivatives.[12]

  • Quantification: The ratio of the peak areas of the D- and L-diastereomers allows for the determination of the enantiomeric purity. A similar method has been developed for D- and L-carnitine.[12][13]

Signaling Pathways and Experimental Workflows

D-Palmitoylcarnitine's Role in Cellular Fatty Acid Transport

The L-isomer of Palmitoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. D-Palmitoylcarnitine can interfere with this process. The pathway is mediated by the carnitine palmitoyltransferase (CPT) system.[14][15][16][17]

cluster_0 Cytosol cluster_1 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix A Palmitic Acid B Palmitoyl-CoA A->B Acyl-CoA Synthetase CPT1 CPT1 B->CPT1 C L-Carnitine C->CPT1 D L-Palmitoylcarnitine CACT CACT D->CACT E D-Palmitoylcarnitine (Experimental Compound) E->CPT1 May inhibit F L-Palmitoylcarnitine CPT2 CPT2 F->CPT2 G Palmitoyl-CoA H β-Oxidation G->H CPT1->D CACT->F CPT2->G

Caption: Transport of palmitate into the mitochondria via the CPT system.

This diagram illustrates how L-Palmitoylcarnitine is formed from Palmitoyl-CoA and L-Carnitine by CPT1 on the outer mitochondrial membrane, transported across the inner membrane by CACT (carnitine-acylcarnitine translocase), and converted back to Palmitoyl-CoA by CPT2 in the mitochondrial matrix for subsequent β-oxidation. D-Palmitoylcarnitine may interfere with this process, potentially by inhibiting CPT1.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of D- vs. L-Palmitoylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palmitoylcarnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, plays a crucial role in cellular energy metabolism. It exists as two stereoisomers, D- and L-palmitoylcarnitine, which, despite their identical chemical formula, exhibit distinct biological activities. This guide provides a comprehensive comparison of the known biological effects of D- and L-palmitoylcarnitine chloride, supported by experimental data, to aid researchers in their investigations and drug development endeavors.

Core Biological Functions and Stereospecific Differences

L-palmitoylcarnitine is the naturally occurring enantiomer and a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2] The D-enantiomer, on the other hand, is not a substrate for this transport system and can act as an inhibitor of key metabolic enzymes.

Data Summary: D- vs. L-Palmitoylcarnitine Chloride

Biological Target/ProcessL-Palmitoylcarnitine ChlorideD-Palmitoylcarnitine ChlorideD,L-Palmitoylcarnitine Chloride (Racemic Mixture)
Carnitine Palmitoyltransferase (CPT) Substrate for CPT IIInhibitor of CPT[3]Inhibits CPT activity[4]
Mitochondrial Function Facilitates fatty acid oxidation. High concentrations can induce mitochondrial permeability transition pore (MPTP) opening and ROS production.[5]Induces mitochondrial permeability transition pore (MPTP) opening.[4]
Protein Kinase C (PKC) Inhibitor
Apoptosis Can stimulate the activity of caspases.[1][6]Induces apoptosis.
Cellular Signaling Modulates protein palmitoylation.[7]Affects pro-inflammatory pathways and calcium influx.[8]

Detailed Comparison of Biological Effects

Carnitine Palmitoyltransferase (CPT) Activity

L-palmitoylcarnitine is the physiological substrate for Carnitine Palmitoyltransferase II (CPT II) on the inner mitochondrial membrane, where it is converted back to palmitoyl-CoA for β-oxidation. In contrast, Palmitoyl-D-carnitine has been shown to be an inhibitor of CPT , highlighting a significant stereospecific interaction with this enzyme family.[3] This inhibition can disrupt fatty acid metabolism and has implications for disease models where CPT activity is dysregulated.

Mitochondrial Function and Integrity

L-palmitoylcarnitine plays a vital role in mitochondrial energy production by delivering fatty acids for oxidation. However, at high, non-physiological concentrations, L-palmitoylcarnitine can have deleterious effects on mitochondria. Studies have shown that it can induce the opening of the mitochondrial permeability transition pore (MPTP), leading to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors.[5][9] It can also stimulate the production of reactive oxygen species (ROS).[5] The racemic mixture, D,L-palmitoylcarnitine, has also been demonstrated to induce the MPTP.[4] The specific effects of D-palmitoylcarnitine alone on mitochondrial integrity are not as well-characterized in comparative studies.

Protein Kinase C (PKC) Inhibition

The racemic mixture, D,L-palmitoylcarnitine, has been reported to be an inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways.[10] This inhibition appears to be independent of the diacylglycerol binding site, suggesting a distinct mechanism of action. While the specific inhibitory activities of the individual D- and L-enantiomers have not been extensively compared, the fact that the racemic mixture is active suggests that at least one, if not both, isomers contribute to this effect.

Phorbol Esters Phorbol Esters PKC PKC Phorbol Esters->PKC Activates Diacylglycerol Diacylglycerol Diacylglycerol->PKC Activates Substrate Substrate PKC->Substrate Phosphorylates D,L-Palmitoylcarnitine D,L-Palmitoylcarnitine D,L-Palmitoylcarnitine->PKC Inhibits Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Responses Cellular Responses Phosphorylated Substrate->Cellular Responses

Fig. 1: Inhibition of Protein Kinase C (PKC) signaling by D,L-Palmitoylcarnitine.
Apoptosis

L-palmitoylcarnitine has been shown to have a dual role in apoptosis. While L-carnitine itself can be anti-apoptotic, L-palmitoylcarnitine can stimulate the activity of caspases, key executioner enzymes in the apoptotic cascade.[1][6] The accumulation of L-palmitoylcarnitine during events like ischemia may contribute to apoptotic cell death. The specific role of D-palmitoylcarnitine in apoptosis has not been clearly delineated in comparative studies.

cluster_apoptosis Apoptotic Signaling L-Palmitoylcarnitine L-Palmitoylcarnitine Caspases Caspases L-Palmitoylcarnitine->Caspases Stimulates Apoptosis Apoptosis Caspases->Apoptosis Executes

Fig. 2: Pro-apoptotic role of L-Palmitoylcarnitine via caspase activation.

Experimental Protocols

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

A common method for determining CPT activity involves measuring the rate of conversion of a radiolabeled substrate.

Materials:

  • Tissue homogenate or isolated mitochondria

  • Reaction buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.4)

  • [3H]Carnitine or [14C]Palmitoyl-CoA

  • Palmitoyl-CoA (if using radiolabeled carnitine) or L-carnitine (if using radiolabeled palmitoyl-CoA)

  • D- or L-Palmitoylcarnitine chloride (as inhibitor or substrate)

  • Bovine serum albumin (BSA)

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture containing the buffer, BSA, and either D- or L-palmitoylcarnitine chloride at various concentrations.

  • Add the tissue homogenate or isolated mitochondria to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the radiolabeled substrate ([3H]carnitine or [14C]palmitoyl-CoA) and the corresponding unlabeled co-substrate.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding perchloric acid).

  • Separate the radiolabeled product from the unreacted substrate using an appropriate method (e.g., extraction with butanol or chromatography).

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Calculate the CPT activity, typically expressed as nmol of product formed per minute per mg of protein.

cluster_workflow CPT Activity Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Sample Add Sample Prepare Reaction Mix->Add Sample Initiate Reaction Initiate Reaction Add Sample->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Separate Product Separate Product Stop Reaction->Separate Product Quantify Radioactivity Quantify Radioactivity Separate Product->Quantify Radioactivity Calculate Activity Calculate Activity Quantify Radioactivity->Calculate Activity

Fig. 3: Experimental workflow for the Carnitine Palmitoyltransferase (CPT) activity assay.
Protein Kinase C (PKC) Activity Assay

PKC activity can be measured by quantifying the phosphorylation of a specific substrate peptide.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • PKC assay buffer (containing ATP, MgCl2, and CaCl2)

  • PKC substrate peptide (e.g., a synthetic peptide with a phosphorylation site for PKC)

  • [γ-32P]ATP

  • D- or L-Palmitoylcarnitine chloride (as inhibitor)

  • Phosphocellulose paper

  • Phosphoric acid for washing

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the PKC assay buffer, substrate peptide, and the desired concentration of D- or L-palmitoylcarnitine chloride.

  • Add the PKC enzyme or cell lysate to the reaction mixture.

  • Initiate the phosphorylation reaction by adding [γ-32P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.

  • Determine the PKC activity, typically expressed as pmol of phosphate incorporated per minute per mg of protein.

Conclusion

The biological effects of palmitoylcarnitine are stereospecific. L-palmitoylcarnitine is the endogenous isomer essential for fatty acid metabolism, while D-palmitoylcarnitine can act as an inhibitor of this process. Both the L-isomer and the racemic mixture have been shown to impact mitochondrial function and induce apoptosis at high concentrations. The inhibitory effect of the racemic mixture on PKC suggests a potential role in cell signaling, though the specific contributions of each enantiomer require further investigation. Understanding these stereospecific differences is critical for researchers studying fatty acid metabolism, mitochondrial biology, and related disease states, as well as for the development of targeted therapeutic agents. Further direct comparative studies of the D- and L-enantiomers are warranted to fully elucidate their distinct biological profiles.

References

D-Palmitoylcarnitine Chloride vs. Palmitoyl-CoA: A Comparative Guide to Their Effects on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of D-Palmitoylcarnitine chloride and Palmitoyl-CoA on mitochondrial function, supported by experimental data. Understanding the distinct roles and impacts of these two key molecules in fatty acid metabolism is crucial for research in metabolic diseases, cardiovascular conditions, and drug development.

Introduction to Key Molecules

Palmitoyl-CoA is the "activated" form of palmitic acid, a common saturated fatty acid. It is synthesized in the cytosol and serves as a precursor for both energy production through beta-oxidation and the synthesis of complex lipids. However, the inner mitochondrial membrane is impermeable to Palmitoyl-CoA.[1][2]

This compound is an ester derivative of carnitine that acts as a shuttle for long-chain fatty acids like palmitate across the inner mitochondrial membrane.[2] In the mitochondrial matrix, the palmitoyl group is transferred back to Coenzyme A to reform Palmitoyl-CoA, which then enters the beta-oxidation pathway.[2]

Comparative Effects on Mitochondrial Parameters

The differential effects of this compound and Palmitoyl-CoA on key mitochondrial functions are summarized below. The data is primarily derived from studies on saponin-permeabilized rat ventricular myocytes, which allow for the direct application of these molecules to the mitochondria-replete intracellular environment.

Data Presentation
Mitochondrial ParameterThis compoundPalmitoyl-CoAKey Findings
Mitochondrial Membrane Potential (ΔΨm) Biphasic effect: Hyperpolarization at low concentrations (1-5 µM), significant depolarization at high concentrations (10 µM).[1][3]Dose-dependent depolarization at concentrations of 0.1-5 µM, leading to rapid and complete dissipation at 10 µM.[1][3]Low concentrations of this compound enhance mitochondrial metabolism, while Palmitoyl-CoA is consistently detrimental to ΔΨm.
Mitochondrial Permeability Transition Pore (mPTP) Opening No effect at low concentrations (1 µM), significant opening at high concentrations (10 µM).[1][3]Does not induce mPTP opening.[1][3]High concentrations of this compound can trigger a key event in apoptosis, whereas Palmitoyl-CoA's detrimental effects appear to be independent of the mPTP.
Reactive Oxygen Species (ROS) Generation Modest increase at low concentrations (1 µM), rapid and large increase at high concentrations (10 µM).[1][3]Transient and slight increase at 10 µM.[3]This compound is a more potent inducer of mitochondrial ROS production.
Mitochondrial Respiration (Oxygen Consumption) Serves as a substrate to fuel mitochondrial respiration.Can inhibit state 3 respiration (ADP-stimulated).[4]This compound is a substrate for energy production, while Palmitoyl-CoA can impair the process.
Mitochondrial Inner Membrane Anion-Conducting Channel (IMAC) Stimulates the entry of metabolites.[5]Inhibits the channel with a half-maximal inhibition at 2.4 µM.[5]These molecules have opposing effects on the transport of anions across the inner mitochondrial membrane.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
  • Cell Preparation: Isolate ventricular myocytes and permeabilize the cell membrane with saponin to allow direct access to the mitochondria.

  • Dye Loading: Incubate the permeabilized cells with Tetramethylrhodamine, Ethyl Ester (TMRE), a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

  • Treatment: Perfuse the cells with varying concentrations of this compound or Palmitoyl-CoA.

  • Imaging: Use a laser scanning confocal microscope to monitor the fluorescence intensity of TMRE over time. A decrease in fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Quantify the changes in TMRE fluorescence intensity relative to the baseline before treatment.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening using Calcein-AM
  • Cell Preparation: Prepare saponin-permeabilized ventricular myocytes.

  • Dye Loading: Load the cells with Calcein-AM, which becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. Also, add CoCl₂ to quench the cytosolic and nuclear fluorescence of calcein, allowing for the specific visualization of mitochondrial calcein.

  • Treatment: Expose the cells to this compound or Palmitoyl-CoA.

  • Imaging: Monitor the fluorescence of mitochondrial calcein using a confocal microscope. A decrease in fluorescence indicates the opening of the mPTP and the leakage of calcein from the mitochondria.

  • Data Analysis: Measure the change in calcein fluorescence intensity within the mitochondria over the course of the experiment.

Measurement of Reactive Oxygen Species (ROS) Generation using DCFH-DA
  • Cell Preparation: Use saponin-permeabilized ventricular myocytes.

  • Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Treatment: Perfuse the cells with the desired concentrations of this compound or Palmitoyl-CoA.

  • Imaging: Use a confocal microscope to measure the increase in DCF fluorescence, which is proportional to the rate of ROS generation.

  • Data Analysis: Quantify the fold increase in DCF fluorescence intensity compared to the baseline.

Signaling Pathways and Experimental Workflows

Fatty Acid Transport and Beta-Oxidation Pathway

Caption: Transport of palmitate into the mitochondrial matrix for beta-oxidation.

Experimental Workflow for Comparing Mitochondrial Effects

ExperimentalWorkflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_treatment Treatment Groups cluster_analysis Data Acquisition and Analysis CellIsolation Isolate Ventricular Myocytes Permeabilization Saponin Permeabilization CellIsolation->Permeabilization DeltaPsi ΔΨm Measurement (TMRE) Permeabilization->DeltaPsi mPTP mPTP Opening (Calcein-AM) Permeabilization->mPTP ROS ROS Generation (DCFH-DA) Permeabilization->ROS Confocal Confocal Microscopy DeltaPsi->Confocal mPTP->Confocal ROS->Confocal PalCarn D-Palmitoylcarnitine (various concentrations) PalCarn->DeltaPsi PalCarn->mPTP PalCarn->ROS PalCoA Palmitoyl-CoA (various concentrations) PalCoA->DeltaPsi PalCoA->mPTP PalCoA->ROS Quantification Fluorescence Quantification Confocal->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for comparing the effects of D-Palmitoylcarnitine and Palmitoyl-CoA.

Conclusion

This compound and Palmitoyl-CoA exert distinct and sometimes opposing effects on mitochondrial function. While this compound serves as a crucial substrate for mitochondrial respiration at physiological concentrations, at higher levels it can induce mitochondrial dysfunction characterized by membrane depolarization, mPTP opening, and significant ROS production. Conversely, Palmitoyl-CoA appears to be more directly detrimental, causing a dose-dependent depolarization of the mitochondrial membrane without inducing mPTP opening and with only a transient increase in ROS. These differences are rooted in their distinct roles in fatty acid metabolism and their differential ability to interact with and cross mitochondrial membranes.

For researchers in drug development and metabolic disease, these findings highlight the importance of considering the specific cellular location and concentration of fatty acid metabolites when investigating mechanisms of lipotoxicity and developing therapeutic interventions. The experimental protocols and comparative data presented in this guide provide a framework for further investigation into the nuanced roles of these critical molecules in mitochondrial health and disease.

References

D-Palmitoylcarnitine Chloride: A Critical Evaluation as a Specific Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific protein kinase C (PKC) inhibitor is a critical step in elucidating cellular signaling pathways and developing targeted therapeutics. D-Palmitoylcarnitine chloride has been cited in the literature as a PKC inhibitor; however, a thorough validation of its specificity is warranted. This guide provides a comparative analysis of this compound with established PKC inhibitors, presenting supporting experimental data and detailed protocols to aid in its critical evaluation.

Comparative Analysis of Inhibitor Potency

Below is a comparison of the IC50 values of these analogs with well-characterized, broad-spectrum PKC inhibitors.

InhibitorTypePKCα (nM)PKCβI (nM)PKCβII (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)PKCζ (nM)Other Kinases Inhibited
Palmitoylcarnitine Analogs PKC Isoform-Selective
POC-16Ether analog of Palmitoylcarnitine~12,000InhibitedInhibitedInhibitedNo significant inhibitionNo significant inhibitionSlight inhibitionNot specified
AM-44Ether analog of PalmitoylcarnitineInhibitedInhibitedInhibitedInhibitedNo significant inhibitionNo significant inhibitionSlight inhibitionNot specified
Established PKC Inhibitors Broad-Spectrum/Pan-PKC
StaurosporinePan-Kinase Inhibitor2.71.93.12.42073-Wide range of kinases
Gö6976Pan-PKC Inhibitor2.36.2-----JAK2, Flt3[1]
Bisindolylmaleimide IX (Ro 31-8220)Pan-PKC Inhibitor5241427-24-GSK-3[2]

Note: The IC50 values for POC-16 and AM-44 are based on in vitro kinase assays. The inhibition of PKCβI, βII, and γ by these analogs was observed, but specific IC50 values were not provided in the source material. The "-" indicates that data was not available.

Scrutinizing the Specificity of this compound

While often referred to as a PKC inhibitor, evidence suggests that the mechanism of action of this compound may not be direct or specific to PKC. Several studies indicate that its cellular effects might stem from its ability to disrupt cell membranes, an activity common for long-chain fatty acid metabolites[3]. Furthermore, some research suggests that its regulation of cellular processes, such as epidermal growth factor (EGF) binding, may occur through a novel mechanism independent of PKC activation or calcium mobilization[4].

In contrast to its analogs which show selectivity for conventional PKC isoforms (α, β, γ), this compound's broader effects raise questions about its utility as a specific PKC-targeting tool. It has been shown to inhibit TPA-induced cellular changes, a process mediated by PKC, with a median inhibitory concentration of 1 µM[5]. However, it failed to inhibit TPA-stimulated PKC activity in the presence of phospholipids, suggesting an indirect mode of action[6].

Off-Target Effects: A Common Challenge

A significant challenge in the use of any kinase inhibitor is the potential for off-target effects, largely due to the conserved nature of the ATP-binding pocket across the kinome[7]. Broad-spectrum inhibitors like Staurosporine are notorious for their lack of specificity, inhibiting a wide array of kinases[8]. Even more selective inhibitors, such as Gö6976 and Bisindolylmaleimide IX, are known to inhibit other kinases, which can lead to unintended cellular consequences and complicate data interpretation[1][2]. The membrane-disrupting properties of this compound represent a significant off-target effect that must be considered when designing and interpreting experiments.

Experimental Protocols for Validation

To rigorously validate a putative PKC inhibitor, a series of well-defined experiments are essential. Below are detailed protocols for in vitro PKC kinase assays, which are fundamental for determining inhibitor potency and selectivity.

In Vitro PKC Kinase Activity Assay (Radioactive Method)

This protocol is a standard method for measuring the activity of purified or immunoprecipitated PKC by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified or immunoprecipitated PKC enzyme

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Assay Dilution Buffer (ADB)

  • [γ-³²P]ATP

  • Mg²⁺/ATP cocktail (75mM MgCl₂ and 500µM ATP in ADB)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Inhibitor to be tested (e.g., this compound)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 10 µL of substrate cocktail

    • 10 µL of the inhibitor at various concentrations (or ADB for control)

    • 10 µL of lipid activator (sonicated on ice before use)

    • 10 µL of PKC enzyme preparation (25-100ng purified enzyme or 10-200µg protein from immunoprecipitate)

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture.

  • Incubation: Gently vortex and incubate the tubes at 30°C for 10 minutes.

  • Stop Reaction: Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) of the inhibitor-treated samples to the control samples to determine the percentage of inhibition and calculate the IC50 value.

In Vitro PKC Kinase Activity Assay (ELISA-based, Non-Radioactive)

This method offers a safer and higher-throughput alternative to the radioactive assay.

Materials:

  • PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate)

  • Kinase Assay Dilution Buffer

  • Active PKC enzyme (for positive control)

  • ATP solution

  • Phosphospecific primary antibody (recognizes the phosphorylated substrate)

  • HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution

  • Wash Buffer

  • Microplate reader

Procedure:

  • Plate Preparation: Add 100 µL of Kinase Assay Dilution Buffer to each well and incubate for 10 minutes at room temperature. Aspirate the buffer.

  • Sample and Inhibitor Addition: Add your samples (e.g., cell lysates, purified enzyme) and the inhibitor at various concentrations to the appropriate wells. Include positive (active PKC) and negative (no enzyme) controls.

  • Initiate Kinase Reaction: Add ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Stop Reaction and Wash: Terminate the reaction by emptying the wells and washing three times with Wash Buffer.

  • Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.

  • Wash and Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Detection: Wash the wells three times. Add TMB Substrate and incubate until color develops (30-60 minutes). Add Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the net PKC activity and determine the IC50 of the inhibitor.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PKC signaling pathway and a typical workflow for inhibitor validation.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Responses (Proliferation, Inflammation, etc.) Substrates->Response

Caption: Simplified overview of the classical Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow start Start: Validate PKC Inhibitor in_vitro In Vitro Kinase Assay (Radioactive or ELISA) start->in_vitro ic50 Determine IC50 for PKC Isoforms in_vitro->ic50 selectivity Assess Kinase Selectivity Profile ic50->selectivity cell_based Cell-Based Assays (e.g., Western Blot for substrate phosphorylation) selectivity->cell_based phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) cell_based->phenotype off_target Evaluate Off-Target Effects (e.g., Membrane Permeability Assay) phenotype->off_target conclusion Conclusion: Specific PKC Inhibitor? off_target->conclusion

Caption: Logical workflow for the validation of a specific Protein Kinase C (PKC) inhibitor.

References

Enantioselective Effects of D-Palmitoylcarnitine on Neuronal Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective effects of D-Palmitoylcarnitine on neuronal function, contrasted with its L-enantiomer. While research has extensively focused on L-Palmitoylcarnitine, highlighting its role in neurodegenerative processes, data specifically detailing the effects of D-Palmitoylcarnitine remains limited. This guide synthesizes the available experimental data to offer a comprehensive overview and objective comparison.

Comparative Analysis of Neuronal Effects

The existing body of research strongly indicates that L-Palmitoylcarnitine contributes to neuronal dysfunction by inducing tau hyperphosphorylation, mitochondrial damage, and calcium dysregulation, mechanisms implicated in Alzheimer's disease pathology.[1][2] In contrast, direct evidence for the specific neuronal effects of D-Palmitoylcarnitine is scarce. However, a study on the racemic mixture, Palmitoyl-DL-carnitine, suggests that the D-enantiomer is not inert and may influence neuronal calcium dynamics.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on L-Palmitoylcarnitine and Palmitoyl-DL-carnitine.

Table 1: Effects of L-Palmitoylcarnitine on Tau Phosphorylation in SH-SY5Y Neuronal Cells [1]

TreatmentpTau (T181) Level (Normalized to total tau)pTau (S262) Level (Normalized to total tau)PHF-1 (pTau S396/S404) Level (Normalized to total tau)
Control (BSA)BaselineBaselineBaseline
BSA-PC (5 µM)Significant IncreaseSignificant IncreaseSignificant Increase

Table 2: Effects of L-Palmitoylcarnitine on Mitochondrial Dynamics in SH-SY5Y Neuronal Cells [2]

TreatmentMitochondrial FissionpDRP1 (S616) LevelsOPA1, Mitofusin-1, Mitofusin-2 Levels
Control (BSA)BaselineBaselineBaseline
BSA-PC (5 µM)IncreasedIncreasedNo significant change

Table 3: Effects of L-Palmitoylcarnitine on Intracellular Calcium Levels in SH-SY5Y Neuronal Cells [2]

TreatmentIntracellular Calcium Levels
Control (BSA)Baseline
BSA-PC (5 µM)Significant Increase

Table 4: Effects of Palmitoyl-DL-carnitine on Voltage-Activated Calcium Channels in Rat Dorsal Root Ganglion Neurons [3]

Concentration of Palmitoyl-DL-carnitineEffect on Ca2+ CurrentsEffect on Ca2+-activated Cl- Tail Currents
0.01 to 1 mMReductionReduced amplitude, prolonged duration

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Palmitoylcarnitine-Induced Neuronal Dysfunction

L-Palmitoylcarnitine is hypothesized to initiate a signaling cascade that leads to neuronal damage. This pathway involves mitochondrial dysfunction, calcium overload, and the subsequent activation of kinases that phosphorylate tau protein.[2][4]

L_Palmitoylcarnitine_Pathway L-Palmitoylcarnitine L-Palmitoylcarnitine Mitochondria Mitochondria L-Palmitoylcarnitine->Mitochondria Induces Mitochondrial Fission Ca_overload Intracellular Ca2+ Overload Mitochondria->Ca_overload Leads to Kinases Activation of GSK-3β, CDK5, Calpain Ca_overload->Kinases Activates Tau Tau Hyperphosphorylation Kinases->Tau Dysfunction Neuronal Dysfunction Tau->Dysfunction

Figure 1: L-Palmitoylcarnitine signaling pathway in neurons.

Experimental Workflow for Assessing Neuronal Effects

The following diagram illustrates a typical workflow for investigating the effects of palmitoylcarnitine enantiomers on neuronal cells.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Biochemical and Functional Assays cluster_analysis Data Analysis cell_culture SH-SY5Y Neuronal Cell Culture treatment Treatment with D- or L-Palmitoylcarnitine cell_culture->treatment western_blot Western Blot for Tau Phosphorylation treatment->western_blot mito_imaging Mitochondrial Imaging (e.g., MitoTracker) treatment->mito_imaging calcium_imaging Calcium Imaging (e.g., Fluo-4 AM) treatment->calcium_imaging quantification Quantification of Protein Levels and Fluorescence Intensity western_blot->quantification mito_imaging->quantification calcium_imaging->quantification statistics Statistical Analysis quantification->statistics

Figure 2: Experimental workflow for neuronal studies.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[2]

  • Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco’s modified Eagle’s medium and Ham’s F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Treatment: Palmitoylcarnitine is conjugated to bovine serum albumin (BSA) to facilitate its delivery into cells. Cells are treated with BSA-conjugated D- or L-Palmitoylcarnitine at various concentrations (e.g., 5 µM) for a specified duration (e.g., 24 hours).[1]

Western Blot for Tau Phosphorylation
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total tau and phosphorylated tau epitopes (e.g., pT181, pS262, PHF-1).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Mitochondrial Imaging
  • Staining: Live cells are incubated with a mitochondrial marker such as MitoTracker Red CMXRos.

  • Imaging: Mitochondrial morphology is observed using a fluorescence microscope.

  • Analysis: Mitochondrial fission and fusion events are quantified by analyzing the images.[2]

Calcium Imaging
  • Loading: Cells are loaded with a calcium-sensitive fluorescent dye such as Fluo-4 AM.

  • Imaging: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.

  • Analysis: The fluorescence signals are normalized to baseline to determine the relative change in intracellular calcium.[2]

Discussion and Future Directions

The available evidence strongly implicates L-Palmitoylcarnitine in pathological processes relevant to neurodegenerative diseases. The pro-apoptotic and pro-inflammatory effects of L-Palmitoylcarnitine, mediated through mitochondrial dysfunction and calcium overload, present a compelling area for therapeutic intervention.

The significant gap in our understanding of D-Palmitoylcarnitine's neuronal effects is a critical area for future research. The study on the racemic mixture suggests that the D-enantiomer is not biologically inert in the nervous system.[3] Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the effects of D- and L-Palmitoylcarnitine on tau phosphorylation, mitochondrial function, and calcium homeostasis in neuronal cells.

  • Enantioselective Mechanisms: Investigating the specific molecular targets and signaling pathways that are differentially modulated by the two enantiomers.

  • In Vivo Studies: Utilizing animal models to explore the in vivo neurophysiological and behavioral consequences of exposure to each enantiomer.

A thorough understanding of the enantioselective effects of palmitoylcarnitine will be crucial for the development of targeted therapeutic strategies for neurodegenerative disorders and for assessing the potential neurotoxicity of acylcarnitine accumulation.

References

A Comparative Analysis of D-Palmitoylcarnitine and Other Long-Chain Acylcarnitines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of D-Palmitoylcarnitine and other prevalent long-chain acylcarnitines (LCACs), including stearoylcarnitine and oleoylcarnitine. This document summarizes key biochemical properties, cellular effects, and analytical methodologies, supported by experimental data from peer-reviewed literature.

Long-chain acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. Dysregulation of LCAC metabolism has been implicated in a variety of pathological conditions, including cardiovascular diseases, insulin resistance, and cancer, making them important molecules of study and potential therapeutic targets. This guide focuses on a comparative evaluation of D-Palmitoylcarnitine against other significant LCACs to aid in experimental design and data interpretation.

Biochemical and Cellular Effects: A Comparative Overview

While direct comparative studies on the D-isomer of palmitoylcarnitine are limited, extensive research on L-palmitoylcarnitine and other LCACs provides valuable insights into their shared and differential biological activities. The general consensus is that the accumulation of LCACs can lead to cellular stress and dysfunction.

Property/EffectD-PalmitoylcarnitineL-PalmitoylcarnitineStearoylcarnitine (C18:0)Oleoylcarnitine (C18:1)Key Findings & Citations
Pro-inflammatory Signaling Data not availableInduces expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. Activates NF-κB, JNK, and ERK signaling pathways.[1][2]Contributes to pro-inflammatory responses, with effects dependent on concentration and cell type.Elicits pro-inflammatory effects, though potency relative to saturated LCACs can vary.Acylcarnitines can activate pro-inflammatory pathways in a chain length-dependent manner.[1]
Mitochondrial Function Data not availableAt low concentrations (1-5 µM), can slightly hyperpolarize the mitochondrial membrane potential (ΔΨm). At higher concentrations (10 µM), it depolarizes ΔΨm, opens the mitochondrial permeability transition pore (mPTP), and increases reactive oxygen species (ROS) generation.[3][4]Can impair mitochondrial respiration and induce mitochondrial dysfunction at elevated concentrations.Effects on mitochondrial function are concentration-dependent and can contribute to cellular stress.Excessive accumulation of LCACs is generally associated with mitochondrial dysfunction.[3]
Calcium Homeostasis Data not availableInduces a rapid influx of Ca2+ in certain cancer cell lines (e.g., PC3 prostate cancer cells).[5][6]Can disrupt intracellular calcium homeostasis, contributing to cellular dysfunction.Affects calcium signaling, with implications for various cellular processes.LCACs can modulate intracellular calcium levels, which is linked to their pathological effects.[7]
Cell Viability and Apoptosis Induces cytotoxicity in cervical cancer cells (SiHa and HeLa) by enhancing lipotoxicity and mitochondrial dysfunction.[8][9]Stimulates the activity of caspases 3, 7, and 8, promoting apoptosis.[10]Can reduce cell viability at high concentrations.Effects on cell viability are context-dependent.The pro-apoptotic effects of LCACs are linked to their ability to induce cellular stress and disrupt mitochondrial function.[10][11]

Experimental Protocols

Quantification of Long-Chain Acylcarnitines by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of LCACs in biological samples.

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add an internal standard solution containing deuterated acylcarnitine analogs.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 5 seconds and centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.[6]

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their hydrophobicity.

  • Flow Rate: A typical flow rate is 0.5 mL/min.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor ions of the different acylcarnitines are selected and fragmented, and specific product ions are monitored for quantification.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of CPT-1-mediated mitochondrial respiration in response to long-chain fatty acids.

1. Cell Preparation:

  • Seed cells in a Seahorse XF cell culture plate at an optimized density.

  • Prior to the assay, replace the culture medium with a substrate-limited medium.

2. Assay Procedure:

  • Permeabilize the cells with a reagent like saponin to allow for the direct delivery of substrates to the mitochondria.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject a long-chain fatty acid conjugated to carnitine (e.g., palmitoylcarnitine) to initiate fatty acid oxidation.

  • Subsequently, inject pharmacological agents such as oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and rotenone/antimycin A (Complex I and III inhibitors) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

Pro-Inflammatory Signaling Pathway Activated by Long-Chain Acylcarnitines

Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of inflammatory cytokines. The following diagram illustrates a generalized workflow of this activation.

Pro_Inflammatory_Signaling cluster_NFkB LCAC Long-Chain Acylcarnitines TLR Toll-like Receptor (TLR) LCAC->TLR Activates MyD88 MyD88 TLR->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) Nucleus->Gene_Expression Induces Cytokines Inflammatory Cytokines Gene_Expression->Cytokines

Caption: Generalized signaling pathway of pro-inflammatory activation by long-chain acylcarnitines.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for the quantification of long-chain acylcarnitines from biological samples using liquid chromatography-tandem mass spectrometry.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: Standard experimental workflow for LC-MS/MS-based quantification of acylcarnitines.

References

Unveiling the Double-Edged Sword: A Comparative Analysis of D-Palmitoylcarnitine Chloride's Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly interested in the multifaceted roles of acylcarnitines in cellular physiology and pathology. Among these, D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, has emerged as a significant modulator of critical cellular processes. This guide provides a cross-validation of its effects in different cell lines, offering a comparative analysis supported by experimental data to elucidate its potential as both a therapeutic agent and a cytotoxic molecule.

This compound's impact on cells is context-dependent, varying significantly between cancerous and non-cancerous cell lines, and even among different types of cancer cells. The primary mechanisms of action revolve around the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and subsequent triggering of apoptotic pathways.

Comparative Efficacy and Cytotoxicity

The cellular response to this compound is largely dictated by the cell's metabolic phenotype and antioxidant capacity. Cancer cells, often characterized by altered metabolism and a higher basal level of oxidative stress, tend to be more susceptible to the cytotoxic effects of this compound compared to their non-transformed counterparts.

Cell Line TypeCell LineKey EffectsConcentration RangeOutcomeReference
Colorectal Adenocarcinoma HT-29, HCT 116Decreased cell survival, increased H2O2 emission, caspase-3 activation50-100 µMApoptosis[1]
Non-transformed Colon CCD 841Modest decrease in cell survival at high concentrations100 µMTolerated at lower concentrations[1]
Breast Adenocarcinoma MCF7Minor effect on cell survival50 µMRelatively insensitive[1]
Prostate Cancer PC3Decreased cell viability, increased IL-6 secretion, induced Ca2+ influx>50 µMPro-inflammatory response, apoptosis[2]
Non-cancerous Prostate PNT1A, BPH-1No toxic effect, no Ca2+ influx inducedUp to 100 µMInsensitive[2]
Liver Cancer HepG2In combination with Dasatinib, inhibited cell growth and induced apoptosis100 µMSynergistic anti-tumor effect[3]
Neuronal Cells SH-SY5YEnhanced tau phosphorylation, increased mitochondrial fission, elevated intracellular calciumNot specifiedPotential role in neurodegeneration[4]
Cervical Cancer SiHa, HeLaReduced growth, proliferation, and migration; increased apoptosisNot specifiedCytotoxicity, metabolic reprogramming[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through a cascade of interconnected signaling pathways, primarily originating from its impact on mitochondrial function.

Induction of Oxidative Stress and Apoptosis

In susceptible cancer cells, palmitoylcarnitine overwhelms the glutathione buffering capacity, leading to an accumulation of ROS, specifically hydrogen peroxide (H₂O₂).[1] This oxidative stress triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3.[1][6]

PC D-Palmitoylcarnitine chloride Mito Mitochondria PC->Mito Enters GSH Depleted Glutathione PC->GSH ROS Increased ROS (H₂O₂) Mito->ROS Casp3 Caspase-3 Activation ROS->Casp3 GSH->Casp3 Fails to inhibit Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Disruption of Calcium Homeostasis

In certain cell lines, such as the PC3 prostate cancer line, palmitoylcarnitine induces a rapid influx of intracellular calcium (Ca²⁺).[2] This disruption of calcium homeostasis can activate various downstream signaling pathways, including those involved in inflammation and cell death.

PC D-Palmitoylcarnitine chloride Membrane Cell Membrane PC->Membrane Ca_channel Ion Channels/ Pumps Membrane->Ca_channel Alters permeability Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Downstream Downstream Signaling (e.g., Inflammation, Apoptosis) Ca_influx->Downstream

Caption: Mechanism of this compound-induced calcium influx.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in media) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound as described for the viability assay.

  • DCFDA Staining: In the final 30 minutes of treatment, add 2',7'-dichlorofluorescin diacetate (DCFDA) to the media at a final concentration of 10 µM.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caspase-3 Activity Assay
  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.

  • Analysis: Quantify caspase-3 activity relative to the protein concentration of the lysate.

Intracellular Calcium Measurement
  • Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a calcium-free buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) before adding the stimulus.

  • Stimulation: Add this compound and continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on a given cell line.

start Start cell_culture Cell Culture (Select Cell Lines) start->cell_culture treatment Treatment with This compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT, etc.) treatment->viability mechanism Mechanistic Assays viability->mechanism ros ROS Measurement (DCFDA) mechanism->ros apoptosis Apoptosis Assay (Caspase Activity, Annexin V) mechanism->apoptosis calcium Calcium Imaging (Fura-2) mechanism->calcium data_analysis Data Analysis & Interpretation ros->data_analysis apoptosis->data_analysis calcium->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for this compound studies.

Conclusion and Future Directions

The cross-validation of this compound's effects across different cell lines reveals a consistent pattern of selective cytotoxicity towards cancer cells, primarily through the induction of oxidative stress and mitochondrial-mediated apoptosis. However, its ability to induce pro-inflammatory responses and alter calcium signaling in specific cancer types warrants further investigation. The differential sensitivity of various cell lines highlights the importance of cellular context in determining the ultimate biological outcome. Future research should focus on elucidating the precise molecular targets of this compound and exploring its potential for synergistic combinations with existing chemotherapeutic agents to enhance anti-cancer efficacy. The distinction between the effects of D- and L-isomers of palmitoylcarnitine remains an important area for future studies, as most of the current literature does not specify the isomer used.

References

Replicating Published Findings on D-Palmitoylcarnitine Chloride's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published biological activities of D-Palmitoylcarnitine chloride, with a focus on replicating key experimental findings. The information is compiled from peer-reviewed scientific literature to facilitate further research and development.

Induction of Apoptosis in Cancer Cells

This compound has been shown to selectively induce apoptosis in various cancer cell lines, while non-transformed cells appear to be less sensitive.[1] The primary mechanism involves the induction of oxidative stress and the subsequent activation of mitochondrial-mediated apoptotic pathways.

Comparative Data on Cell Viability

The following table summarizes the dose-dependent effects of this compound on the viability of different cell lines as reported in published studies.

Cell LineCompoundConcentration (µM)Incubation Time (hours)% Cell ViabilityReference
HT29 (Colon Cancer)Palmitoylcarnitine5024Significant Decrease[1]
HT29 (Colon Cancer)Palmitoylcarnitine10024Significant Decrease[1]
HCT 116 (Colon Cancer)Palmitoylcarnitine5024Significant Decrease[1]
HCT 116 (Colon Cancer)Palmitoylcarnitine10024Significant Decrease[1]
CCD 841 (Non-transformed Colon)Palmitoylcarnitine5024No Significant Change[1]
CCD 844 (Non-transformed Colon)Palmitoylcarnitine10024No Significant Change[1]
HepG2 (Liver Cancer)Palmitoylcarnitine + Dasatinib100 µM Pcar + 10 µM Das24Synergistic Reduction[2]
HepG2 (Liver Cancer)Palmitoylcarnitine + Dasatinib100 µM Pcar + 20 µM Das24Synergistic Reduction[2]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is based on methodologies described for assessing the effect of this compound on cell viability.[2]

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate.

  • Treatment: After cell adherence, treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM, 100 µM) and a vehicle control. For combination studies, co-administer with the other compound (e.g., Dasatinib).[2]

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[1][2]

  • MTT Addition: Following incubation, add 100 µL of MTT solution (0.5 mg/mL in media) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Discard the MTT solution and add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Mechanism of Action: Oxidative Stress and Mitochondrial Dysfunction

The apoptotic effect of this compound is linked to its ability to increase the production of reactive oxygen species (ROS) and induce mitochondrial dysfunction.

Comparative Data on ROS Production and Mitochondrial Effects
Cell LineCompoundConcentration (µM)EffectMeasurementReference
HT29 (Colon Cancer)Palmitoylcarnitine100~35% increase in NAD(P)HXTT Assay[1]
HT29 (Colon Cancer)Palmitoylcarnitine100Increased H2O2 emissionH2O2 Assay[1]
HT29 (Colon Cancer)PalmitoylcarnitineNot SpecifiedIncreased Caspase-3 activityCaspase-3 Assay[1][3]
HepG2 (Liver Cancer)Palmitoylcarnitine + Dasatinib100 µM Pcar + 10-20 µM DasIncreased intracellular ROSDCFDA Fluorescence[2]
HepG2 (Liver Cancer)Palmitoylcarnitine + Dasatinib100 µM Pcar + 10-20 µM DasReduced mitochondrial membrane potentialJC-1 Dye Staining[2]
Rat Ventricular MyocytesPalmitoyl-L-carnitine10Significant depolarization of mitochondrial membrane potentialTMRE Intensity[4]
Rat Ventricular MyocytesPalmitoyl-L-carnitine10Rapid and large increase in ROSDCF Fluorescence[4]
Experimental Protocol: Measurement of Intracellular ROS (DCFDA Assay)

This protocol is adapted from methodologies used to measure ROS production induced by this compound.[2]

  • Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound as described in the cell viability protocol.

  • DCFDA-H2 Staining: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then incubate with a 2',7'–dichlorofluorescin diacetate (DCFDA-H2) solution in the dark.

  • Fluorescence Measurement: Following incubation, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in green fluorescence indicates an increase in intracellular ROS.[2]

Signaling Pathway: this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with this compound.

G cluster_cell Cancer Cell cluster_mito Mitochondrion Palmitoylcarnitine D-Palmitoylcarnitine chloride ROS Increased ROS (H₂O₂) Palmitoylcarnitine->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Effects on Intracellular Calcium and Inflammation

This compound has also been shown to modulate intracellular calcium levels and inflammatory pathways, although the effects can be context-dependent.

Summary of Findings
  • Prostate Cancer: In prostate cancer cells, palmitoylcarnitine was found to be at higher levels in cancerous tissue compared to benign tissue.[5] It was associated with increased gene expression and secretion of the pro-inflammatory cytokine IL-6 and induced a rapid calcium influx in PC3 cells.[5][6]

  • Neuronal Cells: In cultured dorsal root ganglion neurones, palmitoyl-DL-carnitine was found to reduce the efficiency of intracellular Ca2+ handling, leading to an enhancement of Ca2+-dependent events.[7]

  • Anti-Inflammatory Effects: In a mouse model of transient middle cerebral artery occlusion (tMCAO), L-palmitoylcarnitine treatment significantly attenuated the levels of pro-inflammatory cytokines IL-6, IL-1β, and TNFα in both serum and brain tissue.[8]

Experimental Protocol: Measurement of Intracellular Calcium Influx

This protocol is based on studies investigating the effect of palmitoylcarnitine on calcium signaling.[5][6]

  • Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the loaded cells.

  • Stimulation: Add this compound to the cells and continuously monitor the fluorescence signal over time.

  • Data Analysis: An increase in fluorescence intensity indicates an influx of intracellular calcium. The change in fluorescence is often represented as a ratio of emissions at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a relative change from baseline.

Experimental Workflow: Investigating Pro-inflammatory Effects

The following diagram outlines a typical workflow to investigate the pro-inflammatory effects of this compound.

G start Start cell_culture Culture Prostate Cancer Cells (e.g., PC3) and Normal Prostate Cells (e.g., PNT1A) start->cell_culture treatment Treat cells with This compound and vehicle control cell_culture->treatment supernatant Collect cell culture supernatant treatment->supernatant rna_extraction Extract total RNA from cells treatment->rna_extraction elisa Measure IL-6 secretion by ELISA supernatant->elisa end End elisa->end qrt_pcr Perform qRT-PCR for IL-6 gene expression rna_extraction->qrt_pcr qrt_pcr->end

Caption: Workflow for analyzing the pro-inflammatory effects of this compound.

This guide provides a starting point for researchers aiming to replicate and build upon the published findings of this compound's activity. For detailed experimental conditions and troubleshooting, it is essential to refer to the original research articles cited.

References

D-Palmitoylcarnitine Chloride Versus Other Carnitine Esters in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine and its esters are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The stereochemistry of these molecules is critical, with L-carnitine and its esters being the biologically active forms. D-isomers, such as D-palmitoylcarnitine, are generally considered to be of limited physiological value and can even exhibit inhibitory effects on key metabolic enzymes. This guide provides an objective comparison of D-palmitoylcarnitine chloride with other carnitine esters, supported by experimental data, to aid researchers in selecting the appropriate compounds for their metabolic studies.

Comparative Analysis of Carnitine Esters

The primary role of L-carnitine esters is to serve as carriers for fatty acyl groups across the inner mitochondrial membrane, a process mediated by the carnitine shuttle system. In contrast, D-carnitine esters are not substrates for this transport system and can act as competitive inhibitors.

Biochemical and Metabolic Effects

D-palmitoylcarnitine has been shown to inhibit carnitine palmitoyltransferase (CPT), the rate-limiting enzyme for long-chain fatty acid oxidation.[1] This inhibition can lead to a reduction in the metabolic flux of fatty acids, resulting in decreased energy production from this source. In contrast, L-palmitoylcarnitine is the natural substrate for CPT and is essential for the mitochondrial import and subsequent oxidation of palmitic acid.

Studies have demonstrated that while L-carnitine is readily taken up and metabolized by cells, D-carnitine is not metabolized.[2] Furthermore, D-carnitine can inhibit the transport of L-carnitine, potentially leading to a state of functional carnitine deficiency.[2]

The accumulation of long-chain acylcarnitines, including palmitoylcarnitine, has been associated with mitochondrial dysfunction. High concentrations of L-palmitoylcarnitine can lead to depolarization of the mitochondrial membrane and increased production of reactive oxygen species (ROS).[3][4] The effects of D-palmitoylcarnitine on these specific mitochondrial parameters have not been as extensively studied in a comparative manner.

ParameterThis compoundL-PalmitoylcarnitineAcetyl-L-carnitineOctanoyl-L-carnitine
Role in Fatty Acid Oxidation Inhibitor of CPT[1]Substrate for CPT, essential for transportProduct of fatty acid and glucose metabolism, involved in acetyl-CoA transportIntermediate in medium-chain fatty acid oxidation
Cellular Uptake and Metabolism Not metabolized[2]Readily metabolizedReadily metabolizedReadily metabolized
Effect on CPT Activity Inhibitory[1]SubstrateGenerally not inhibitory[1]Substrate for medium-chain acyltransferase
Mitochondrial Membrane Potential Not extensively studiedHigh concentrations cause depolarization[3][4]Can support mitochondrial functionCan support mitochondrial function
ROS Production Not extensively studiedHigh concentrations increase ROS[3][4]Can have antioxidant propertiesLess data available

Experimental Protocols

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol is adapted from studies measuring CPT activity in tissue homogenates and isolated mitochondria.

Materials:

  • Tissue homogenate or isolated mitochondria

  • Assay buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 2 mM KCN, 1 mM dithiothreitol, and 0.1% bovine serum albumin (BSA)

  • Substrates: [³H]L-carnitine and palmitoyl-CoA

  • Inhibitors: this compound, malonyl-CoA (positive control)

  • Scintillation fluid and counter

Procedure:

  • Prepare tissue homogenates or isolate mitochondria from the tissue of interest.

  • Pre-incubate the homogenate or mitochondria with varying concentrations of this compound or other test compounds for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the substrate mixture containing [³H]L-carnitine and palmitoyl-CoA.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Extract the radiolabeled acylcarnitines using a solvent system (e.g., butanol/acetic acid).

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Calculate CPT activity as nmol of product formed per minute per mg of protein. The inhibitory effect of D-palmitoylcarnitine is determined by comparing the activity in its presence to the control (no inhibitor).

Assessment of Fatty Acid Oxidation in Isolated Mitochondria

This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Isolated mitochondria

  • Respiration buffer: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, and 0.2% BSA (pH 7.4)

  • Substrate: [¹⁴C]palmitate or [³H]palmitate complexed to BSA

  • L-carnitine and other cofactors (e.g., ADP, malate)

  • Test compounds: this compound, L-palmitoylcarnitine, and other carnitine esters

  • Scintillation fluid and counter

Procedure:

  • Isolate mitochondria from the desired tissue.

  • Incubate the isolated mitochondria in the respiration buffer.

  • Add the test compounds (this compound or other carnitine esters) at various concentrations.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate, L-carnitine, and other necessary cofactors.

  • Incubate at 37°C for a specific duration, trapping any evolved ¹⁴CO₂.

  • Stop the reaction with an acid (e.g., perchloric acid).

  • Measure the radioactivity of the trapped ¹⁴CO₂ and/or the acid-soluble metabolites.

  • Calculate the rate of fatty acid oxidation based on the amount of radioactivity detected.

Signaling Pathways and Experimental Workflows

Carnitine Shuttle and β-Oxidation Pathway

The transport of long-chain fatty acids into the mitochondrial matrix is a critical step for their oxidation. This process, known as the carnitine shuttle, involves several key enzymes and transporters. D-palmitoylcarnitine acts as an inhibitor of CPT1, the outer mitochondrial membrane enzyme that catalyzes the initial step of this shuttle.

FattyAcidOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase AcylCarnitine_cyto L-Acylcarnitine AcylCoA->AcylCarnitine_cyto CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->AcylCarnitine_cyto AcylCarnitine_matrix L-Acylcarnitine AcylCarnitine_cyto->AcylCarnitine_matrix CACT DPalmitoylcarnitine D-Palmitoylcarnitine Chloride CPT1 CPT1 DPalmitoylcarnitine->CPT1 Inhibits OMM Outer Membrane IMS Intermembrane Space IMM Inner Membrane LCarnitine_matrix L-Carnitine AcylCarnitine_matrix->LCarnitine_matrix AcylCoA_matrix Fatty Acyl-CoA AcylCarnitine_matrix->AcylCoA_matrix CPT2 LCarnitine_matrix->LCarnitine_cyto CACT BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP

Caption: Carnitine shuttle and β-oxidation pathway, highlighting the inhibitory effect of D-Palmitoylcarnitine on CPT1.

Experimental Workflow for Comparative Analysis

A typical workflow for comparing the effects of different carnitine esters on mitochondrial function involves a series of sequential assays.

ExperimentalWorkflow cluster_assays Metabolic Assays start Start: Prepare Isolated Mitochondria or Permeabilized Cells treatment Incubate with Test Compounds: - this compound - L-Palmitoylcarnitine - Acetyl-L-carnitine - Octanoyl-L-carnitine - Vehicle Control start->treatment cpt_assay CPT Activity Assay (Radiometric) treatment->cpt_assay fao_assay Fatty Acid Oxidation Assay (Radiolabeled Substrate) treatment->fao_assay resp_assay Mitochondrial Respiration Assay (Oxygen Consumption) treatment->resp_assay atp_assay ATP Production Assay (Luminometry) treatment->atp_assay data_analysis Data Analysis and Comparison cpt_assay->data_analysis fao_assay->data_analysis resp_assay->data_analysis atp_assay->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanisms of Action data_analysis->conclusion

Caption: Experimental workflow for the comparative analysis of carnitine esters on mitochondrial function.

Conclusion

The available evidence strongly indicates that this compound is not a suitable substrate for mitochondrial fatty acid oxidation and acts as an inhibitor of this critical metabolic pathway. Its use in metabolic studies should be carefully considered, primarily as a tool to probe the function and regulation of carnitine palmitoyltransferase. In contrast, L-carnitine esters, such as L-palmitoylcarnitine, acetyl-L-carnitine, and octanoyl-L-carnitine, are the physiologically relevant molecules for studying fatty acid and energy metabolism. For researchers investigating the intricacies of fatty acid oxidation, the use of the appropriate L-isomers is paramount for obtaining biologically meaningful results. Further direct comparative studies are warranted to fully elucidate the quantitative differences in the metabolic impact of this compound versus a broader range of L-carnitine esters.

References

D-Palmitoylcarnitine Chloride: A Potent Inducer of Mitochondrial Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of cellular signaling molecules is paramount. D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, has emerged as a significant tool for investigating the mechanisms of mitochondrial dysfunction and oxidative stress. This guide provides a comprehensive comparison of this compound's role in reactive oxygen species (ROS) production against other common inducers, supported by experimental data and detailed protocols.

This compound serves as a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. However, at elevated concentrations, it has been demonstrated to induce the production of mitochondrial ROS, making it a valuable compound for studying the pathological consequences of disrupted fatty acid metabolism.

Comparative Analysis of ROS Induction

This compound induces ROS through a distinct mechanism compared to other well-known mitochondrial inhibitors. While agents like Antimycin A and Rotenone directly inhibit specific complexes of the electron transport chain (ETC), this compound's primary mode of action involves the inhibition of the adenine nucleotide translocase (ANT). This inhibition leads to an increase in the mitochondrial membrane potential and a subsequent rise in ROS generation.

InducerMechanism of ActionTypical Working ConcentrationFold Increase in ROS (Relative to Control)Target
This compound Inhibition of Adenine Nucleotide Translocase (ANT)1-10 µM~3.4-fold[1]Mitochondria
Antimycin A Inhibition of Complex III of the Electron Transport Chain1-10 µMVariable, can be very rapid and robust[2]Mitochondria
Rotenone Inhibition of Complex I of the Electron Transport Chain1-5 µMVariable, dependent on substrate[3][4]Mitochondria
Menadione Redox cycling, leading to superoxide formation6-12 µMDose-dependent[5]Mitochondria & Cytosol

Signaling Pathway of this compound-Induced ROS Production

The accumulation of D-Palmitoylcarnitine in the mitochondrial intermembrane space leads to the inhibition of ANT. This transporter is crucial for exchanging ATP synthesized within the mitochondria for ADP from the cytosol. Its inhibition disrupts the normal proton motive force, leading to a hyperpolarization of the mitochondrial membrane and an increased leakage of electrons from the electron transport chain, primarily at Complex I and Complex III. These escaped electrons then react with molecular oxygen to form superoxide radicals (O₂⁻), a primary form of ROS.

D_Palmitoylcarnitine_ROS_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Palmitoylcarnitine_cyto D-Palmitoylcarnitine (Cytosol) Palmitoylcarnitine_ims D-Palmitoylcarnitine (IMS) Palmitoylcarnitine_cyto->Palmitoylcarnitine_ims Transport ANT Adenine Nucleotide Translocase (ANT) Palmitoylcarnitine_ims->ANT Inhibits ETC Electron Transport Chain (Complex I & III) ANT->ETC Disrupts ATP/ADP Exchange ROS ROS (Superoxide O₂⁻) ETC->ROS Electron Leakage

This compound inhibits ANT, leading to electron leakage from the ETC and ROS production.

Experimental Protocols

Measurement of Mitochondrial ROS Production using MitoSOX Red

This protocol is adapted for use in cultured cells, such as C2C12 myotubes or cardiomyocytes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MitoSOX™ Red mitochondrial superoxide indicator (e.g., 5 mM in DMSO)

  • Cultured cells in a suitable plate format (e.g., 96-well plate)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

  • MitoSOX Red Loading:

    • Prepare a fresh working solution of MitoSOX Red at a final concentration of 5 µM in HBSS.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess probe.

  • Treatment:

    • Prepare the desired concentrations of this compound in HBSS. A typical starting concentration is 10 µM.

    • Add the this compound solutions to the respective wells. Include a vehicle control (DMSO in HBSS).

  • Measurement:

    • Immediately measure the fluorescence using a fluorescence microplate reader (excitation ~510 nm, emission ~580 nm) or visualize using a fluorescence microscope.

    • For kinetic measurements, record the fluorescence at regular intervals over a period of 30-60 minutes.

Experimental Workflow

Experimental_Workflow A 1. Plate and Culture Cells B 2. Load with MitoSOX Red (5 µM) A->B C 3. Wash Cells B->C D 4. Treat with this compound C->D E 5. Measure Fluorescence (Ex/Em: ~510/580 nm) D->E

Workflow for measuring mitochondrial ROS production induced by this compound.

Alternatives to this compound for Inducing Fatty Acid-Mediated ROS

For researchers specifically interested in the effects of fatty acid overload on ROS production, several alternatives to this compound exist:

  • Palmitic Acid: The precursor to palmitoylcarnitine, palmitic acid, can also induce ROS production. However, its entry into the mitochondria for β-oxidation is a more complex and regulated process.

  • Other Long-Chain Acylcarnitines: Acylcarnitines with different chain lengths (e.g., oleoylcarnitine) can also modulate mitochondrial function and ROS, though their specific effects may differ.

  • 2-Bromopalmitate: This non-metabolizable fatty acid analog can inhibit carnitine palmitoyltransferase I (CPT1) and also induce mitochondrial stress.[6]

Conclusion

This compound is a valuable and specific tool for inducing mitochondrial ROS production through a mechanism distinct from classical electron transport chain inhibitors. Its ability to mimic the effects of pathological long-chain acylcarnitine accumulation makes it highly relevant for studies on metabolic diseases, such as type 2 diabetes and cardiovascular conditions. By providing a direct link between fatty acid metabolism and oxidative stress, this compound allows for the detailed investigation of cellular signaling pathways and the development of potential therapeutic interventions. Researchers should carefully consider the specific research question when choosing a ROS inducer to ensure the most relevant and interpretable results.

References

Safety Operating Guide

Proper Disposal of D-Palmitoylcarnitine Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling D-Palmitoylcarnitine chloride must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow institutional and local regulations for chemical waste management. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safety and best practices.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. While the SDS for this compound may not mandate specific PPE for handling the pure substance under normal conditions, it is good laboratory practice to wear standard PPE when handling any chemical for disposal.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Step-by-Step Disposal Procedures

The disposal of this compound should be approached systematically, taking into account its form (solid or in solution) and any potential contamination.

Step 1: Waste Identification and Segregation

  • Pure this compound (Solid): If the compound is in its pure, solid form and is no longer needed, it should be treated as chemical waste.

  • Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered chemically contaminated solid waste.

  • Solutions of this compound: Aqueous or solvent-based solutions containing this compound must be disposed of as liquid chemical waste. Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect pure, unused this compound in a clearly labeled, sealable container.

    • For contaminated lab trash, double-bag the waste in clear plastic bags to allow for visual inspection by EHS personnel.[3]

    • Seal each bag individually.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, leak-proof container with a screw-on cap.[3]

    • Ensure the container is properly labeled with the full chemical name and concentration of all components.

    • Store the liquid waste container in secondary containment to prevent spills.[3]

Step 3: Labeling and Documentation

Properly labeling all waste containers is critical for safe disposal. The label should include:

  • The words "Hazardous Waste" (as a general best practice, even for non-GHS hazardous materials).[1]

  • The full chemical name: "this compound".

  • The quantity or concentration of the waste.

  • The date of waste generation.

  • The principal investigator's name and laboratory location.[1]

Step 4: Storage and Disposal Request

  • Store the properly labeled waste containers in a designated hazardous waste storage area within your laboratory.

  • Segregate the waste from incompatible materials.

  • Follow your institution's procedures to request a hazardous waste pickup from the EHS department.[1][3]

Quantitative Data Summary

The Safety Data Sheet for this compound does not provide specific quantitative data regarding disposal limits. Disposal regulations are typically governed by local and institutional policies.

ParameterValue/GuidelineSource
GHS Hazard Classification Not classified as hazardous
Aquatic Toxicity No further relevant information available
Sewer Disposal Not recommended without written permission from EHS[1]
Solid Waste Disposal (Trash) Not recommended for the chemical itself; consult institutional policy for decontaminated labware[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_pure Is it pure compound? is_solid->is_pure Yes liquid_waste_container Collect in a labeled, sealed liquid waste container with secondary containment. is_solid->liquid_waste_container No (Solution) solid_waste_container Collect in labeled solid chemical waste container. is_pure->solid_waste_container Yes contaminated_trash Double-bag in clear plastic bags. Label as chemically contaminated trash. is_pure->contaminated_trash No (Contaminated Labware) ehs_pickup Store in designated waste area. Request EHS pickup. solid_waste_container->ehs_pickup contaminated_trash->ehs_pickup liquid_waste_container->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any questions or clarification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Palmitoylcarnitine chloride
Reactant of Route 2
Reactant of Route 2
D-Palmitoylcarnitine chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。